molecular formula C11H8Cl2N2 B1272923 2-Benzyl-4,6-dichloropyrimidine CAS No. 3740-82-7

2-Benzyl-4,6-dichloropyrimidine

Cat. No.: B1272923
CAS No.: 3740-82-7
M. Wt: 239.1 g/mol
InChI Key: ACEVCJQVGFNGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4,6-dichloropyrimidine is a useful research compound. Its molecular formula is C11H8Cl2N2 and its molecular weight is 239.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-7-10(13)15-11(14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEVCJQVGFNGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379480
Record name 2-benzyl-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3740-82-7
Record name 2-benzyl-4,6-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyl-4,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2-Benzyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Benzyl-4,6-dichloropyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists, consolidating essential data and outlining relevant experimental methodologies.

Core Physical Properties

This compound, with the CAS Number 3740-82-7, is a substituted pyrimidine derivative. Its fundamental physical characteristics are crucial for its handling, characterization, and application in synthetic chemistry.[1]

Table 1: Fundamental Physical Properties of this compound

PropertyValueReference
CAS Number 3740-82-7[1]
Molecular Formula C₁₁H₈Cl₂N₂[1]
Molecular Weight 239.1 g/mol [1]

Comparative Physical Properties of Related Dichloropyrimidines

To provide context and a basis for estimation, the physical properties of structurally related dichloropyrimidine compounds are presented below. It is important to note that the presence of the benzyl group in the target molecule will significantly influence its physical properties compared to these simpler analogs.

Table 2: Physical Properties of Related Dichloropyrimidine Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
4,6-Dichloropyrimidine1193-21-1C₄H₂Cl₂N₂148.9862-65220-222Soluble in ethanol, acetone, and DMSO.[2]
2,4-Dichloropyrimidine3934-20-1C₄H₂Cl₂N₂148.9836–38~207Soluble in ethanol, ether, chloroform; slightly soluble in water.[3]
2-Amino-4,6-dichloropyrimidine56-05-3C₄H₃Cl₂N₃163.99219-222-Insoluble in water, soluble in acetone and thermal toluene.[4]

Experimental Protocols for Determination of Physical Properties

While specific experimental data for this compound is not available, the following are detailed, generalized protocols for determining the key physical properties of crystalline organic compounds. These methods are widely applicable and can be adapted for the characterization of the target compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) and a thermometer are used.

  • Procedure:

    • The fusion tube assembly is attached to the thermometer and immersed in the Thiele tube.

    • The side arm of the Thiele tube is heated gently and uniformly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Methodology: Qualitative and Quantitative Analysis

  • Qualitative Assessment:

    • A small, measured amount of this compound is added to a test tube containing a specific volume of a chosen solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide).

    • The mixture is agitated vigorously at a controlled temperature.

    • Visual inspection determines if the compound is soluble, partially soluble, or insoluble.

  • Quantitative Assessment (Isothermal Equilibrium Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

    • Solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Spectroscopic Data

While a comprehensive set of spectral data is not publicly available, the following provides an indication of the expected spectroscopic characteristics.

¹H NMR Spectroscopy: A proton NMR spectrum would provide information about the different types of protons and their chemical environments in the molecule. The spectrum for this compound would be expected to show signals corresponding to the protons on the benzyl group and the pyrimidine ring.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a novel or uncharacterized compound like this compound.

G A Compound Synthesis and Purification B Visual Inspection (Physical State, Color) A->B H Spectroscopic Analysis (NMR, IR, MS) A->H C Melting Point Determination (Purity Assessment) B->C D Solubility Screening (Qualitative) B->D E Boiling Point Determination (If Liquid) B->E C->D F Quantitative Solubility (Selected Solvents) D->F G Density Measurement E->G I Data Compilation and Technical Report F->I G->I H->I

Caption: Workflow for Physical Property Characterization.

This guide serves as a foundational document for researchers working with this compound. As more experimental data becomes available, this guide will be updated to provide the most current and comprehensive information to the scientific community.

References

2-Benzyl-4,6-dichloropyrimidine chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyl-4,6-dichloropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, CAS registry number, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable data and experimental context for research and development.

Chemical Identity and Properties

This compound is a substituted pyrimidine with a benzyl group at the 2-position and chlorine atoms at the 4- and 6-positions. Its chemical structure and key identifiers are fundamental for its application in targeted synthesis and biological screening.

Chemical Structure:

The structure consists of a central pyrimidine ring, which is a diazine heterocycle. The benzyl substituent introduces an aromatic moiety, while the two chlorine atoms act as reactive sites for nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Physicochemical Data:

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference
CAS Number 3740-82-7[1][2]
Molecular Formula C₁₁H₈Cl₂N₂[2]
Molecular Weight 239.1 g/mol [2]
IUPAC Name This compound[2]
SMILES ClC1=CC(Cl)=NC(CC2=CC=CC=C2)=N1[2]
InChIKey ACEVCJQVGFNGAU-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

G cluster_synthesis Synthesis Workflow Start Start Reactants Benzylmalonyl Dichloride + Organic Thiocyanate Start->Reactants Reaction Cyclocondensation Reaction Reactants->Reaction Intermediate Crude this compound Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Product Pure this compound Purification->Product Analysis Structural Characterization (NMR, MS, IR) Product->Analysis End End Analysis->End

Caption: A logical workflow for the synthesis and characterization of this compound.

General Experimental Protocol for Synthesis of Substituted 4,6-Dichloropyrimidines (Illustrative):

This protocol is a generalized representation for the synthesis of related dichloropyrimidine structures and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: To a solution of the appropriate starting materials (e.g., a substituted dihydroxypyrimidine) in a suitable solvent (e.g., toluene), a chlorinating agent such as phosphorus oxychloride (POCl₃) is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully quenched, for example, by pouring the mixture onto crushed ice.

  • Extraction: The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure dichloropyrimidine derivative.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Potential Applications in Drug Discovery

The two chlorine atoms on the pyrimidine ring of this compound are susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity makes the compound a valuable scaffold for the synthesis of a diverse range of derivatives. By reacting with various nucleophiles such as amines, alcohols, and thiols, a library of compounds can be generated for biological screening.

The pyrimidine core is a common motif in a wide array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The benzyl group can engage in hydrophobic and π-stacking interactions within biological targets, while the substituents introduced at the 4- and 6-positions can be tailored to optimize binding affinity and selectivity. For instance, substituted pyrimidines are known to act as kinase inhibitors, which are a major class of anticancer drugs.[3]

G cluster_dd Drug Discovery Workflow Scaffold This compound Synthesis Library Synthesis via Nucleophilic Substitution Scaffold->Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Synthesis->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.

Potential Biological Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound are not yet elucidated in the public domain, its structural features suggest potential interactions with various cellular signaling cascades. As many pyrimidine derivatives are developed as kinase inhibitors, a hypothetical signaling pathway where such a compound might act is the MAP kinase pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor This compound Derivative Inhibitor->MEK

Caption: A hypothetical signaling pathway showing potential inhibition of a kinase (e.g., MEK) by a derivative of this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis and handling of this compound should only be carried out by trained professionals in a laboratory setting with appropriate safety precautions. The biological activities and pathways discussed are based on the general properties of related compounds and require experimental validation for this compound itself.

References

An In-depth Technical Guide to the Synthesis of 2-Benzyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Benzyl-4,6-dichloropyrimidine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is typically achieved through a robust two-step process, commencing with the cyclocondensation of a benzylmalonic acid derivative with urea to form the key intermediate, 2-benzyl-4,6-dihydroxypyrimidine. This intermediate is subsequently chlorinated to yield the final product. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route.

Step 1: Synthesis of 2-Benzyl-4,6-dihydroxypyrimidine

The initial step involves a cyclocondensation reaction, a fundamental method for the formation of the pyrimidine ring. In this reaction, a derivative of benzylmalonic acid, such as diethyl benzylmalonate, reacts with urea in the presence of a strong base. The base, typically sodium ethoxide, facilitates the deprotonation of urea, enhancing its nucleophilicity and enabling the subsequent cyclization.

Reaction Mechanism: Cyclocondensation

The reaction proceeds through a nucleophilic acyl substitution mechanism. The deprotonated urea attacks the carbonyl carbons of the diethyl benzylmalonate, leading to the formation of a cyclic intermediate. Subsequent elimination of ethanol drives the reaction towards the formation of the stable pyrimidine ring.

Experimental Protocol: Synthesis of 2-Benzyl-4,6-dihydroxypyrimidine

This protocol is adapted from established procedures for the synthesis of substituted dihydroxypyrimidines.

Materials:

  • Diethyl benzylmalonate

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric Acid (concentrated)

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled if it becomes too vigorous.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl benzylmalonate. Separately, dissolve dry urea in hot absolute ethanol and add this solution to the reaction flask.

  • Condensation: Heat the reaction mixture to reflux for several hours. The formation of a white precipitate, the sodium salt of 2-benzyl-4,6-dihydroxypyrimidine, will be observed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and add water to dissolve the precipitate. Acidify the solution with concentrated hydrochloric acid to a pH of 4-5 to precipitate the 2-benzyl-4,6-dihydroxypyrimidine.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

The second step involves the chlorination of the 2-benzyl-4,6-dihydroxypyrimidine intermediate. This is a crucial transformation, converting the hydroxyl groups into more reactive chloro groups, which are amenable to further functionalization, particularly in nucleophilic substitution reactions. The most common chlorinating agent for this purpose is phosphorus oxychloride (POCl₃).

Reaction Mechanism: Chlorination

The chlorination of the dihydroxypyrimidine with phosphorus oxychloride is a complex process. It is believed to proceed through the formation of a dichlorophosphoric acid complex with the pyrimidine, followed by nucleophilic attack of chloride ions to displace the phosphate esters, yielding the dichloropyrimidine and phosphoric acid byproducts. The use of a tertiary amine base can facilitate the reaction.

Experimental Protocol: Chlorination of 2-Benzyl-4,6-dihydroxypyrimidine

This protocol is based on general methods for the chlorination of hydroxypyrimidines.[1]

Materials:

  • 2-Benzyl-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Ice

  • Sodium carbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 2-benzyl-4,6-dihydroxypyrimidine.

  • Addition of Reagents: Carefully add an excess of phosphorus oxychloride to the flask. If a base is used, pyridine can be added cautiously.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium carbonate solution. Extract the product into an organic solvent such as dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by distillation or recrystallization.[1]

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound.

StepReactantsReagents/SolventsTemperatureReaction TimeTypical Yield
1Diethyl benzylmalonate, UreaSodium ethoxide, Ethanol, HClReflux7-10 hours70-85%
22-Benzyl-4,6-dihydroxypyrimidinePhosphorus oxychloride (POCl₃), Pyridine (optional)Reflux2-4 hours80-90%[1]

Visualizations

Logical Relationship of the Synthesis

Synthesis_Workflow Start Benzylmalonyl Chloride Derivative Intermediate 2-Benzyl-4,6-dihydroxypyrimidine Start->Intermediate Cyclocondensation with Urea Product This compound Intermediate->Product Chlorination with POCl3

Caption: Overall synthetic workflow for this compound.

Experimental Workflow for Synthesis

Experimental_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A1 Prepare Sodium Ethoxide A2 Add Diethyl Benzylmalonate and Urea Solution A1->A2 A3 Reflux Reaction Mixture A2->A3 A4 Acidic Work-up & Isolation A3->A4 A5 Purification of Intermediate A4->A5 B1 React Intermediate with POCl3 A5->B1 Proceed to Chlorination B2 Reflux Reaction Mixture B1->B2 B3 Quench with Ice B2->B3 B4 Neutralization & Extraction B3->B4 B5 Purification of Final Product B4->B5

Caption: Detailed experimental workflow for the two-step synthesis.

References

Spectroscopic Profile of 2-Benzyl-4,6-dichloropyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This technical guide provides a detailed analysis of the available spectroscopic data for 2-Benzyl-4,6-dichloropyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this paper presents a compilation of expected spectroscopic characteristics based on data from closely related analogs and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Summary of Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on analogous compounds and spectral prediction tools. It is important to note that these are predicted values and experimental verification is recommended.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.35 - 7.20Multiplet5HPhenyl-H
~7.10Singlet1HPyrimidine-H5
~4.10Singlet2HBenzyl-CH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ ppm)Assignment
~170Pyrimidine-C2
~162Pyrimidine-C4, C6
~138Phenyl-C1 (quaternary)
~129Phenyl-C2, C6
~128Phenyl-C4
~127Phenyl-C3, C5
~120Pyrimidine-C5
~45Benzyl-CH₂

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~1580, ~1550, ~1490Strong to MediumC=C and C=N stretching (pyrimidine and phenyl rings)
~1450MediumCH₂ bending
~800 - 700StrongC-Cl stretching
~750, ~700StrongAromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
238/240/242[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for two chlorine atoms)
147/149[M - C₇H₇]⁺ (loss of benzyl group)
91[C₇H₇]⁺ (benzyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard pulse sequence with a spectral width of approximately 12 ppm.

  • Set the number of scans to at least 16 for a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Tune the probe to the ¹³C frequency.

  • Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 200 ppm.

  • A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition:

  • GC Conditions:

    • Injector: Splitless mode at a temperature of ~250 °C.

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient suitable to elute the compound, for example, starting at 100 °C and ramping to 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-300.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR Purified Sample MS Mass Spectrometry Purification->MS Purified Sample Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Structural Connectivity Purity_Assessment Purity Assessment IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Fragmentation Structure_Elucidation->Purity_Assessment Final_Report Final Report / Whitepaper Purity_Assessment->Final_Report

Solubility and stability of 2-Benzyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-Benzyl-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, which is a significant scaffold in medicinal chemistry and materials science.[1] Its structure, characterized by two reactive chloro-substituents and a benzyl group, suggests its potential as an intermediate in the synthesis of more complex molecules. Understanding the solubility and stability of this compound is critical for its application in chemical synthesis, formulation development, and biological assays.

Compound Profile:

Property Value
IUPAC Name This compound
CAS Number 3740-82-7[2][3]
Molecular Formula C₁₁H₈Cl₂N₂[3]
Molecular Weight 239.1 g/mol [3]

| Structure | A pyrimidine ring substituted with a benzyl group at position 2, and chlorine atoms at positions 4 and 6. |

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that influences its reactivity, bioavailability, and formulation. Based on its structure, this compound is expected to be poorly soluble in water and soluble in various organic solvents. The nonpolar benzyl group and the halogenated pyrimidine ring contribute to its hydrophobic nature.

Predicted Solubility

While quantitative data for the target compound is unavailable, the solubility of related dichloropyrimidines provides a useful reference. For instance, 4,6-dichloropyrimidine is soluble in organic solvents such as ethanol, acetone, and DMSO.[4] Pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents.[5]

Table 1: Estimated Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterLowThe molecule is largely hydrophobic due to the benzyl and dichloropyrimidine moieties.
Methanol / EthanolSolublePolar protic solvents are likely to dissolve the compound.[6]
Acetone / Ethyl AcetateSolublePolar aprotic solvents are generally good solvents for such structures.[4]
Dichloromethane (DCM)SolubleA common solvent for organic synthesis and purification.
Dimethyl Sulfoxide (DMSO)SolubleA powerful aprotic solvent capable of dissolving a wide range of compounds.[4]
Hexanes / HeptanesLowNonpolar aliphatic solvents are unlikely to be effective.
Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise solubility data, the equilibrium shake-flask method is a standard and reliable technique.[7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s) of high purity

  • Sealed vials (e.g., glass vials with PTFE-lined caps)

  • Thermostatically controlled shaker or water bath

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[8]

  • Equilibration: Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The solution should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation at high speed or by filtering through a syringe filter.[8] This step must be performed carefully to avoid transferring any solid particles.

  • Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standard solutions and the clear supernatant from the saturated solution using a validated analytical method like HPLC-UV.[7]

  • Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of this compound in the saturated solution. This concentration represents the thermodynamic solubility.

G Workflow for Thermodynamic Solubility Determination A Add excess solid to solvent in a sealed vial B Equilibrate in a shaker bath (e.g., 25°C for 24-48h) A->B Step 1 C Separate solid and liquid phases (Centrifugation or Filtration) B->C Step 2 D Dilute supernatant for analysis C->D Step 3 E Quantify concentration using calibrated HPLC-UV D->E Step 4 F Calculate Equilibrium Solubility E->F Step 5

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The chemical stability of this compound determines its shelf-life and degradation pathways. Forced degradation, or stress testing, is a critical practice to identify likely degradation products, understand the intrinsic stability of the molecule, and establish stability-indicating analytical methods.[9]

Predicted Stability

The dichloropyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis, where the chlorine atoms can be displaced. This reaction is often accelerated under basic or acidic conditions and at elevated temperatures. The benzyl group is generally stable, but the molecule as a whole may be sensitive to oxidation and photolysis.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to generate degradation products.[9][10] A target degradation of 5-20% is generally considered optimal to demonstrate the specificity of the analytical method.[11]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temperature to 70 °C[9][11]
Base Hydrolysis 0.1 M to 1 M NaOH; Room Temperature to 70 °C[9][11]
Oxidation 3% to 30% H₂O₂; Room Temperature[12]
Thermal Degradation Dry heat (e.g., 60-80 °C) in a stability chamber[9][13]
Photostability Exposure to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²[14][15]

General Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent. If solubility is an issue, a co-solvent may be used, but its stability under stress conditions must be confirmed.[9]

  • Stress Application:

    • Hydrolysis: Add the specified acid or base to the sample solution and incubate at the chosen temperature. Take samples at various time points. Neutralize the samples before analysis to prevent further degradation.[9]

    • Oxidation: Add hydrogen peroxide to the sample solution and store at room temperature, protected from light.

    • Thermal: Store the solid compound and/or solutions in a temperature-controlled oven.

    • Photolysis: Expose the solid compound and/or solutions to a light source as specified by ICH Q1B guidelines. A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and light-induced degradation.[14][15]

  • Analysis: Analyze the stressed samples and an unstressed control using a stability-indicating method, typically HPLC with a photodiode array (PDA) detector and/or a mass spectrometer (MS).[16]

  • Evaluation: Compare the chromatograms of the stressed and unstressed samples. The appearance of new peaks indicates degradation products. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, Solid & Solution) Thermal->Analysis Photo Photolytic (ICH Q1B Light Source) Photo->Analysis Start Prepare solutions of This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradation Pathways & Validate Method Analysis->Report

Caption: General Workflow for Forced Degradation Studies.

Conclusion

While specific, publicly available data for this compound is limited, this guide provides a robust framework for its characterization. Based on its chemical structure, the compound is anticipated to have low aqueous solubility but good solubility in common organic solvents. Its stability is likely influenced by its susceptibility to hydrolysis, particularly under basic conditions. The experimental protocols detailed herein for solubility and forced degradation studies offer a clear path for researchers to generate the necessary empirical data for their specific applications. Such data is essential for the successful use of this compound in research and development.

References

2-Benzyl-4,6-dichloropyrimidine: A Versatile Scaffold for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-4,6-dichloropyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a pyrimidine core substituted with a reactive benzyl group and two labile chlorine atoms, make it an attractive starting material for the construction of complex molecular architectures. The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents, renders the 4 and 6 positions susceptible to nucleophilic attack. This reactivity profile allows for the selective and sequential introduction of a wide array of functional groups, enabling the rapid generation of diverse chemical libraries.

The pyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. Derivatives of this compound have shown promise in various therapeutic areas, including as kinase inhibitors for cancer therapy and as antiviral agents. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and data to facilitate its use in research and drug discovery endeavors.

Synthesis of this compound Analogs

The synthesis of substituted dichloropyrimidines often involves a multi-step sequence. A representative synthesis of a closely related analog, 5-benzyl-4,6-dichloropyrimidin-2-amine, provides a reliable blueprint for accessing this class of compounds. The synthesis commences with the condensation of a substituted malonic acid diester with guanidine to form a dihydroxypyrimidine, which is subsequently chlorinated.

Synthesis of 5-Benzyl-4,6-dichloropyrimidin-2-amine [1][2]

A key precursor, 2-amino-5-benzylpyrimidine-4,6-diol, can be synthesized in high yield (91%) by the condensation of the corresponding malonic acid diester with guanidine in the presence of sodium ethoxide[1]. This diol can then be converted to the desired dichloropyrimidine.

The chlorination is achieved using a Vilsmeier-Haack-Arnold reagent, followed by deprotection, to afford 5-benzyl-4,6-dichloropyrimidin-2-amine in an 80% yield[1][2].

Table 1: Synthesis and Characterization of 5-Benzyl-4,6-dichloropyrimidin-2-amine and its Precursor [1][2]

CompoundStarting MaterialsReagentsYield (%)Melting Point (°C)Spectroscopic Data
2-Amino-5-benzylpyrimidine-4,6-diolDiethyl benzylmalonate, GuanidineSodium ethoxide91>250¹H NMR (DMSO-d₆): δ = 10.42 (2H, bs), 7.18 (4H, m), 7.07 (1H, m), 6.46 (2H, bs), 3.44 (2H, s)
5-Benzyl-4,6-dichloropyrimidin-2-amine2-Amino-5-benzylpyrimidine-4,6-diolVilsmeier-Haack-Arnold reagent80196–197¹H NMR (DMSO-d₆): δ = 7.46 (2H, bs), 7.29 (2H, t), 7.20 (1H, t), 7.15 (2H, d), 4.01 (2H, s)

Key Synthetic Transformations

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are the primary sites of reactivity, allowing for a variety of synthetic transformations. These include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution (SNAr) reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl, heteroaryl, and amino substituents onto the pyrimidine core.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of dichloropyrimidines, it allows for the introduction of aryl or heteroaryl groups at the 4 and/or 6 positions. The regioselectivity of the reaction can often be controlled by tuning the reaction conditions. Generally, the chlorine at the 4-position is more reactive than the one at the 6-position[3][4].

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Dichloropyrimidines [3][4][5]

This protocol describes a general procedure for the mono-arylation of a dichloropyrimidine scaffold.

Suzuki_Miyaura_Workflow reagents Combine Dichloropyrimidine, Arylboronic Acid, Pd Catalyst, and Base in Solvent reaction Heat Reaction Mixture under Inert Atmosphere reagents->reaction Heat workup Aqueous Work-up and Extraction with Organic Solvent reaction->workup Cool purification Purify by Column Chromatography workup->purification product Characterize Final Product (NMR, MS) purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane/Water (4:1)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture and the aqueous sodium carbonate solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Dichloropyrimidines

DichloropyrimidineBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[4]
4,6-Dichloropyrimidine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95-84[5]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the chloro-positions of the pyrimidine ring. Similar to the Suzuki coupling, selective mono-amination can often be achieved by careful control of the reaction conditions[6][7].

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Dichloropyrimidines [6][8][9]

This protocol outlines a general procedure for the mono-amination of a dichloropyrimidine.

Buchwald_Hartwig_Workflow setup Combine Dichloropyrimidine, Amine, Pd Catalyst, Ligand, and Base in an Anhydrous Solvent react Heat the Mixture under Inert Atmosphere setup->react monitor Monitor Reaction by TLC or LC-MS react->monitor quench Cool and Quench the Reaction monitor->quench extract Extract with Organic Solvent and Wash quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize the Product purify->characterize

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox, charge an oven-dried resealable tube with sodium tert-butoxide, the palladium pre-catalyst, and the ligand.

  • Add the this compound and the amine, followed by anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature and partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleMorpholine(NHC)Pd(allyl)ClNaOt-BuToluene100<0.190[9]
Brominated BenzodiazepineMorpholinePd(OAc)₂ / XPhosK₂CO₃Toluene1102471[8]
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution, allowing for the displacement of the chloro groups by a variety of nucleophiles, such as alkoxides, thiolates, and amines. These reactions often proceed under milder conditions than palladium-catalyzed couplings and can be highly regioselective.

Experimental Protocol: General Procedure for SNAr with an Alkoxide

This protocol describes the substitution of a chloro group with a methoxy group.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous Methanol

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography to yield the mono-substituted product.

Applications in Drug Discovery

Derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors

Many pyrimidine-based compounds have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase involved in angiogenesis, and its inhibition is a validated strategy for cancer treatment[4][10][11][12]. Derivatives of this compound are promising candidates for the development of novel VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Antiviral Agents

Pyrimidine derivatives have a long history as antiviral agents. The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA allows these compounds to interfere with viral replication processes. For instance, some pyrimidine derivatives can act as inhibitors of viral RNA polymerase, a key enzyme in the replication of many viruses, including the influenza virus[13][14]. The development of novel 2-benzylpyrimidine derivatives could lead to new therapeutic options for viral infections.

Influenza_Replication_Cycle Entry 1. Entry into Host Cell Uncoating 2. Uncoating and Viral RNA Release Entry->Uncoating Replication 3. Viral RNA Replication (RNA Polymerase) Uncoating->Replication Transcription 4. Viral mRNA Transcription Replication->Transcription Translation 5. Viral Protein Synthesis Transcription->Translation Assembly 6. Assembly of New Virions Translation->Assembly Budding 7. Budding and Release Assembly->Budding Inhibitor 2-Benzylpyrimidine Derivative Inhibitor->Replication Inhibits

Caption: Potential inhibition of the influenza virus replication cycle.

Conclusion

This compound is a highly adaptable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its facile functionalization through a variety of modern synthetic methodologies allows for the creation of diverse molecular libraries for drug discovery and materials science. The demonstrated biological activities of pyrimidine derivatives, particularly as kinase inhibitors and antiviral agents, underscore the importance of this compound as a key starting material for the development of novel therapeutic agents. This guide provides a solid foundation of synthetic protocols and biological context to encourage and facilitate the further exploration of this promising chemical scaffold.

References

The Versatility of 2-Benzyl-4,6-dichloropyrimidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-4,6-dichloropyrimidine is a versatile heterocyclic compound that holds significant promise as a key intermediate in the synthesis of a wide array of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of two reactive chlorine atoms at the 4- and 6-positions of the pyrimidine ring, coupled with the benzyl group at the 2-position, provides a unique platform for the development of novel therapeutic agents. The chlorine atoms are susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse molecular libraries. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase and deubiquitinase inhibitors.

Synthetic Utility and Key Reactions

The primary utility of this compound in medicinal chemistry lies in its reactivity towards nucleophiles. The two chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the generation of a diverse range of substituted pyrimidine derivatives.

A common and crucial reaction is the nucleophilic aromatic substitution (SNAr) with amines. This reaction is typically carried out in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), in a suitable solvent like ethanol, isopropanol, or dimethylformamide (DMF). The reaction temperature can be varied to control the selectivity of the substitution, with the chlorine at the 4-position generally being more reactive than the one at the 6-position.

G This compound This compound Monosubstituted Intermediate 2-Benzyl-4-amino-6-chloropyrimidine C4 Substitution This compound->Monosubstituted Intermediate:f1 SNAr Reaction 1 + R-NH2 Nucleophile (R-NH2) Nucleophile (R-NH2) Nucleophile (R-NH2)->Monosubstituted Intermediate:f1 Disubstituted Product 2-Benzyl-4,6-diaminopyrimidine C4 and C6 Substitution Monosubstituted Intermediate->Disubstituted Product:f1 SNAr Reaction 2 + R'-NH2 Biological Screening Biological Screening Disubstituted Product->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound G cluster_0 DNA Damage Response cluster_1 Inhibition by Benzylpyrimidine Derivatives DNA_Damage DNA Damage PCNA PCNA DNA_Damage->PCNA Ubiquitination FANCD2 FANCD2 DNA_Damage->FANCD2 Ubiquitination ub_PCNA Ub-PCNA PCNA->ub_PCNA ub_PCNA->PCNA Deubiquitination TLS Translesion Synthesis ub_PCNA->TLS ub_FANCD2 Ub-FANCD2 FANCD2->ub_FANCD2 ub_FANCD2->FANCD2 Deubiquitination FA_Pathway Fanconi Anemia Pathway ub_FANCD2->FA_Pathway Cell_Cycle_Arrest Cell Cycle Arrest TLS->Cell_Cycle_Arrest FA_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->ub_PCNA USP1_UAF1->ub_FANCD2 Benzylpyrimidine_Derivative 2-Benzylpyrimidine Derivative Benzylpyrimidine_Derivative->USP1_UAF1 Inhibition

The Synthetic Chemist's Guide to Dichloropyrimidine Reactivity: A Core Component in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[Shanghai, China] – Dichloropyrimidines are a class of heterocyclic compounds that serve as pivotal building blocks in the synthesis of a vast array of pharmaceutical agents and agrochemicals.[1][2][3] Their utility stems from the electron-deficient nature of the pyrimidine ring, which makes the two chlorine atoms susceptible to displacement by a variety of nucleophiles and cross-coupling partners.[4][5] This guide provides an in-depth exploration of the reactivity of dichloropyrimidines, focusing on the key reactions and mechanistic principles that are of paramount importance to researchers, scientists, and professionals in drug development.

Core Reactivity Principles: A Tale of Two Positions

The reactivity of dichloropyrimidines, particularly 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, is dominated by the differential reactivity of the chlorine atoms. The positions on the pyrimidine ring are not equivalent, leading to regioselectivity in their reactions. Generally, the C4 and C6 positions are more reactive towards nucleophilic attack than the C2 position.[4] This preferential reactivity is a cornerstone of synthetic strategies, allowing for the sequential and controlled introduction of different substituents.[6]

The primary factors influencing the regioselectivity of these reactions are a combination of electronic and steric effects. The substitution pattern on the pyrimidine ring can significantly alter the electronic distribution and accessibility of the electrophilic carbon centers, thereby dictating the outcome of the reaction.[7]

Key Transformations of Dichloropyrimidines

The synthetic utility of dichloropyrimidines is primarily exploited through three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and specific amination reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of dichloropyrimidines. The electron-deficient pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of a chloride ion.

General Workflow for SNAr Reactions:

G Dichloropyrimidine Dichloropyrimidine Reaction_Setup Reaction Setup Dichloropyrimidine->Reaction_Setup Nucleophile Nucleophile (e.g., R-OH, R-SH, R-NH2) Nucleophile->Reaction_Setup Base Base (e.g., K2CO3, DIPEA) Base->Reaction_Setup Solvent Solvent (e.g., DMF, NMP) Solvent->Reaction_Setup Heating Heating Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Monosubstituted Pyrimidine Purification->Product

Caption: General workflow for a typical SNAr reaction with dichloropyrimidines.

In SNAr reactions of 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[7][8] However, the regioselectivity can be highly sensitive to the substituents on the pyrimidine ring. For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[9]

Table 1: Regioselectivity in SNAr Amination of 2,4-Dichloropyrimidines

C6-SubstituentNucleophileC4:C2 Isomer RatioReference
HVarious amines1:1 to 4:1[4]
ArylAliphatic secondary aminesHighly C4 selective[4]
OMeAmineC2 selective[7][9]
NHMeAmineC2 selective[7][9]

A notable exception to the general C4 selectivity is the reaction of 5-substituted 2,4-dichloropyrimidines with tertiary amines, which can lead to selective C2 amination.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of highly functionalized pyrimidines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with a wide tolerance of functional groups.[11]

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between the dichloropyrimidine and an organoboron reagent, is widely used. Similar to SNAr reactions, the Suzuki coupling of 2,4-dichloropyrimidine typically shows a strong preference for reaction at the C4 position.[4][11] This selectivity allows for the sequential introduction of different aryl or vinyl groups.

Logical Diagram of Suzuki Coupling Regioselectivity:

G DCP 2,4-Dichloropyrimidine Intermediate 2-Chloro-4-arylpyrimidine DCP->Intermediate First Coupling (C4 selective) Boronic_Acid_1 Arylboronic Acid 1 Boronic_Acid_1->Intermediate Pd_Catalyst_1 Pd(PPh3)4 Pd_Catalyst_1->Intermediate Base_1 K2CO3 Base_1->Intermediate Conditions_1 Mild Conditions (e.g., 55°C) Conditions_1->Intermediate Final_Product 2,4-Diarylpyrimidine Intermediate->Final_Product Second Coupling (C2) Boronic_Acid_2 Arylboronic Acid 2 Boronic_Acid_2->Final_Product Pd_Catalyst_2 Pd(PPh3)4 Pd_Catalyst_2->Final_Product Base_2 K2CO3 Base_2->Final_Product Conditions_2 Forcing Conditions (e.g., 90°C) Conditions_2->Final_Product

Caption: Regioselective one-pot, two-step Suzuki coupling of 2,4-dichloropyrimidine.

Table 2: Conditions for Suzuki Coupling of 2,4-Dichloropyrimidine

Coupling StepCatalystBaseSolventTemperature (°C)Reference
First (C4)Pd(PPh3)4K2CO3Toluene/Ethanol/Water55[11]
Second (C2)Pd(PPh3)4K2CO3Toluene/Ethanol/Water90[11]
Microwave (C4)Pd(PPh3)4 (0.5 mol%)K2CO31,4-Dioxane/Water100[12][13]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[14] This method is particularly useful for the amination of less reactive chloro- and bromo-pyrimidines.[4][15] In the case of 6-aryl-2,4-dichloropyrimidines, a highly regioselective C4 amination can be achieved using a palladium catalyst and a strong base like LiHMDS.[4]

Table 3: Regioselective Pd-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine

AmineBaseCatalystRegioselectivityReference
Aliphatic secondary aminesLiHMDSPd complexHighly C4-selective[4]
Aromatic aminesNone (uncatalyzed)N/AHighly C4-selective[4]

Interestingly, while most palladium-catalyzed cross-couplings favor the C4 position, recent studies have shown that the use of bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[16][17]

Experimental Protocols

General Protocol for One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from the work of Handy and Sabatini.[11]

  • Reaction Setup: In a reaction vial, dissolve 2,4-dichloropyrimidine (1.0 eq.) in a solvent mixture of toluene, ethanol, and water.

  • Degassing: Degas the solution with an inert gas (e.g., argon) for 5-10 minutes.

  • First Coupling (C4-position): Add the first arylboronic acid (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, ~3 mol%), and potassium carbonate (K2CO3, ~3 eq.).

  • Heating: Seal the vial and heat the reaction mixture at 55 °C for 12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Second Coupling (C2-position): To the same reaction vial, add the second arylboronic acid (~1.2 eq.), additional Pd(PPh3)4 (~1.5 mol%), and more K2CO3 (~3 eq.).

  • Increased Heating: Reseal the vial and increase the temperature to 90 °C for an additional 12 hours.

  • Work-up: After cooling, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic layer (e.g., with anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired 2,4-diarylpyrimidine.

General Protocol for Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is based on the findings of bio et al.[4]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the palladium catalyst (e.g., 2 mol%).

  • Solvent Addition: Add an appropriate anhydrous solvent, such as THF.

  • Amine/Base Premixing: In a separate dry vessel, premix the aliphatic secondary amine (1.1-1.2 eq.) with a strong, non-nucleophilic base like LiHMDS (1.0 M in THF, 1.1-1.2 eq.).

  • Reaction Execution: Slowly add the premixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical for high regioselectivity.[4][18]

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield the C4-amino product.

Conclusion

Dichloropyrimidines are exceptionally versatile and valuable intermediates in modern organic synthesis, particularly within the pharmaceutical industry for the development of anticancer and antiviral drugs.[1] A thorough understanding of their reactivity, especially the factors governing regioselectivity in SNAr and palladium-catalyzed cross-coupling reactions, is crucial for the efficient and rational design of synthetic routes. The ability to selectively functionalize the C4 and C2 positions, often in a sequential manner, provides chemists with a powerful platform for the rapid diversification of the pyrimidine core, enabling the synthesis of complex and biologically active molecules.[6][11] Future developments in catalysis and reaction methodology will undoubtedly continue to expand the synthetic chemist's toolkit for manipulating these important heterocyclic scaffolds.

References

The Biological Importance of Substituted Pyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine derivatives represent a cornerstone in medicinal chemistry and agrochemistry, forming the structural core of a vast array of biologically active compounds. Their inherent structural resemblance to the nucleobases of DNA and RNA allows them to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological and physiological effects. This technical guide provides a comprehensive overview of the biological importance of substituted pyrimidine derivatives, with a focus on their applications in oncology, virology, microbiology, and agriculture. The guide includes quantitative data on their biological activities, detailed experimental protocols, and visualizations of key signaling pathways and structure-activity relationships.

Anticancer Activity of Pyrimidine Derivatives

Substituted pyrimidines are among the most successful scaffolds in cancer chemotherapy. Their mechanisms of action are diverse, ranging from antimetabolites that disrupt nucleic acid synthesis to potent and selective kinase inhibitors that interfere with oncogenic signaling pathways.

Pyrimidine Antimetabolites

Pyrimidine analogs that mimic endogenous nucleosides are a major class of anticancer agents. These compounds, upon intracellular activation to their nucleotide forms, interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1]

Key Mechanisms of Action:

  • Inhibition of Thymidylate Synthase (TS): 5-Fluorouracil (5-FU) is a classic example. Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis.[1]

  • Incorporation into DNA and RNA: Gemcitabine and Cytarabine are incorporated into DNA, leading to chain termination and apoptosis. 5-FU can also be incorporated into RNA, disrupting its function.[1]

Pyrimidine-Based Kinase Inhibitors

Many pyrimidine derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that promote cell growth and survival. A notable example is Imatinib, a 2-phenylaminopyrimidine derivative that targets the BCR-ABL kinase in chronic myeloid leukemia (CML).[2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative substituted pyrimidine derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyrimidine Antimetabolite5-FluorouracilMCF-7 (Breast)1.71[3]
A549 (Lung)10.32[3]
Caco-2 (Colon)20.22[3]
GemcitabineA549 (Lung)0.004[4]
H1975 (Lung)0.002[4]
Kinase InhibitorImatinibK562 (CML)~0.15-0.2[2]
Pyrido[2,3-d]pyrimidineCompound 2dA549 (Lung)Strong cytotoxicity at 50 µM[5]
Indazol-pyrimidineCompound 4fMCF-7 (Breast)1.629[6]
Compound 4iA549 (Lung)2.305[6]
Pyrimidine-pyrene hybridCompound 4bHCT-116 (Colon)1.34[7][8]

Antiviral Activity of Pyrimidine Derivatives

The structural similarity of pyrimidine derivatives to natural nucleosides makes them effective antiviral agents. They primarily act by inhibiting viral DNA or RNA synthesis.

Mechanism of Action

Many antiviral pyrimidine nucleoside analogs are prodrugs that are activated by viral or cellular kinases to their triphosphate forms. These active metabolites can then:

  • Competitively inhibit viral polymerases: They compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain.

  • Act as chain terminators: Once incorporated, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus terminating the elongation of the nucleic acid chain.

Quantitative Data: Antiviral Activity

The following table presents the 50% effective concentration (EC₅₀) values for several pyrimidine derivatives against different viruses.

Compound ClassDerivative ExampleVirusEC₅₀ (µM)Reference
Pyrimidine Nucleoside AnalogZidovudine (AZT)HIV-1Potent anti-HIV-1 agent[9]
LamivudineHIVPotent anti-HIV activity[1]
Hepatitis B Virus (HBV)Potent anti-HBV activity[1]
Pyrimido[4,5-d]pyrimidineCompound 48HIV-1 (Wild Type & Mutant)0.0034 - 0.0118[10]
Pyrimidine DerivativeCompound 65Influenza A Virus0.03[10]

Antimicrobial Activity of Pyrimidine Derivatives

Substituted pyrimidines exhibit a broad spectrum of activity against various pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes.

Antibacterial Activity

A key target for pyrimidine-based antibacterial agents is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and certain amino acids. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor. Other mechanisms include the inhibition of bacterial cell division by targeting proteins like FtsZ.[11]

Antifungal Activity

Some pyrimidine derivatives, such as Flucytosine (5-fluorocytosine), are effective antifungal agents. Flucytosine is taken up by fungal cells and converted to 5-fluorouracil, which then disrupts fungal DNA and RNA synthesis.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrimidine derivatives against different microbial strains.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
DihydropyrimidineTrimethoprimEscherichia coli0.5 - 2[12]
Thiophenyl-pyrimidine-MRSAPotent activity[13]
VREsPotent activity[13]
PyrrolopyrimidineBromo derivativeStaphylococcus aureus8[14]
Iodo derivativeStaphylococcus aureus8[14]
PyridothienopyrimidineCompound 6oVarious bacterial strains2 - 5[15]
1,2,4-Triazolo[1,5-a]pyrimidineCompound 9dGram-positive & Gram-negative bacteria16 - 102 (µM)[2]

Herbicidal Activity of Pyrimidine Derivatives

Substituted pyrimidines are also important in agriculture as herbicides. They can act on various plant-specific targets to inhibit growth and development.

Mechanism of Action

A novel mode of herbicidal action for some pyrimidine derivatives involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[1][9][16] Inhibition of this enzyme leads to a depletion of pyrimidines, which are essential for nucleic acid synthesis and other vital cellular processes, ultimately causing plant death. Other pyrimidine-based herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[5]

Quantitative Data: Herbicidal Activity

The following table presents data on the herbicidal activity of selected pyrimidine derivatives.

Compound ClassDerivative ExamplePlant SpeciesActivityReference
PhenylpyrimidineL1CRaphanus sativusIC₅₀ (Root Inhibition): 39.56 ppm[6]
IC₅₀ (Shoot Inhibition): 71.64 ppm[6]
Pyrido[2,3-d]pyrimidineCompound 2oBentgrassGood activity at 1 mM[12][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways affected by substituted pyrimidine derivatives and the experimental workflows used to study them is crucial for understanding their biological importance.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of key pyrimidine-based drugs.

Gemcitabine_Mechanism cluster_cell Cancer Cell Gemcitabine Gemcitabine (dFdC) dFdCMP dFdCMP Gemcitabine->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP kinase dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA DNA Synthesis dFdCTP->DNA Incorporation & Chain Termination Apoptosis Apoptosis DNA->Apoptosis dNTPs dNTP pool RNR->dNTPs dNTPs->DNA

Caption: Mechanism of action of Gemcitabine, a pyrimidine antimetabolite.

Imatinib_Mechanism cluster_pathway BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Constitutively Active Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Inhibition Substrate Substrate Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS, STAT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Imatinib inhibits the BCR-ABL kinase in Chronic Myeloid Leukemia.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and biological evaluation of substituted pyrimidine derivatives.

Experimental_Workflow Start Design of Pyrimidine Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro In Vitro Biological Assays (e.g., MTT, MIC, Plaque Assay) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Lead_Opt->Synthesis Clinical Clinical Trials In_Vivo->Clinical

Caption: General workflow for the development of pyrimidine-based drugs.

Logical Relationship Diagram: Structure-Activity Relationship (SAR)

The biological activity of substituted pyrimidines is highly dependent on the nature and position of substituents on the pyrimidine ring. The following diagram summarizes some general SAR trends.

SAR_Pyrimidines cluster_activity Biological Activity Pyrimidine Pyrimidine Core R1 R2 R3 R4 Anticancer Anticancer Pyrimidine:f1->Anticancer Bulky aromatic groups (Kinase Inhibitors) Antiviral Antiviral Pyrimidine:f2->Antiviral Azido or modified sugar (Nucleoside Analogs) Antimicrobial Antimicrobial Pyrimidine:f3->Antimicrobial Lipophilic groups (DHFR Inhibitors) Herbicidal Herbicidal Pyrimidine:f4->Herbicidal Halogen substitutions

Caption: Simplified Structure-Activity Relationship (SAR) of substituted pyrimidines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of a 2,4,6-Trisubstituted Pyrimidine Derivative

This protocol describes a general method for the synthesis of a 2,4,6-trisubstituted pyrimidine derivative via the condensation of a chalcone with guanidine hydrochloride.

Materials:

  • Substituted Chalcone (1 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Sodium ethoxide (2 mmol)

  • Absolute ethanol (20 mL)

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve sodium metal (2 mmol) in absolute ethanol (10 mL) to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add the substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol).

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into crushed ice.

  • Neutralize the mixture with glacial acetic acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of pyrimidine derivatives on cancer cell lines by measuring the metabolic activity of viable cells.[15][18][19][20][21]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test pyrimidine derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Plaque Reduction Assay for Antiviral Activity

This protocol is used to determine the antiviral efficacy of pyrimidine derivatives by quantifying the reduction in viral plaque formation.[7][22][23]

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock of known titer

  • Culture medium and overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • 6-well or 12-well plates

  • Test pyrimidine derivative

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value, the concentration that reduces the number of plaques by 50%.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a pyrimidine derivative that inhibits the visible growth of a microorganism.[24][25][26]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test pyrimidine derivative

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure optical density.

Conclusion

Substituted pyrimidine derivatives are a versatile and privileged scaffold in the development of therapeutic agents and agrochemicals. Their ability to interact with a wide range of biological targets has led to the discovery of numerous life-saving drugs and effective crop protection agents. A thorough understanding of their structure-activity relationships, mechanisms of action, and the experimental methodologies for their evaluation is crucial for the continued development of novel and more effective pyrimidine-based compounds to address ongoing challenges in human health and agriculture. This guide serves as a comprehensive resource for researchers and professionals in the field, providing a foundation for future innovation in this exciting area of chemical biology.

References

An In-depth Technical Guide to 2-Benzyl-4,6-dichloropyrimidine and its Role in Heterocyclic Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-benzyl-4,6-dichloropyrimidine, a key building block in modern heterocyclic chemistry. We will delve into its synthesis, reactivity, and pivotal role as a precursor in the construction of diverse and medicinally relevant heterocyclic scaffolds. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.

Core Synthesis of this compound

The synthesis of this compound is a critical first step for its utilization in more complex chemical transformations. While various methods exist for the synthesis of substituted dichloropyrimidines, a common and effective strategy involves the condensation of a benzylamidine equivalent with a malonic acid derivative, followed by chlorination.

A plausible and efficient synthetic route commences with the reaction of benzylamidine with diethyl malonate to form 2-benzyl-4,6-dihydroxypyrimidine. This intermediate is then subjected to chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the desired this compound.

Logical Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination A Benzylamidine D 2-Benzyl-4,6-dihydroxypyrimidine A->D Condensation B Diethyl Malonate B->D Condensation C Base (e.g., Sodium Ethoxide) C->D Condensation F This compound D->F Chlorination E Phosphorus Oxychloride (POCl3) E->F

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of 2-Benzyl-4,6-dihydroxypyrimidine

Materials:

  • Benzylamidine hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add benzylamidine hydrochloride (1.0 equivalent) and diethyl malonate (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-benzyl-4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Benzyl-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a base)

Procedure:

  • In a fume hood, carefully add 2-benzyl-4,6-dihydroxypyrimidine (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Optionally, a catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.

Table 1: Summary of Synthesis Data

StepReactantsReagentsProductTypical Yield
1Benzylamidine HCl, Diethyl malonateSodium ethoxide, Ethanol2-Benzyl-4,6-dihydroxypyrimidine75-85%
22-Benzyl-4,6-dihydroxypyrimidinePhosphorus oxychlorideThis compound80-90%

The Role of this compound in Heterocyclic Syntheses

The chemical versatility of this compound stems from the reactivity of the two chlorine atoms at the 4- and 6-positions of the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups and the construction of more complex heterocyclic systems. The benzyl group at the 2-position provides a lipophilic moiety that can be crucial for biological activity in drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the two electronegative chlorine atoms, makes the C4 and C6 positions highly electrophilic. This facilitates the displacement of the chloride ions by a variety of nucleophiles, including amines, thiols, and alkoxides. The regioselectivity of these substitutions can often be controlled by reaction conditions such as temperature and the nature of the nucleophile.

General Reaction Scheme for Nucleophilic Substitution:

Caption: SNAr reaction on this compound.

Synthesis of Fused Heterocyclic Systems

A significant application of this compound is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. By reacting with bifunctional nucleophiles, it is possible to construct new rings fused to the pyrimidine core.

Pyrimido[4,5-d]pyrimidines are an important class of fused heterocycles with a broad spectrum of biological activities. These can be synthesized by reacting this compound with aminopyrimidines.

Reaction Pathway for Pyrimido[4,5-d]pyrimidine Synthesis:

G A This compound C Intermediate A->C Nucleophilic Substitution B 4-Amino-2,6-dihydroxypyrimidine B->C D Pyrimido[4,5-d]pyrimidine derivative C->D Intramolecular Cyclization

Caption: Synthesis of a pyrimido[4,5-d]pyrimidine scaffold.

Experimental Protocol: Synthesis of a 2-Benzyl-pyrimido[4,5-d]pyrimidine Derivative

Materials:

  • This compound

  • 4-Amino-2,6-dihydroxypyrimidine

  • A suitable base (e.g., potassium carbonate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DMF, add 4-amino-2,6-dihydroxypyrimidine (1.1 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by column chromatography or recrystallization to yield the desired pyrimido[4,5-d]pyrimidine derivative.

Table 2: Representative Data for Pyrimido[4,5-d]pyrimidine Synthesis

Starting MaterialReagentProductYieldM.p. (°C)
This compound4-Amino-2,6-dihydroxypyrimidine5-Benzyl-7,9-dihydroxy-pyrimido[4,5-d]pyrimidine65%>300

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core structure in many kinase inhibitors and other therapeutic agents. One synthetic approach involves the reaction of this compound with a suitable aminoacetaldehyde derivative followed by intramolecular cyclization.

Workflow for Pyrrolo[2,3-d]pyrimidine Synthesis:

G A This compound C Substituted Aminopyrimidine A->C S(N)Ar Reaction B Aminoacetaldehyde Dimethyl Acetal B->C D Pyrrolo[2,3-d]pyrimidine derivative C->D Acid-catalyzed Cyclization

Caption: Synthetic route to a pyrrolo[2,3-d]pyrimidine derivative.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a variety of biological targets. The two reactive chlorine atoms allow for the generation of large and diverse libraries of compounds through combinatorial chemistry approaches. The benzyl group can be a key pharmacophoric element, or it can be further functionalized to modulate the compound's properties.

Derivatives of dichloropyrimidines have been investigated as potential inhibitors of various enzymes, including kinases, which are critical targets in oncology and inflammation research. The ability to readily synthesize a wide range of substituted pyrimidines from this compound makes it an invaluable tool in the hit-to-lead and lead optimization phases of drug development.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis and the predictable reactivity of its chloro-substituents make it an ideal starting material for the construction of complex molecular architectures, particularly fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

Methodological & Application

Synthesis of 2-benzylthio-4,6-disubstituted pyrimidines using 2-Benzyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-benzylthio-4,6-disubstituted pyrimidines, utilizing 2-benzyl-4,6-dichloropyrimidine as a key intermediate. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the preparation of this class of compounds, which are of interest in medicinal chemistry and drug discovery.[1][2][3] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[2][3]

I. Overview of the Synthetic Pathway

The synthesis of 2-benzylthio-4,6-disubstituted pyrimidines is achieved through a three-step process commencing with 2-thiobarbituric acid. The general synthetic scheme is as follows:

  • S-Benzylation of 2-thiobarbituric acid: The initial step involves the reaction of 2-thiobarbituric acid with benzyl chloride under basic conditions to yield 2-benzylthiobarbituric acid.

  • Chlorination: The resulting 2-benzylthiobarbituric acid is then treated with excess phosphorus oxychloride (POCl₃) to produce the key intermediate, 2-benzylthio-4,6-dichloropyrimidine.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The final step involves the reaction of 2-benzylthio-4,6-dichloropyrimidine with various nitrogen nucleophiles, such as aliphatic, aromatic, and heterocyclic amines, to yield the target 2-benzylthio-4,6-disubstituted pyrimidines.[1]

II. Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of 2-benzylthio-4,6-disubstituted pyrimidines.

Protocol 1: Synthesis of 2-benzylthiobarbituric acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiobarbituric acid in an appropriate solvent such as methanol or ethanol.

  • Addition of Base: Add a suitable base, for example, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the thiol group.

  • Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-benzylthiobarbituric acid.

Protocol 2: Synthesis of 2-benzylthio-4,6-dichloropyrimidine
  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: Add 2-benzylthiobarbituric acid to the flask, followed by the careful addition of an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The reaction is typically refluxed for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 2-benzylthio-4,6-dichloropyrimidine.[1]

Protocol 3: General Protocol for the Synthesis of 2-benzylthio-4,6-disubstituted Pyrimidines (4a-g)
  • Reaction Setup: In a round-bottom flask, dissolve 2-benzylthio-4,6-dichloropyrimidine in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

  • Addition of Nucleophile: Add the desired nitrogen nucleophile (e.g., aliphatic, aromatic, or heterocyclic amine) to the solution. Typically, two equivalents of the amine are used.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation and Purification: The residue can be partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography to give the desired 2-benzylthio-4,6-disubstituted pyrimidine.[1]

III. Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-benzylthio-4,6-disubstituted pyrimidines.

Table 1: Reaction Yields for Key Intermediates

StepStarting MaterialProductReagentsReported Yield (%)
12-thiobarbituric acid2-benzylthiobarbituric acidBenzyl chloride, Base-
22-benzylthiobarbituric acid2-benzylthio-4,6-dichloropyrimidinePOCl₃60%[1]

Table 2: Synthesis of 2-benzylthio-4,6-disubstituted Pyrimidines (4a-g)

CompoundNucleophile (Amine)ProductReported Yield (%)
4a-gAliphatic, Aromatic, or Heterocyclic Amines2-benzylthio-4,6-di(amino)pyrimidines55-70%[1]

IV. Visualizations

Synthetic Workflow

G cluster_0 Step 1: S-Benzylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A 2-Thiobarbituric Acid B 2-Benzylthiobarbituric Acid A->B Benzyl Chloride, Base C 2-Benzylthiobarbituric Acid D 2-Benzylthio-4,6-dichloropyrimidine C->D POCl3 E 2-Benzylthio-4,6-dichloropyrimidine F 2-Benzylthio-4,6-disubstituted Pyrimidines E->F Various Amines

Caption: Overall synthetic workflow for the preparation of 2-benzylthio-4,6-disubstituted pyrimidines.

Final Substitution Step

G reactant1 2-Benzylthio-4,6-dichloropyrimidine product 2-Benzylthio-4,6-di(amino)pyrimidine reactant1->product Nucleophilic Substitution reactant2 R-NH2 (Amine) reactant2->product

Caption: Nucleophilic aromatic substitution reaction of 2-benzylthio-4,6-dichloropyrimidine with an amine.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 2-Benzyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-4,6-dichloropyrimidine is a versatile scaffold in medicinal chemistry and materials science. The two chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of a wide array of functional groups. This reactivity profile makes it a valuable building block for the synthesis of diverse compound libraries. These application notes provide detailed protocols for the mono-substitution of this compound with various nucleophiles, including amines, thiols, and alcohols.

The SNAr reaction on symmetrically substituted 4,6-dichloropyrimidines proceeds readily under controlled conditions to yield mono-substituted products. The use of a stoichiometric amount of the nucleophile is crucial to prevent di-substitution. The reaction is typically facilitated by a base, with the choice of base and solvent depending on the nucleophilicity of the attacking species.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved through a two-step process starting from the condensation of benzylamidine with a malonic ester derivative to form 2-benzyl-4,6-dihydroxypyrimidine, followed by chlorination.

Step 1: Synthesis of 2-Benzyl-4,6-dihydroxypyrimidine

A common method involves the cyclocondensation of an amidine with a malonic ester in the presence of a base.

Step 2: Chlorination to this compound

The resulting dihydroxypyrimidine is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃).

General Protocol for Nucleophilic Aromatic Substitution

The following is a general procedure for the mono-substitution of this compound. Specific conditions for different classes of nucleophiles are provided in the subsequent sections.

Materials:

  • This compound

  • Nucleophile (amine, thiol, or alcohol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Ethoxide (NaOEt))

  • Anhydrous solvent (e.g., Ethanol (EtOH), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

General Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent.

  • Add the nucleophile (1.0-1.2 eq.).

  • Add the appropriate base (see specific protocols for equivalents).

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture as described in the specific protocols. This typically involves removal of the solvent, partitioning between an organic solvent and water, and washing of the organic layer.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired mono-substituted product.

Experimental Protocols for Specific Nucleophiles

Protocol 1: Reaction with Amine Nucleophiles

This protocol is suitable for primary and secondary aliphatic amines, as well as anilines. A non-nucleophilic base is used to quench the HCl generated during the reaction.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq.) or Potassium Carbonate (K₂CO₃) (2.0-4.0 eq.).

  • Solvent: Ethanol, DMF, or DCM.

  • Temperature: Room temperature to 140 °C.

  • Work-up: After solvent removal, the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.

Protocol 2: Reaction with Thiol Nucleophiles

For thiol nucleophiles, a base is required to generate the more nucleophilic thiolate anion.

  • Base: Sodium Hydride (NaH) (1.1 eq.) or a pre-formed sodium thiolate. Alternatively, an organic base like TEA (1.5 eq.) can be used with the thiol.

  • Solvent: THF or DMF.

  • Temperature: 0 °C to room temperature.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Protocol 3: Reaction with Alcohol Nucleophiles

Alcohols require a strong base to form the corresponding alkoxide for the reaction to proceed efficiently.

  • Base: Sodium Hydride (NaH) (1.1 eq.) to be added to the alcohol before the addition of the pyrimidine, or a pre-prepared solution of sodium alkoxide (e.g., sodium ethoxide in ethanol).

  • Solvent: The corresponding alcohol (e.g., ethanol for ethoxide substitution) or an aprotic solvent like THF or DMF.

  • Temperature: Room temperature to reflux.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the SNAr of various 4,6-dichloropyrimidines with different nucleophiles. These conditions can be used as a starting point for the optimization of the reaction with this compound.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Citation
Amines
Primary Aliphatic AmineK₂CO₃DMF140-77-99[1]
Secondary Aliphatic AmineK₂CO₃DMF140-75[1]
BenzylamineTEAEtOHReflux3Moderate[2]
AnilineTEAEtOHReflux3Moderate[2]
PiperidineTEAEtOHReflux3Good[2]
Thiols
ThiophenolNaHTHFRT-GoodN/A
Alcohols
Sodium Ethoxide-EtOHReflux4-6Good[3]
Indoline (with solvolysis)NaOHMeOHRT160[2]

Note: Yields are reported for analogous reactions on other 4,6-dichloropyrimidines and may vary for this compound.

Mandatory Visualization

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_nuc Add Nucleophile (1.0-1.2 eq) start->add_nuc add_base Add Base add_nuc->add_base react Stir at specified temperature add_base->react monitor Monitor by TLC/LC-MS react->monitor quench Quench reaction monitor->quench extract Solvent extraction quench->extract purify Column chromatography or Recrystallization extract->purify product Mono-substituted Product purify->product

Caption: General experimental workflow for the SNAr reaction.

Nucleophile_Selection cluster_amines Amines (Primary/Secondary) cluster_thiols Thiols cluster_alcohols Alcohols start Select Nucleophile Class cluster_amines cluster_amines start->cluster_amines cluster_thiols cluster_thiols start->cluster_thiols cluster_alcohols cluster_alcohols start->cluster_alcohols amine_base Base: TEA, DIPEA, K₂CO₃ amine_solvent Solvent: EtOH, DMF, DCM thiol_base Base: NaH, NaSR thiol_solvent Solvent: THF, DMF alcohol_base Base: NaH, NaOR alcohol_solvent Solvent: Corresponding Alcohol, THF, DMF

Caption: Selection of reagents based on the nucleophile class.

References

Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2-Benzyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Benzyl-4,6-dichloropyrimidine as a key building block. This protocol is designed to facilitate the synthesis of novel 2-benzyl-4,6-diarylpyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds.

Introduction

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine ring under relatively mild conditions.[1]

This document outlines detailed protocols for the selective mono- and di-arylation of this compound. The inherent reactivity difference between the chlorine atoms at the C4 and C6 positions of the pyrimidine ring often allows for a stepwise and controlled introduction of different aryl groups. Generally, the C4 position is more susceptible to oxidative addition by the palladium catalyst, facilitating selective mono-substitution at this position under controlled conditions. Subsequent coupling at the C6 position can be achieved through a second coupling step.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (this compound) and an organoboron compound (typically a boronic acid or its ester) in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl-chloride bond, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-Cl) ArX->OxAdd ArPdCl Ar-Pd(II)L2-Cl OxAdd->ArPdCl Transmetalation Transmetalation ArPdCl->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation activates ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 regenerates ArAr 2-Benzyl-4-aryl-6-chloropyrimidine (Ar-Ar') RedElim->ArAr

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Quantitative Data Summary

The following tables summarize representative reaction conditions and expected yields for the mono- and di-arylation of this compound based on analogous reactions in the literature.

Table 1: Mono-arylation at the C4-Position

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901275-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/EtOH/H₂O (2:1:1)851680-90
33-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O (5:1)1001070-80
44-Fluorophenylboronic acidPd(OAc)₂ (2) + SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O (4:1)951478-88

Table 2: Di-arylation at C4 and C6-Positions (One-Pot, Two-Step)

EntryArylboronic Acid 1 (C4)Arylboronic Acid 2 (C6)Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acid4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1002465-75
24-Methoxyphenylboronic acidPhenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄Toluene/EtOH/H₂O (2:1:1)952070-80
33-Thienylboronic acid4-Chlorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O (5:1)1102260-70
44-Fluorophenylboronic acid2-Naphthylboronic acidPd(OAc)₂ (4) + SPhos (8)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1052468-78

Experimental Protocols

Materials and Equipment:

  • This compound

  • Arylboronic acid(s)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed deionized water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Protocol 1: Selective Mono-arylation at the C4-Position

This protocol describes a typical procedure for the selective synthesis of 2-benzyl-4-aryl-6-chloropyrimidines.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 10-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: One-Pot Di-arylation at the C4 and C6-Positions

This protocol outlines a one-pot, two-step procedure for the synthesis of unsymmetrical 2-benzyl-4,6-diarylpyrimidines.

  • First Coupling (C4-arylation): Follow steps 1-4 of Protocol 1.

  • Monitoring First Coupling: After the initial heating period (e.g., 12 hours), take an aliquot for TLC or LC-MS analysis to confirm the consumption of the starting material and formation of the mono-arylated intermediate.

  • Second Coupling (C6-arylation): To the reaction mixture, add the second arylboronic acid (1.2 mmol), additional palladium catalyst (0.02 mmol), and base (1.0 mmol).

  • Reaction: Increase the reaction temperature (e.g., to 100-110 °C) and continue stirring for an additional 10-12 hours, or until the mono-arylated intermediate is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 of Protocol 1 to isolate and purify the desired 2-benzyl-4,6-diarylpyrimidine.

Experimental_Workflow Start Start Setup Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Start->Setup Inert Establish Inert Atmosphere (Ar or N2) Setup->Inert Solvent Add Anhydrous Solvent and Degassed Water Inert->Solvent Heat Heat and Stir Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Reaction Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O and Brine Monitor->Workup Complete Purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purify End End Purify->End

Caption: A typical experimental workflow for Suzuki coupling.

Applications in Drug Development

The 2-benzyl-4,6-diarylpyrimidine scaffold is of significant interest to medicinal chemists. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities.[1][2][3] Specifically, 2,4,6-trisubstituted pyrimidines have been investigated as:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core, which can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The diaryl substitutions allow for the exploration of different hydrophobic pockets within the kinase domain, potentially leading to potent and selective inhibitors of targets such as EGFR, VEGFR, and ABL1 kinase.[4][5][6]

  • Anti-inflammatory Agents: Substituted pyrimidines have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[7]

  • Antiviral and Antimicrobial Agents: The pyrimidine scaffold is a key component of nucleosides, and its derivatives have been explored for their potential to interfere with viral replication and bacterial growth.[1][3]

The synthetic routes described in these application notes provide a versatile platform for the generation of libraries of novel 2-benzyl-4,6-diarylpyrimidines for screening in various drug discovery programs. The ability to introduce a diverse range of aryl and heteroaryl groups at the C4 and C6 positions allows for fine-tuning of the steric and electronic properties of the molecules to optimize their biological activity and pharmacokinetic profiles.

References

Application Notes & Protocols: Synthesis and Evaluation of N-benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyl-2-phenylpyrimidin-4-amine derivatives have emerged as a promising class of compounds in anticancer drug discovery.[1][2] These molecules have been identified as potent inhibitors of the USP1/UAF1 (ubiquitin-specific protease 1/USP1-associated factor 1) deubiquitinase complex.[1][3] The USP1/UAF1 complex is a key regulator of the DNA damage response, and its inhibition leads to increased levels of monoubiquitinated PCNA (Ub-PCNA), ultimately resulting in cancer cell death.[1][2] This makes the USP1/UAF1 complex a viable therapeutic target for anticancer therapies.[1][3] One notable compound from this class is ML323, which demonstrates nanomolar inhibitory potency against USP1/UAF1.[1][3]

These application notes provide a comprehensive overview of the synthesis and evaluation of N-benzyl-2-phenylpyrimidin-4-amine derivatives, summarizing key structure-activity relationship (SAR) data and providing detailed experimental protocols.

Data Presentation

The following tables summarize the inhibitory potency of various N-benzyl-2-phenylpyrimidin-4-amine analogs against the USP1/UAF1 deubiquitinase complex. The IC50 values, representing the half-maximal inhibitory concentration, were determined through quantitative high-throughput screening.[2]

Table 1: USP1/UAF1 Inhibition of Initial Analogues [2]

Compound IDR GroupIC50 (μM)
1H4.7
124-phenyl3.7
164-pyridyl1.9
173-pyridyl1.1

Table 2: Impact of Phenyl Ring Substitution on Inhibitory Potency [2]

Compound IDR GroupIC50 (μM)
223-CF₃-phenyl> 10
234-CF₃-phenyl> 10
242-NO₂-phenyl6.5
252-OMe-phenyl0.94
262-Me-phenyl0.85
272-Et-phenyl0.80
282-isopropyl-phenyl0.18

Experimental Protocols

General Synthetic Scheme

The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives generally involves a multi-step process. A common approach involves the reaction of a substituted 2,4-dichloropyrimidine with a substituted benzylamine, followed by a Suzuki coupling reaction to introduce the phenyl group at the 2-position.

Protocol 1: Synthesis of 4-((4-(pyridin-3-yl)phenyl)methylamino)-2-chloropyrimidine (Intermediate iv)[3]

This protocol describes the synthesis of a key intermediate.

Materials:

  • 2,4-dichloroquinazoline

  • (4-(pyridin-3-yl)phenyl)methanamine

  • Appropriate solvent (e.g., ethanol)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve (4-(pyridin-3-yl)phenyl)methanamine in a suitable solvent.

  • Add 2,4-dichloroquinazoline to the solution.

  • Add a base, such as triethylamine, to the reaction mixture.

  • Stir the reaction at room temperature for a specified time (e.g., 4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, work up the reaction mixture by removing the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired chloropyrimidine intermediate (iv).

Protocol 2: Suzuki Coupling for the Synthesis of Final Compounds[3]

This protocol details the final step in the synthesis of the target N-benzyl-2-phenylpyrimidin-4-amine derivatives.

Materials:

  • Chloropyrimidine intermediate (iv)

  • Various boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., n-BuOH)

Procedure:

  • To a microwave vial, add the chloropyrimidine intermediate (iv), the desired boronic acid, a palladium catalyst, and a base.

  • Add the solvent to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 150 °C) for a set time (e.g., 30 minutes).

  • Monitor the reaction for completion.

  • After cooling, dilute the reaction mixture with a suitable solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final N-benzyl-2-phenylpyrimidin-4-amine derivative.

Protocol 3: USP1/UAF1 Inhibition Assay[2]

This protocol outlines the method for assessing the inhibitory activity of the synthesized compounds against the USP1/UAF1 complex.

Materials:

  • Synthesized N-benzyl-2-phenylpyrimidin-4-amine derivatives

  • USP1/UAF1 enzyme complex

  • Fluorogenic ubiquitin substrate

  • Assay buffer

  • Microplate reader

Procedure:

  • Perform the assay in a 384-well plate format.

  • Add the USP1/UAF1 enzyme complex to the assay buffer.

  • Add the synthesized compounds at various concentrations to the wells.

  • Incubate the enzyme and compounds for a specified period.

  • Initiate the reaction by adding the fluorogenic ubiquitin substrate.

  • Monitor the deubiquitinating activity by measuring the fluorescence intensity over time using a microplate reader.

  • Calculate the IC50 values, which represent the concentration of the compound that causes a 50% reduction in enzyme activity.

  • Perform all experiments in at least triplicate.

Visualizations

Signaling Pathway

USP1_UAF1_Pathway cluster_0 DNA Damage cluster_1 USP1/UAF1 Complex cluster_2 PCNA Regulation cluster_3 Cellular Response DNA_Damage DNA Damage Ub_PCNA Monoubiquitinated PCNA (Ub-PCNA) DNA_Damage->Ub_PCNA triggers ubiquitination USP1_UAF1 USP1/UAF1 Complex PCNA PCNA USP1_UAF1->PCNA deubiquitinates Ub_PCNA->USP1_UAF1 DNA_Repair DNA Repair Ub_PCNA->DNA_Repair promotes Cell_Death Cancer Cell Death PCNA->Cell_Death leads to (when repair fails) Inhibitor N-benzyl-2-phenyl- pyrimidin-4-amine Derivatives Inhibitor->USP1_UAF1 inhibits Synthesis_Workflow Start Starting Materials: 2,4-Dichloropyrimidine Substituted Benzylamine Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate Intermediate: 4-((Substituted-benzyl)amino)- 2-chloropyrimidine Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 Final_Product Final Product: N-benzyl-2-phenylpyrimidin-4-amine Derivatives Step2->Final_Product Boronic_Acid Substituted Phenylboronic Acid Boronic_Acid->Step2 Evaluation Biological Evaluation: USP1/UAF1 Inhibition Assay Final_Product->Evaluation Data Data Analysis: IC50 Determination Evaluation->Data

References

Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from 2-Benzyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from 2-benzyl-4,6-dichloropyrimidine. The pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved drugs, and its derivatives have shown significant potential in oncology by targeting various signaling pathways. This document outlines detailed experimental protocols for the derivatization of this compound via nucleophilic aromatic substitution and summarizes the cytotoxic activities of structurally related compounds against various cancer cell lines.

Synthetic Workflow and Methodologies

The primary route for derivatizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the pyrimidine ring are susceptible to displacement by a variety of nucleophiles, such as primary and secondary amines, thiols, and alcohols. This allows for the creation of a diverse library of compounds for screening.

G A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Nucleophile (e.g., R-NH2, R-SH, R-OH) B->C D Monosubstituted Intermediate C->D Regioselective substitution F Disubstituted Product Library D->F E Second Nucleophile (optional, can be the same or different) E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H I Biological Evaluation (e.g., Cytotoxicity Assays) H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation FAK FAK FAK->PI3K Hippo Hippo Pathway Hippo->Proliferation inhibition Pyrimidine Pyrimidine Derivative Pyrimidine->PI3K inhibition Pyrimidine->FAK inhibition Pyrimidine->Hippo activation Pyrimidine->Apoptosis induction

Application Notes and Protocols for the Preparation of 5-Substituted 2-Amino-4,6-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted 2-amino-4,6-dichloropyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules and approved drugs. The presence of chlorine atoms at the 4- and 6-positions provides reactive sites for further functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The amino group at the 2-position and a variable substituent at the 5-position offer additional points for structural modification to modulate biological activity, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for a robust two-step synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, starting from appropriately substituted malonic acid diesters and guanidine. The initial step involves the condensation to form a 5-substituted 2-amino-4,6-dihydroxypyrimidine intermediate. The subsequent chlorination of this intermediate is achieved in high yields using the Vilsmeier-Haack-Arnold reagent. These methods have been shown to be effective for a range of substituents at the 5-position.[1]

Furthermore, these compounds have been identified as inhibitors of immune-activated nitric oxide (NO) production.[1] This suggests their potential as anti-inflammatory agents, likely through the inhibition of inducible nitric oxide synthase (iNOS).

Synthetic Workflow

The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The first step is a condensation reaction to form the pyrimidine ring, and the second step is a chlorination reaction.

G iNOS Gene Transcription iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein (inactive monomer) iNOS Protein (inactive monomer) iNOS mRNA->iNOS Protein (inactive monomer) Dimerization Dimerization iNOS Protein (inactive monomer)->Dimerization iNOS Protein (active dimer) iNOS Protein (active dimer) Dimerization->iNOS Protein (active dimer) Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein (active dimer)->Nitric Oxide (NO) L-Citrulline L-Citrulline iNOS Protein (active dimer)->L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS Protein (active dimer) O2_NADPH O2, NADPH O2_NADPH->iNOS Protein (active dimer) Inflammatory Effects Inflammatory Effects Nitric Oxide (NO)->Inflammatory Effects Inhibitor 5-Substituted 2-Amino-4,6-dichloropyrimidines Inhibitor->iNOS Protein (active dimer)

References

Application Notes and Protocols for the Characterization of 2-Benzyl-4,6-dichloropyrimidine and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization of 2-Benzyl-4,6-dichloropyrimidine and its potential reaction products. The protocols outlined below are designed to serve as a robust starting point for researchers involved in the synthesis, purification, and analysis of this compound and its derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a scaffold for the synthesis of various biologically active molecules.[1] Nucleophilic aromatic substitution (SNAr) reactions are common transformations for this class of compounds, leading to a diverse range of derivatives.[2][3] Accurate and reliable analytical methods are crucial for monitoring reaction progress, identifying products and byproducts, and ensuring the purity of the final compounds. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

Reverse-phase HPLC is a versatile technique for analyzing the purity of this compound and monitoring the progress of its reactions. The method can be adapted for both qualitative and quantitative analysis.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[4]

  • Mobile Phase: A gradient elution is recommended for separating the starting material from its less polar products and more polar impurities.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-50% B

    • 20-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

The following table provides estimated retention times for this compound and potential related compounds based on their structural properties and data from similar analyses.[4][5] Actual retention times may vary depending on the specific HPLC system and conditions.

CompoundEstimated Retention Time (min)Notes
This compound12.5Starting material, relatively nonpolar.
Benzyl Alcohol3.8A potential impurity or degradation product.[5]
Benzaldehyde6.2A potential impurity or oxidation product.[5]
2-Benzyl-4-amino-6-chloropyrimidine9.7A potential product of nucleophilic substitution with ammonia, expected to be more polar.
2-Benzyl-4,6-diaminopyrimidine7.1A potential product of further substitution, expected to be significantly more polar.
2-Benzyl-4-hydroxy-6-chloropyrimidine8.5A potential hydrolysis product, expected to be more polar than the starting material.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying impurities and confirming the structure of reaction products through their mass fragmentation patterns.

Experimental Protocol: GC-MS
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation: GC-MS

The following table summarizes the expected molecular ion peaks and key fragment ions for this compound and related compounds. The fragmentation patterns are predicted based on common fragmentation pathways for aromatic and chlorinated compounds.[6][7][8]

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ions (m/z) and (Proposed Fragment)
This compound239.10238/240/242 (M+)203 ([M-Cl]+), 168 ([M-2Cl]+), 147 ([M-C7H7]+), 91 ([C7H7]+, tropylium ion)
Benzyl Chloride126.58126/128 (M+)91 ([M-Cl]+, tropylium ion)
4,6-Dichloropyrimidine148.98148/150/152 (M+)113 ([M-Cl]+), 86 ([M-Cl-HCN]+)[9]
2-Amino-4,6-dichloropyrimidine163.99163/165/167 (M+)128 ([M-Cl]+), 93 ([M-2Cl]+)[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30° pulse, 2-4 second acquisition time, 1-5 second relaxation delay, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Data Presentation: NMR

The following tables provide estimated ¹H and ¹³C NMR chemical shifts for this compound. These estimations are based on data from structurally similar compounds.[11][12][13]

¹H NMR (400 MHz, CDCl₃)

ProtonsEstimated Chemical Shift (δ) ppmMultiplicityIntegration
Phenyl-H (ortho, meta, para)7.20 - 7.40Multiplet5H
Pyrimidine-H (C5-H)~7.15Singlet1H
Benzyl-CH₂~4.10Singlet2H

¹³C NMR (100 MHz, CDCl₃)

CarbonEstimated Chemical Shift (δ) ppm
Pyrimidine C2~170
Pyrimidine C4, C6~161
Phenyl C1 (ipso)~136
Phenyl C2, C6 (ortho)~129
Phenyl C3, C5 (meta)~128
Phenyl C4 (para)~127
Pyrimidine C5~118
Benzyl-CH₂~45

Visualized Workflows

The following diagrams illustrate the logical workflows for the analytical characterization of this compound and its reaction products.

Analytical_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of This compound and Derivatives workup Reaction Workup (Extraction, Washing) synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification hplc HPLC Analysis (Purity & Reaction Monitoring) purification->hplc Purity Check gcms GC-MS Analysis (Impurity ID & Structure) purification->gcms Impurity Profiling nmr NMR Spectroscopy (Structural Elucidation) purification->nmr Structural Confirmation data_analysis Data Analysis and Structure Confirmation hplc->data_analysis gcms->data_analysis nmr->data_analysis reporting Reporting and Documentation data_analysis->reporting

Caption: General workflow for synthesis and analysis.

HPLC_Method_Development start Define Analytical Goal (Purity, Quantitation) col_select Column Selection (e.g., C18) start->col_select mob_phase Mobile Phase Selection (Acetonitrile/Water) col_select->mob_phase gradient Gradient Optimization mob_phase->gradient detection Detector Wavelength (e.g., 254 nm) gradient->detection validation Method Validation (Linearity, Precision, Accuracy) detection->validation Structure_Elucidation_Pathway sample Purified Reaction Product ms Mass Spectrometry (Determine Molecular Weight and Fragmentation) sample->ms nmr_1h ¹H NMR (Proton Environment and Connectivity) sample->nmr_1h nmr_13c ¹³C NMR (Carbon Skeleton) sample->nmr_13c structure Propose Structure ms->structure other_nmr 2D NMR (COSY, HSQC) (if necessary) nmr_1h->other_nmr nmr_1h->structure nmr_13c->other_nmr nmr_13c->structure other_nmr->structure confirmation Confirmed Structure structure->confirmation

References

Application Notes & Protocols: Step-by-Step Synthesis of 2-Amino-4,6-dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-4,6-dichloropyrimidine is a pivotal chemical intermediate, serving as a versatile scaffold in the synthesis of a wide range of compounds for the agrochemical and pharmaceutical industries.[1][2] Its structure, featuring a pyrimidine ring with an amino group and two reactive chlorine atoms, allows for sequential and regioselective functionalization.[3] This reactivity makes it a valuable building block for creating libraries of derivatives, particularly for screening as potential herbicides, kinase inhibitors, and antiviral agents.[1][4][5][6]

This document provides detailed protocols for the synthesis of the 2-amino-4,6-dichloropyrimidine core, followed by its derivatization through modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Part 1: Synthesis of 2-Amino-4,6-dichloropyrimidine Scaffold

The most common method for synthesizing the core scaffold is the chlorination of 2-amino-4,6-dihydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of an amine base which acts as an acid scavenger.[7][8]

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation A Slurry 2-amino-4,6-dihydroxypyrimidine in Phosphorus Oxychloride (POCl3) B Add Amine Base (e.g., Triethylamine or N,N-Dimethylaniline) A->B Molar Ratio of Base to Pyrimidine: ~2:1 to 3:1 C Heat Reaction Mixture (e.g., 55-80°C) B->C D Monitor Reaction (e.g., TLC, HPLC) C->D Several hours E Distill off excess POCl3 (in vacuo) D->E F Suspend Residue in Water E->F G Adjust pH to 2.5-4 with NaOH F->G H Filter, Wash & Dry Product G->H I Final Product: 2-Amino-4,6-dichloropyrimidine

Caption: Workflow for the synthesis of 2-amino-4,6-dichloropyrimidine.

Experimental Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

This protocol is adapted from established industrial processes.[7][8]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and stirrer, prepare a slurry of 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃) (3.0-5.0 eq).

  • Addition of Base: Slowly add an amine base, such as triethylamine or N,N-dimethylaniline (2.0-2.5 eq), to the mixture while maintaining the temperature between 40°C and 60°C.

  • Reaction: Heat the mixture to a temperature between 55°C and 80°C and maintain for several hours until the reaction is complete (monitor by TLC or HPLC). Avoid reflux temperatures ( >100°C) to minimize byproduct formation.[8]

  • Work-up: After cooling, remove the excess POCl₃ by distillation under vacuum.

  • Isolation: Carefully pour the molten residue into hot water (~60-80°C). Suspend the residue by stirring for 1-2 hours.

  • Precipitation: Adjust the pH of the suspension to approximately 2.5-4 by the slow addition of 20-50% aqueous NaOH.[7]

  • Purification: Filter the precipitated solid, wash thoroughly with water, and dry to yield 2-amino-4,6-dichloropyrimidine.

PrecursorReagentsTemp.TimeYieldReference
2-amino-4,6-dihydroxypyrimidinePOCl₃, N,N-dimethylaniline55-68°C8 h86%[8]
2-amino-4,6-dihydroxypyrimidinePOCl₃, Triethylamine20-80°C-High[7]

Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The two chlorine atoms on the pyrimidine ring are amenable to substitution via cross-coupling reactions. The chlorine at the C4 position is generally more reactive than the one at C6, allowing for regioselective mono-substitution under controlled conditions.[9][10]

G cluster_0 Derivatization Pathways Start 2-Amino-4,6-dichloropyrimidine Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)2 Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R-NH2 Pd Catalyst, Ligand, Base SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu-H (e.g., R2NH) Base, Solvent Product_Suzuki C-C Bond Formation (Aryl, Heteroaryl, Vinyl) Suzuki->Product_Suzuki Product_Buchwald C-N Bond Formation (Primary/Secondary Amines) Buchwald->Product_Buchwald Product_SNAr C-N, C-O, C-S Bond Formation (Amines, Alcohols, Thiols) SNAr->Product_SNAr

Caption: Key synthetic pathways for derivatizing 2-amino-4,6-dichloropyrimidine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the dichloropyrimidine with an organoboron reagent (e.g., boronic acids).[11] This is highly effective for introducing aryl and heteroaryl moieties.

Catalytic Cycle:

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetalation Complex ox_add->trans Transmetalation red_elim Reductive Elimination Complex trans->red_elim red_elim->pd0 Reductive Elimination product Ar-R red_elim->product reagent1 Ar-Cl reagent1->ox_add reagent2 R-B(OH)2 reagent2->trans base Base base->trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol 2: Mono-Arylation via Suzuki Coupling

This general protocol is based on microwave-assisted synthesis methods, which often provide high yields and short reaction times.[12]

  • Setup: To a microwave vial, add 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a suitable solvent system, such as a mixture of an alcohol (e.g., ethanol) and water or an aprotic solvent like dioxane.[9]

  • Reaction: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Boronic AcidCatalystBaseSolventYield (C4-Substituted)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O74%[12]
3-MethoxyphenylPd(PPh₃)₄K₂CO₃Dioxane/H₂O80%[12]
3-FormylphenylPd(PPh₃)₄K₂CO₃Dioxane/H₂O85%[12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, coupling the dichloropyrimidine with primary or secondary amines.[6][13][14] This method is indispensable for synthesizing N-aryl and N-alkyl derivatives.

Catalytic Cycle:

Buchwald_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amido Amido Complex ox_add->amido Amine Coordination & Deprotonation amido->pd0 Reductive Elimination product Ar-NR2 amido->product reagent1 Ar-Cl reagent1->ox_add reagent2 R2NH reagent2->amido base Base base->amido

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol 3: Mono-Amination via Buchwald-Hartwig Reaction

This protocol is a general procedure and may require optimization of the ligand and base for specific amine substrates.[6][15]

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-amino-4,6-dichloropyrimidine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, 1.5-2.5 eq).[15][16]

  • Addition of Reagents: Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture at a specified temperature (e.g., 80-110°C) for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Amine SubstrateCatalyst/LigandBaseSolventYield (C4-Substituted)Reference
Various anilinesPdCl₂(PPh₃)₂ / XantphosNaOtBuToluene27-82%[15]
Aliphatic sec. aminesPd catalystLiHMDS-High regioselectivity[16]

Part 3: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classic method for functionalizing halopyrimidines.[3] The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine atoms for displacement by nucleophiles like amines, alkoxides, or thiolates.

Experimental Protocol 4: Amination via SNAr

This procedure is suitable for reactions with various aliphatic and cyclic amines.[3]

  • Setup: Dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq) and a base like triethylamine (TEA) (1.0-1.5 eq) or NaOH.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the mixture to room temperature. If a solid precipitates, isolate it by filtration.

  • Purification: Wash the solid with cold solvent and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

NucleophileBaseSolventConditionsProduct TypeReference
IndolineNaOHEthanolRoom Temp, 1h2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine*[3]
Various AminesTEAEthanolReflux, 3h2-amino-4-amino-6-chloropyrimidine[3]

*Note: In the presence of NaOH and an alcohol solvent, SNAr can lead to a mixture of amination and solvolysis products.[3]

Safety Information

  • 2-Amino-4,6-dichloropyrimidine: Causes skin and serious eye irritation. May cause respiratory irritation.[17][18][19] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a fume hood with appropriate PPE.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for all reagents before use.[19][20]

References

Application of 2-Benzyl-4,6-dichloropyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The di- and tri-substituted pyrimidine derivatives are particularly effective as they can mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region. 2-Benzyl-4,6-dichloropyrimidine is a versatile starting material for the synthesis of a variety of kinase inhibitors. The two chlorine atoms at positions 4 and 6 are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities to modulate potency and selectivity. The benzyl group at the 2-position can occupy a hydrophobic pocket in the kinase active site, contributing to the binding affinity.

This document outlines the synthetic utility of this compound in preparing kinase inhibitors, provides detailed experimental protocols for key transformations, and presents representative biological data for structurally related compounds.

Data Presentation

While specific kinase inhibitors derived directly from this compound are not extensively reported in the public domain, the inhibitory activities of structurally related 2,4,6-trisubstituted pyrimidines against various kinases are well-documented. The following table summarizes representative IC50 values for such compounds against key kinase targets.

Compound ScaffoldTarget KinaseRepresentative IC50 (nM)Reference Compound
2-Anilino-4-substituted-aminopyrimidineCDK2/cyclin A360Compound 2e[1]
2-Anilino-4-substituted-aminopyrimidineCDK9/cyclin T11800Compound 2e[1]
4-Anilino-6-benzyl-pyrrolo[2,3-d]pyrimidineEGFRPotent (equipotent to PD153035)Compound 9
4-Anilino-6-benzyl-pyrrolo[2,3-d]pyrimidineVEGFR-2Potent (equipotent to Semaxanib)-
Thieno[2,3-d]pyrimidine derivativesVEGFR-221 - 47Compounds 21b, 21c, 21e[2]
Furo[2,3-d]pyrimidine derivativeVEGFR-2< 10 (Potent)Compound 15b[2]
2,4-Dianilinopyrimidine derivativesFAK47Compound 8a[3]

Experimental Protocols

The following protocols describe a general and adaptable synthesis of 2,4,6-trisubstituted pyrimidine kinase inhibitors starting from the synthesis of this compound.

Protocol 1: Synthesis of 2-Benzyl-4,6-dihydroxypyrimidine

This protocol is adapted from a general procedure for the synthesis of 2-substituted-4,6-dihydroxypyrimidines.

Materials:

  • Benzylamidine hydrochloride

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add benzylamidine hydrochloride and diethyl malonate.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-benzyl-4,6-dihydroxypyrimidine.

Protocol 2: Synthesis of this compound

This protocol is based on a general method for the chlorination of dihydroxypyrimidines.

Materials:

  • 2-Benzyl-4,6-dihydroxypyrimidine

  • Phosphoryl chloride (POCl3)

  • N,N-Dimethylaniline (optional, as a base)

  • Toluene (optional, as a solvent)

Procedure:

  • To a flask containing 2-benzyl-4,6-dihydroxypyrimidine, add an excess of phosphoryl chloride. N,N-Dimethylaniline can be added as a base.

  • The reaction can be performed neat or in a high-boiling solvent like toluene.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 3: Sequential Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the sequential substitution of the chlorine atoms to introduce different amine functionalities, a common strategy in building kinase inhibitors.

Step 1: Monosubstitution

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline or substituted aniline) (1 equivalent)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Solvent (e.g., isopropanol, DMF, or NMP)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the amine (1 equivalent) and DIPEA (1.1 equivalents).

  • Heat the reaction mixture at a temperature ranging from 60 °C to 120 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 4-amino-2-benzyl-6-chloropyrimidine derivative by column chromatography.

Step 2: Disubstitution

Materials:

  • 4-Amino-2-benzyl-6-chloropyrimidine derivative from Step 1

  • Second primary or secondary amine (excess)

  • Solvent (e.g., n-butanol, dioxane)

Procedure:

  • Dissolve the 4-amino-2-benzyl-6-chloropyrimidine derivative in the chosen solvent.

  • Add an excess of the second amine.

  • Heat the reaction mixture at a higher temperature (e.g., 120-150 °C), often in a sealed tube or under microwave irradiation, to facilitate the substitution of the less reactive chlorine atom.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purify the final 2-benzyl-4,6-diaminopyrimidine product as described in Step 1.

Visualizations

Proposed Synthetic Workflow

G start Benzylamidine + Diethyl Malonate dihydroxypyrimidine 2-Benzyl-4,6-dihydroxypyrimidine start->dihydroxypyrimidine 1. NaOEt, EtOH, Reflux 2. HCl dichloropyrimidine This compound dihydroxypyrimidine->dichloropyrimidine POCl3, Reflux monosubstituted 4-Amino-2-benzyl-6-chloropyrimidine (Intermediate) dichloropyrimidine->monosubstituted R1R2NH, Base, Solvent disubstituted 2-Benzyl-4,6-diaminopyrimidine (Kinase Inhibitor Scaffold) monosubstituted->disubstituted R3R4NH, Heat

Caption: Proposed synthesis of 2-benzyl-4,6-diaminopyrimidine kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDK_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription Inhibitor Pyrimidine-based CDK4/6 Inhibitor Inhibitor->CDK46 Inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by a pyrimidine-based inhibitor.

References

Application Notes and Protocols: 2-Benzyl-4,6-dichloropyrimidine in the Development of Novel Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-Benzyl-4,6-dichloropyrimidine as a key intermediate in the synthesis of novel antifungal agents. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antifungal properties.[1][2] This document outlines detailed synthetic protocols, antifungal screening methodologies, and data presentation for compounds derived from this compound.

Overview and Rationale

The core structure of this compound offers a versatile platform for chemical modification. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This enables the creation of a library of derivatives with diverse physicochemical properties, which can be screened for potent and selective antifungal activity. The benzyl group at the 2-position can also be modified to explore its influence on the biological activity of the resulting compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through a multi-step process starting from 2-thiobarbituric acid.[3] Subsequent reactions with various nucleophiles lead to the formation of a diverse range of derivatives.

Synthesis of this compound (3)

This protocol describes a three-step synthesis starting from 2-thiobarbituric acid (1).[3]

Step 1: Synthesis of 2-Benzylthiobarbituric acid (2)

  • In a round-bottom flask, dissolve 2-thiobarbituric acid (1 equivalent) in an appropriate basic solution.

  • To this solution, add benzyl chloride (1 equivalent).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, acidify the mixture to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 2-benzylthiobarbituric acid (2).

Step 2: Synthesis of this compound (3)

  • In a fume hood, carefully add 2-benzylthiobarbituric acid (2) (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound (3).

General Protocol for the Synthesis of 2-Benzyl-4,6-disubstituted Pyrimidine Derivatives (4a-g)

The chlorine atoms at the 4 and 6 positions of this compound are readily displaced by various nucleophiles, such as aliphatic, aromatic, and heterocyclic amines.[3]

  • Dissolve this compound (3) (1 equivalent) in a suitable solvent (e.g., DMF, ethanol).

  • Add the desired nitrogen nucleophile (2 equivalents) and a base (e.g., K₂CO₃, Et₃N) if necessary.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile, until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute acetic acid if necessary.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure 2-benzyl-4,6-disubstituted pyrimidine derivative.

Antifungal Activity Screening

The synthesized compounds are evaluated for their in vitro antifungal activity against a panel of pathogenic fungi. Common methods include the poisoned food technique and broth microdilution assays to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀).

Poisoned Food Technique

This method is suitable for screening against mycelial fungi.[1][2][4]

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Add appropriate volumes of the stock solutions to molten potato dextrose agar (PDA) to achieve the desired final concentrations.

  • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at an appropriate temperature until the fungal growth in the control plate (containing only DMSO) reaches the edge of the plate.

  • Measure the diameter of the fungal colony in the test and control plates.

  • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

Broth Microdilution Method

This method is commonly used to determine the MIC of compounds against yeasts and filamentous fungi.[5]

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Sabouraud liquid medium).

  • Prepare a standardized inoculum of the test fungus (e.g., 10⁶ colony-forming units (CFU)/ml).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (medium with DMSO).

  • Incubate the plates at an appropriate temperature for a specified period.

  • The MIC is defined as the lowest concentration of the compound that prevents visible growth of the fungus.

Data Presentation

The antifungal activity data for a series of hypothetical 2-benzyl-4,6-disubstituted pyrimidine derivatives are summarized in the table below. This allows for a clear comparison of the structure-activity relationships (SAR).

Compound IDAntifungal Activity (MIC in µg/mL)
Candida albicans
4a -NH-CH₃-NH-CH₃12.5
4b -NH-Ph-NH-Ph6.25
4c -NH-(4-Cl-Ph)-NH-(4-Cl-Ph)3.13
4d MorpholinoMorpholino>50
Fluconazole --0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Mechanism of Action

Pyrimidine analogues are known to interfere with nucleic acid synthesis, which is a potential mechanism for their antifungal activity.[6] Specifically, they can act as inhibitors of dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway, which is crucial for the production of nucleotides. Another possible mechanism is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.[7][8] The disruption of ergosterol synthesis leads to a dysfunctional cell membrane, ultimately causing fungal cell death.[7][8] Further studies, such as enzyme inhibition assays and molecular docking, are required to elucidate the precise mechanism of action for novel this compound derivatives.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and potential signaling pathways.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Thiobarbituric_Acid 2-Thiobarbituric Acid (1) Benzylthiobarbituric_Acid 2-Benzylthiobarbituric Acid (2) Thiobarbituric_Acid->Benzylthiobarbituric_Acid Benzyl Chloride, Base Dichloropyrimidine This compound (3) Benzylthiobarbituric_Acid->Dichloropyrimidine POCl3 Derivatives 2-Benzyl-4,6-disubstituted Pyrimidine Derivatives (4a-g) Dichloropyrimidine->Derivatives Nitrogen Nucleophiles

Caption: Synthetic route for this compound and its derivatives.

Antifungal_Screening_Workflow cluster_screening Antifungal Screening Workflow Synthesized_Compounds Synthesized Derivatives Stock_Solutions Prepare Stock Solutions (DMSO) Synthesized_Compounds->Stock_Solutions Poisoned_Food Poisoned Food Technique Stock_Solutions->Poisoned_Food Broth_Microdilution Broth Microdilution Stock_Solutions->Broth_Microdilution MIC_Determination Determine MIC/IC50 Poisoned_Food->MIC_Determination Broth_Microdilution->MIC_Determination Data_Analysis Data Analysis and SAR MIC_Determination->Data_Analysis

Caption: Workflow for in vitro antifungal activity screening.

Putative_Mechanism_of_Action Pyrimidine_Derivative This compound Derivative DHFR Dihydrofolate Reductase Pyrimidine_Derivative->DHFR Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pyrimidine_Derivative->Ergosterol_Biosynthesis Inhibition Nucleic_Acid_Synthesis Nucleic Acid Synthesis DHFR->Nucleic_Acid_Synthesis Fungal_Cell_Death Fungal Cell Death Nucleic_Acid_Synthesis->Fungal_Cell_Death Disruption leads to Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Putative mechanisms of action for pyrimidine-based antifungal compounds.

References

Troubleshooting & Optimization

Improving the yield of reactions with 2-Benzyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Benzyl-4,6-dichloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding reactions involving this compound. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block primarily used in cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The two chlorine atoms at the 4- and 6-positions are susceptible to displacement, allowing for the introduction of a variety of functional groups.[1] Common reactions include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.[2][3]

  • Buchwald-Hartwig Amination: To form C-N bonds with primary or secondary amines.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): With various nucleophiles such as alkoxides, thiolates, and amines.[7][8]

Q2: Which of the two chlorine atoms on this compound is more reactive?

A2: In many symmetrically substituted 4,6-dichloropyrimidines, both chlorine atoms have similar reactivity. However, the regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the incoming nucleophile or coupling partner. For unsymmetrically substituted dichloropyrimidines, such as those with an additional substituent on the ring, the electronic and steric environment can lead to preferential reaction at one position over the other.[9][10] Careful optimization of reaction conditions is often necessary to achieve selective mono-substitution.[5]

Q3: What are the key challenges in working with this compound?

A3: Key challenges include:

  • Controlling Selectivity: Achieving mono-substitution versus di-substitution can be difficult.[5]

  • Side Reactions: Potential for hydrolysis of the chloro groups or side reactions involving the benzyl group under harsh conditions.

  • Purification: Separating the desired product from unreacted starting material, mono-substituted intermediates, and di-substituted byproducts can be challenging due to similar polarities.[11]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling Reactions

Problem: The Suzuki-Miyaura coupling reaction with an arylboronic acid is giving a low yield of the desired mono-arylated product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more readily activated.[12]
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate.[12]
Poor Solvent Choice A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often optimal to dissolve both the organic and inorganic reagents.[13]
Low Reaction Temperature Increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[2][3]
Boronic Acid Decomposition Use fresh boronic acid. Consider using boronate esters, which can be more stable.
Formation of Di-substituted Byproduct in Buchwald-Hartwig Amination

Problem: The Buchwald-Hartwig amination is producing a significant amount of the di-aminated byproduct, reducing the yield of the desired mono-aminated product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Excess Amine Reduce the equivalents of the amine to be stoichiometric or slightly less than one equivalent relative to the dichloropyrimidine.
High Reaction Temperature or Long Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and before significant di-substitution occurs. Lowering the reaction temperature may also favor mono-substitution.
Choice of Ligand The ligand plays a crucial role in the selectivity. Bulky phosphine ligands can sometimes favor mono-amination by sterically hindering the second substitution.[4]
Strong Base A very strong base might promote the second amination. Consider using a milder base and screen different options.

Experimental Protocols

General Protocol for Suzuki-Miyaura Mono-Arylation
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Mono-Amination
  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.) to a dry flask.[5]

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.0-1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).[5]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[5]

  • Inert Atmosphere: Seal the flask, remove it from the glovebox, and place it under a positive pressure of an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress.

  • Workup: Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10075-90 (typical)[13]
PdCl₂(dppf)Cs₂CO₃THF/H₂O7780-95 (typical)[14]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100High (unspecified)General knowledge

Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of Dichloropyrimidines

Pre-catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene80-10070-90 (typical)[6]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10060-85 (typical)[4]
[Pd(cinnamyl)Cl]₂ / XantphosDBUToluene100~75 (isolated)[15]

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OR)2) pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)L2-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L-X oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)L(HNR2)]+X- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)L(NR2) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[5][6]

Troubleshooting_Workflow start Low Reaction Yield check_reagents Check Reagent Quality (Substrate, Catalyst, Base, Solvent) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK temp Adjust Temperature optimize_conditions->temp conc Adjust Concentration optimize_conditions->conc time Adjust Reaction Time optimize_conditions->time monitor Monitor Reaction Progress (TLC, LC-MS) temp->monitor conc->monitor time->monitor workup Optimize Workup and Purification monitor->workup Reaction Complete end Improved Yield workup->end

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Managing and removing side reactions in dichloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of dichloropyrimidines. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may encounter challenges such as side reactions and purification difficulties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with phosphorus oxychloride (POCl₃) is turning black and forming a thick tar. What is causing this and how can I prevent it?

Answer: Tar formation is a common and challenging issue in chlorination reactions using POCl₃, especially at elevated temperatures. This is often due to the decomposition of the starting material or product, or side reactions involving catalysts.[1]

Common Causes:

  • Excessive Temperature: The reaction between dihydroxypyrimidines (like uracil) and POCl₃ is highly exothermic. Uncontrolled temperatures can lead to rapid polymerization and decomposition.[1] Most procedures recommend maintaining a controlled temperature, typically between 90-120°C.[1]

  • Catalyst Side Reactions: Tertiary amines, such as N,N-dimethylaniline or N,N-diethylaniline, are often used as catalysts. At high temperatures, these can react with POCl₃, contributing to byproduct and tar formation.[1]

  • Impure Starting Materials: Impurities in the starting dihydroxypyrimidine can act as initiators for polymerization.[1]

Troubleshooting Steps:

  • Strict Temperature Control: Use an oil bath or a dedicated temperature controller to maintain the reaction temperature within the optimal range (e.g., 95-110°C). Ensure slow, portion-wise addition of reagents to manage the exothermic nature of the reaction.[1]

  • Optimize Catalyst/Base: Consider using a more hindered base, like N,N-diisopropylethylamine (Hünig's base), which is less prone to side reactions. Using the hydrochloride salt of the amine can also mitigate unwanted reactions.[1][2]

  • Use a Co-solvent: While excess POCl₃ can serve as both reagent and solvent, adding an inert, high-boiling solvent such as toluene or acetonitrile can improve temperature control and reduce the required amount of POCl₃.[1]

  • Ensure Purity of Reactants: Use high-purity starting materials and ensure they are completely dry, as water reacts violently with POCl₃ and promotes side reactions.[1]

G start Observation: Reaction is black / tarry cause1 Cause: Excessive Temperature? start->cause1 cause2 Cause: Catalyst Side Reactions? cause1->cause2 No sol1 Solution: - Use temperature controller - Add reagents slowly cause1->sol1 Yes cause3 Cause: Impure Reactants? cause2->cause3 No sol2 Solution: - Use a hindered base - Use amine hydrochloride salt cause2->sol2 Yes sol3 Solution: - Recrystallize starting material - Ensure reactants are dry cause3->sol3 Yes

Troubleshooting workflow for tar formation.
Q2: The yield of my desired dichloropyrimidine is consistently low. How can I improve it?

Answer: Low yields can result from incomplete reactions, product degradation during workup, or losses during purification.

Common Causes:

  • Incomplete Reaction: The chlorination may require more time or higher temperatures to reach completion. Typical reflux times are between 3 to 5 hours.[1]

  • Product Hydrolysis: Dichloropyrimidines are susceptible to hydrolysis, reverting to monochloro- or dihydroxy-pyrimidines, particularly in aqueous or acidic conditions during workup.[1] This decomposition can be exacerbated by slimy byproducts that complicate extractions and filtrations.[2]

  • Suboptimal Workup: Pouring the reaction mixture directly into water without cooling can cause rapid decomposition.[2]

Troubleshooting Steps:

  • Ensure Complete Reaction: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time.

  • Careful Workup: After cooling the reaction mixture, quench the excess POCl₃ by adding it slowly to crushed ice or ice-water with vigorous stirring in a well-ventilated fume hood.[3] This highly exothermic step releases HCl gas.

  • Control pH: After quenching, neutralize the acidic solution carefully with a base like sodium bicarbonate or sodium carbonate to a pH of 8-9.[4] This minimizes acid-catalyzed hydrolysis.

  • Efficient Extraction: Extract the product promptly from the aqueous phase using a suitable organic solvent like dichloromethane or ethyl acetate.[3][4]

Q3: My final product is contaminated with a monochloropyrimidine species. How can I remove it?

Answer: The presence of monochloropyrimidines is a common issue, arising from either incomplete chlorination of the dihydroxy-pyrimidine starting material or hydrolysis of the dichlorinated product.

Troubleshooting & Removal:

  • Drive the Reaction to Completion: Ensure sufficient reagent (POCl₃) and adequate reaction time/temperature to favor the formation of the dichloro- species.

  • Purification:

    • Recrystallization: This is often the most effective method. Solvents such as petroleum ether or ethanol can be used to selectively crystallize the desired dichloropyrimidine, leaving the more polar monochloro-impurity behind.[4]

    • Column Chromatography: For difficult separations, silica gel chromatography can be employed to isolate the pure product.[5]

    • Sublimation: For certain derivatives, sublimation under vacuum can be a highly effective purification technique.[3][6]

Data Presentation

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Tar Formation Excessive temperature, catalyst decomposition, impure reactants.[1]Control temperature (90-120°C), use hindered bases, ensure reactant purity.[1]
Low Yield Incomplete reaction, product hydrolysis during workup.[1]Increase reaction time, perform careful workup on ice, control pH.[3]
Monochloro Impurity Incomplete chlorination, product hydrolysis.Ensure complete reaction, purify by recrystallization or chromatography.[4][5]
Difficult Filtration Flocculent and slimy byproducts from side reactions.[2]Optimize reaction conditions to minimize tar; consider solvent extraction before filtration.
Table 2: Example Yields from Dichloropyrimidine Synthesis Protocols
Starting Material Product Key Reagents Reported Yield Reference
Uracil2,4-DichloropyrimidinePOCl₃, Triethylamine Hydrochloride, PCl₅91.7%--INVALID-LINK--[2]
2,4-Dihydroxypyrimidine2,4-DichloropyrimidineSOCl₂, BTC, DMAP95%--INVALID-LINK--[4]
4-Aminouracil4-Amino-2,6-dichloropyrimidinePOCl₃, N,N-diethylaniline27%--INVALID-LINK--[6]

Experimental Protocols

Protocol 1: General Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol is a representative example based on common literature procedures.[2][4]

Materials:

  • Uracil (1 mol)

  • Phosphorus oxychloride (POCl₃) (3 mol)

  • N,N-diethylaniline or Triethylamine Hydrochloride (catalytic to 1 mol)

  • Crushed ice / Ice-water

  • Sodium bicarbonate solution

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Addition of Reagents: To the flask, add uracil, followed by the careful addition of phosphorus oxychloride. Finally, add the tertiary amine catalyst.

  • Reaction Conditions: Heat the mixture to reflux (typically 110-120°C) with constant stirring. Maintain reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[2]

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Workup - Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH reaches 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

G A 1. Reagents: Uracil + POCl3 + Catalyst B 2. Reaction: Reflux at 110-120°C for 2-4h A->B C 3. Quench: Cool and pour onto ice B->C D 4. Neutralize: Add NaHCO3 solution to pH 8-9 C->D E 5. Extract: Use Dichloromethane D->E F 6. Purify: Dry, concentrate, and recrystallize E->F

General workflow for dichloropyrimidine synthesis.
Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the dichloropyrimidine is sparingly soluble at room temperature but readily soluble when hot. Petroleum ether and ethanol are common choices.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For better recovery, you can place the flask in an ice bath once it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Key Side Reaction Pathways

Understanding the potential side reactions is crucial for optimizing the synthesis. The primary desired reaction is the conversion of a dihydroxypyrimidine to a dichloropyrimidine. However, several competing pathways can reduce yield and purity.

G A Dihydroxypyrimidine (Starting Material) B Dichloropyrimidine (Desired Product) A->B Main Reaction (POCl3) C Monochloropyrimidine (Side Product) A->C Incomplete Reaction D Tar / Polymer (Decomposition) A->D High Temp / Impurities B->C Hydrolysis B->D High Temp / Impurities

Primary reaction and common side reaction pathways.

References

Technical Support Center: Purification of 2-Benzyl-4,6-dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products derived from 2-Benzyl-4,6-dichloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials, mono-substituted byproducts where only one of the chloro groups has reacted, and potential side-products from the benzyl group. Depending on the reaction conditions, impurities from the synthesis of the starting material, such as benzaldehyde or benzyl alcohol, could also be present. In substitution reactions, regioisomers may also form, which can be challenging to separate.[1]

Q2: Which purification techniques are most effective for derivatives of this compound?

A2: The most common and effective purification techniques are column chromatography and recrystallization. The choice between these methods depends on the nature of the product (solid or oil), the polarity of the compound, and the types of impurities present.

Q3: How do I choose the right solvent system for column chromatography?

A3: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often effective. For column chromatography, the ideal Retention Factor (Rf) for the desired compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation.[2][3]

Q4: My compound is an oil and cannot be recrystallized. What is the best way to purify it?

A4: For oily compounds, flash column chromatography is the most suitable purification method. A gradient elution, starting with a low polarity solvent system and gradually increasing the polarity, can effectively separate the desired product from impurities.

Q5: I am having trouble getting my solid product to crystallize. What can I do?

A5: If your compound is not crystallizing, it could be due to several factors, including the presence of impurities or the choice of solvent. Trying a different solvent or a two-solvent system can be effective. In a two-solvent system, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization.[4]

Troubleshooting Guides

Column Chromatography Issues
Issue Possible Cause Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low.Adjust the solvent ratio of your eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If the spots are too low (low Rf), increase the polarity.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is generally recommended over dry packing.
Product Elutes with the Solvent Front The eluent is too polar.Start with a much less polar solvent system.
The sample was loaded in a solvent that is too polar.Dissolve the crude product in a minimal amount of a low-polarity solvent (like dichloromethane or the initial eluent) before loading it onto the column.
Streaking of the Compound on the Column/TLC The compound may be acidic or basic.Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).
The sample is overloaded on the column.Use a larger column or reduce the amount of sample being purified. A general rule of thumb is a sample-to-silica gel ratio of 1:20 to 1:100 by weight.
Recrystallization Issues
Issue Possible Cause Solution
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.
The boiling point of the solvent is too low.Use a higher-boiling solvent or a different solvent system.
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then try cooling again.
The compound is very soluble in the chosen solvent even at low temperatures.Try a different solvent in which the compound is less soluble, or use a two-solvent system by adding an anti-solvent.
Low Recovery of the Product The product is significantly soluble in the cold solvent.Cool the solution in an ice bath for a longer period to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals.
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated. Use a slight excess of hot solvent to prevent crystallization during this step.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of a product from a reaction with this compound. The solvent system should be optimized based on TLC analysis of the crude reaction mixture.

1. Preparation of the Column:

  • Select an appropriately sized glass column and securely clamp it in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb into the silica gel by draining the solvent until the level is again at the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).

  • If a gradient elution is required, gradually increase the proportion of the more polar solvent (e.g., from 95:5 to 90:10 hexane:ethyl acetate) to elute the compounds.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

4. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Representative Data for a Related Compound (N-(4,6-dichloropyrimidin-2-yl)benzamide): [2]

ParameterValue
Stationary PhaseSilica Gel
Mobile PhasePetroleum ether/ethyl acetate (6:1)
Product StateWhite Solid
Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of a solid product derived from this compound.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for pyrimidine derivatives include ethanol, methanol, and mixtures like hexane/ethyl acetate.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Representative Data for a Related Compound (Single Crystal Growth of N-(4,6-dichloropyrimidin-2-yl)benzamide): [2]

ParameterValue
SolventMethanol
TemperatureRoom Temperature
Product StateWhite Crystalline Solid

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product from This compound Reaction tlc TLC Analysis (Solvent Screening) start->tlc decision Solid or Oil? tlc->decision column Column Chromatography decision->column Oil recrystallization Recrystallization decision->recrystallization Solid pure_product Pure Product column->pure_product recrystallization->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: General workflow for the purification and analysis of derivatives of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Encountered poor_sep Poor Separation start->poor_sep streaking Streaking start->streaking no_elution No Elution start->no_elution oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield adjust_eluent adjust_eluent poor_sep->adjust_eluent Adjust Eluent Polarity add_modifier add_modifier streaking->add_modifier Add Eluent Modifier (e.g., TEA, AcOH) increase_polarity increase_polarity no_elution->increase_polarity Increase Eluent Polarity slow_cooling slow_cooling oiling_out->slow_cooling Slower Cooling / Seeding change_solvent change_solvent no_crystals->change_solvent Change Solvent / Add Anti-solvent optimize_washing optimize_washing low_yield->optimize_washing Optimize Washing Step

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Low Reactivity in 2-Benzyl-4,6-dichloropyrimidine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with substitution reactions on 2-benzyl-4,6-dichloropyrimidine. The presence of the benzyl group at the 2-position introduces unique steric and electronic challenges that can lead to low reactivity at the C4 and C6 positions.

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine/alkoxide/thiol, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low reactivity in SNAr reactions with this substrate is a common issue, primarily due to the steric hindrance imposed by the 2-benzyl group, which can impede the approach of the nucleophile to the C4 and C6 positions. The electron-donating nature of the benzyl group may also slightly deactivate the pyrimidine ring towards nucleophilic attack.

Here are potential causes and recommended solutions:

  • Insufficient Reaction Temperature: SNAr reactions on deactivated or sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic.

  • Weak Base: A base is often required to deprotonate the nucleophile (e.g., amines, thiols) or to neutralize the HCl generated during the reaction. The strength of the base can significantly impact the reaction rate.

  • Sterically Demanding Nucleophile: The size of your nucleophile can exacerbate the steric hindrance from the 2-benzyl group.

Troubleshooting Table for SNAr Reactions

Potential CauseRecommended Solutions
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Consider using a higher boiling point solvent if necessary. Microwave irradiation can also be an effective method to increase the reaction rate.
Inappropriate Solvent Switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can compete as a nucleophile.
Weak Base For amine nucleophiles, consider using a stronger non-nucleophilic base like DBU or a stronger inorganic base like K₂CO₃ or Cs₂CO₃. For alkoxides, ensure the alcohol is fully deprotonated by using a strong base like NaH.
Sterically Demanding Nucleophile If possible, use a less sterically hindered nucleophile. If the nucleophile cannot be changed, focus on optimizing other reaction parameters (temperature, solvent, base).
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am trying to perform a Suzuki or Buchwald-Hartwig amination on this compound, but my yields are consistently low. What are the key parameters to optimize for these reactions?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds on chloropyrimidines. However, the success of these reactions, especially with a sterically hindered substrate like this compound, is highly dependent on the careful selection of the catalyst system and reaction conditions.

Key factors to consider include:

  • Catalyst and Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required.[1]

  • Base Selection: The choice of base is critical and depends on the specific coupling reaction and substrates.

  • Solvent: The solvent must be compatible with the catalyst system and reagents, and it should be anhydrous and degassed to prevent catalyst deactivation.

  • Reaction Temperature: While some modern catalyst systems can operate at lower temperatures, hindered substrates may still require heating.

Troubleshooting Table for Palladium-Catalyzed Cross-Coupling

Potential CauseRecommended Solutions
Suboptimal Catalyst/Ligand Combination For Buchwald-Hartwig amination , consider using bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[2] For Suzuki coupling , Pd(PPh₃)₄ is a common choice, but for challenging substrates, using a more active catalyst system with ligands like SPhos or XPhos may be beneficial.[3][4]
Inappropriate Base For Buchwald-Hartwig amination , strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are often effective. For Suzuki coupling , inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas the solvent thoroughly before use.
Insufficient Reaction Temperature Optimize the reaction temperature. For Buchwald-Hartwig reactions, temperatures between 80-120 °C are common. Suzuki couplings may also require heating, and microwave-assisted synthesis can be particularly effective.[4]

Frequently Asked Questions (FAQs)

Q1: Which chlorine is more reactive on this compound, the one at the 4- or 6-position?

For 4,6-dichloropyrimidines, the C4 and C6 positions are electronically equivalent. Therefore, in the absence of other influencing factors, you would expect a mixture of products from a monosubstitution reaction. However, the conformation of the 2-benzyl group could potentially lead to a slight preference for one position over the other, although this effect is likely to be small. For practical purposes, achieving high regioselectivity for monosubstitution can be challenging.

Q2: Can I achieve selective monosubstitution on this compound?

Achieving selective monosubstitution can be difficult due to the similar reactivity of the C4 and C6 positions. To favor monosubstitution, you can try the following:

  • Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).

  • Run the reaction at a lower temperature to slow down the rate of the second substitution.

  • Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.

Q3: Are there any alternative methods to overcome the low reactivity?

If standard SNAr and palladium-catalyzed methods are failing, you could consider:

  • Microwave-Assisted Synthesis: Microwave heating can significantly accelerate reactions and improve yields, especially for sluggish transformations.[4]

  • Flow Chemistry: Performing the reaction in a continuous flow reactor can allow for precise control over reaction parameters (temperature, pressure, reaction time), which can lead to improved yields and selectivity.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a general procedure that should be optimized for the specific amine and substrate.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 equivalents) to a dry Schlenk tube or reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).

  • Catalyst Formation: Stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that should be optimized for the specific boronic acid and substrate.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.2 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineComplex Amine Complex OxAdd->AmineComplex R₂NH AmidoComplex Amido Complex AmineComplex->AmidoComplex -HX (Base) RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR₂ ArX Ar-X R2NH R₂NH Base Base ArNR2 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Troubleshooting_Workflow start Low Conversion in SₙAr check_temp Increase Temperature? start->check_temp increase_temp Increase Temperature (e.g., reflux, microwave) check_temp->increase_temp Yes check_solvent Change Solvent? check_temp->check_solvent No increase_temp->check_solvent change_solvent Use Polar Aprotic Solvent (DMF, DMSO, NMP) check_solvent->change_solvent Yes check_base Use Stronger Base? check_solvent->check_base No change_solvent->check_base change_base Use Stronger Base (e.g., DBU, K₂CO₃, Cs₂CO₃) check_base->change_base Yes success Improved Conversion check_base->success No change_base->success

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

References

Optimizing solvent and temperature conditions for 2-Benzyl-4,6-dichloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Benzyl-4,6-dichloropyrimidine. The information is designed to help optimize solvent and temperature conditions and address common challenges encountered during nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when running reactions with this compound?

A1: The most critical parameters are temperature, choice of solvent, and the nature of the nucleophile or coupling partner. Temperature control is crucial as higher temperatures can lead to side reactions or decomposition, while lower temperatures may result in slow or incomplete reactions.[1] The solvent choice can significantly impact reactant solubility and reaction rate.[2]

Q2: I am observing low or no yield of my desired product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: The temperature, reaction time, or solvent may not be ideal for the specific transformation.[1]

  • Inactive Reagents: The nucleophile, base, or catalyst (in cross-coupling reactions) may be of poor quality or have degraded.

  • Poor Starting Material Purity: Impurities in the this compound can interfere with the reaction.

  • Steric Hindrance: The bulky benzyl group at the 2-position, combined with certain nucleophiles, can hinder the reaction.[1]

Q3: How can I selectively substitute only one of the chlorine atoms?

A3: Achieving mono-substitution over di-substitution is a common challenge. Key strategies include:

  • Stoichiometry Control: Using a slight excess (e.g., 1.1-1.2 equivalents) of the nucleophile is a common starting point.

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often favor mono-substitution.

  • Choice of Base: In reactions involving amines, a non-nucleophilic bulky base can be beneficial.

Q4: What are common side products in these reactions?

A4: Common side products can include:

  • Di-substituted pyrimidine: Where both chlorine atoms have reacted.

  • Hydrolysis product: Formation of a hydroxypyrimidine if water is present in the reaction mixture.

  • Solvent-adduct: In some cases, the solvent (e.g., an alcohol) can act as a nucleophile, leading to an alkoxy-substituted pyrimidine.

  • Products of over-chlorination or under-chlorination from the synthesis of the starting material.

Q5: What are the recommended storage conditions for this compound?

A5: Dichloropyrimidine derivatives should be stored in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. The stability can be affected by pH, light, and temperature.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Nucleophile/Base Ensure the nucleophile and any base used are fresh and of high purity. For example, sodium ethoxide is highly moisture-sensitive.
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction by TLC or LC-MS. Some reactions may require heating to reflux to proceed at an adequate rate.
Poor Quality Starting Material Verify the purity of your this compound using techniques like NMR or melting point analysis.
Incomplete Reaction Monitor the reaction progress over time. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the nucleophile or base.
Catalyst Inefficiency (for cross-coupling) Ensure the palladium catalyst and any ligands are not deactivated. Use fresh catalyst and ensure anhydrous and anaerobic conditions.
Issue 2: Formation of Di-substituted Byproduct
Possible Cause Troubleshooting Step
Excess Nucleophile Carefully control the stoichiometry of the nucleophile. Start with 1.0-1.1 equivalents.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., start at 0 °C and slowly warm to room temperature).
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired mono-substituted product is maximized, even if some starting material remains.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Emulsion during Aqueous Workup Adding a saturated brine solution can help to break the emulsion during extraction.
Co-eluting Impurities in Chromatography Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.
Product Volatility Avoid excessive heating during solvent removal under reduced pressure if the product is potentially volatile.

Data Presentation: Solvent and Temperature Effects in Analogous Systems

The following tables summarize reaction conditions for nucleophilic substitution on various dichloropyrimidines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Nucleophilic Aromatic Substitution with Amines

Dichloropyrimidine Substrate Nucleophile Solvent Temperature Base Yield
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineMethanolRoom TempNaOH60%
4,6-DichloropyrimidineN-Boc piperazineIsopropanol0 °C to RTTEA-
5-Chloro-2,4,6-trifluoropyrimidineBenzylamineAcetonitrile0 °CDIPEA-

Table 2: Nucleophilic Aromatic Substitution with Alkoxides

Dichloropyrimidine Substrate Nucleophile Source Solvent Temperature Yield
4,6-DichloropyrimidineSodium EthoxideEthanolReflux-
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeSodium HydroxideMethanolRoom Temp-

Experimental Protocols

Disclaimer: The following are generalized protocols based on reactions with analogous dichloropyrimidines and may require optimization for this compound.

Protocol 1: General Procedure for Mono-amination
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in a suitable solvent (e.g., isopropanol, acetonitrile, or THF; 10 mL).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add the amine nucleophile (1.1 mmol) followed by the dropwise addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 mmol).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with cold water (10 mL). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate; 3 x 20 mL).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol 3:1; 10 mL) followed by a degassed aqueous solution of a base (e.g., 2M Na₂CO₃; 1.5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve this compound in anhydrous solvent under N2 B Cool to specified temperature (e.g., 0 °C or Room Temp) A->B C Add Nucleophile/Coupling Partner and Base/Catalyst B->C D Stir at specified temperature (e.g., RT or Reflux) C->D E Monitor reaction by TLC / LC-MS D->E F Quench Reaction (e.g., with H2O) E->F Reaction Complete G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_SM Is Starting Material consumed? (Check TLC/LC-MS) Start->Check_SM No_Reaction Possible Cause: - Inactive Reagents - Temp too low - Catalyst Poisoned Check_SM->No_Reaction No Incomplete_Reaction Possible Cause: - Insufficient time - Reversible reaction - Stalled reaction Check_SM->Incomplete_Reaction Partially Complex_Mixture Possible Cause: - Side reactions - Decomposition - Temp too high Check_SM->Complex_Mixture Yes, but multiple spots Solution1 Action: - Use fresh reagents - Increase temperature - Add fresh catalyst No_Reaction->Solution1 Solution2 Action: - Extend reaction time - Add more reagent Incomplete_Reaction->Solution2 Solution3 Action: - Lower temperature - Check for H2O/Air - Use different solvent Complex_Mixture->Solution3

Caption: Troubleshooting logic for addressing low reaction yields.

References

How to avoid the formation of mono-substituted byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthesis strategy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in organic synthesis, specifically focusing on controlling product selectivity.

Troubleshooting Guides & FAQs

Issue: High Yield of Mono-Substituted Byproduct in Electrophilic Aromatic Substitution

Question: My goal is a di- or poly-substituted aromatic compound, but my primary product is the mono-substituted version. Why is this happening and how can I fix it?

Answer: This is a common issue in electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts alkylation and acylation.[1][2] The formation of mono-substituted byproducts is often favored under certain conditions. Several factors can be influencing your product distribution.

Possible Causes & Solutions:

  • Stoichiometry of Reactants: The molar ratio of your aromatic substrate to the electrophile is a critical parameter.[3][4] Using an insufficient amount of the electrophile or an excess of the aromatic substrate can lead to incomplete substitution, favoring the mono-substituted product.[5][6]

    • Troubleshooting Tip: Increase the molar equivalents of the electrophilic reagent relative to the aromatic starting material. Start by increasing the ratio incrementally (e.g., from 1.1 equivalents to 2.1 or 3.1 equivalents) and monitor the product distribution by GC-MS or NMR.

  • Reaction Conditions (Temperature & Time): The reaction may not be driven to completion. Lower temperatures or shorter reaction times might not provide enough energy or time for the second substitution to occur, especially if the first substitution deactivates the ring.

    • Troubleshooting Tip: Try increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint.[7] Be cautious, as excessive heat can sometimes lead to unwanted side reactions or degradation.

  • Nature of the Substituent: The first group added to the aromatic ring significantly influences the rate and position of subsequent substitutions.[1][8][9]

    • Activating Groups: Electron-donating groups (e.g., alkyl, -OR, -NR2) activate the ring, making the second substitution faster than the first.[10] This can lead to a mixture of products and make it difficult to isolate the mono-substituted product. In your case, where di-substitution is desired, this is beneficial.

    • Deactivating Groups: Electron-withdrawing groups (e.g., -NO2, -SO3H, acyl groups) deactivate the ring, making the second substitution slower.[10][11] If your first substitution adds a deactivating group (as in Friedel-Crafts acylation), you will need more forcing conditions (higher temperature, more catalyst, etc.) to achieve di-substitution.[5]

  • Catalyst Activity and Amount: In reactions like Friedel-Crafts, the Lewis acid catalyst (e.g., AlCl3) is crucial. Insufficient catalyst may not generate the electrophile at a high enough concentration to promote multiple substitutions.

    • Troubleshooting Tip: Ensure the catalyst is fresh and anhydrous. For acylations, where the catalyst complexes with the product, a stoichiometric amount of catalyst is often required for the first substitution, and an excess is needed to promote a second.[1]

FAQ: How can I use stoichiometry to favor a di-substituted product over a mono-substituted one?

Adjusting the stoichiometry is one of the most direct ways to control the degree of substitution.[12] To favor a di-substituted product, you must use at least two molar equivalents of your electrophilic reagent for every one molar equivalent of your aromatic substrate.

Example Data: Stoichiometric Control of Acylation

The following table summarizes hypothetical product yields for the di-acylation of an activated aromatic substrate under different stoichiometric conditions.

Molar Ratio (Substrate:Acylating Agent)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)Unreacted Substrate (%)
1 : 1.175%15%10%
1 : 2.220%70%10%
1 : 3.05%90%5%

As the data illustrates, increasing the equivalents of the acylating agent significantly shifts the equilibrium towards the desired di-substituted product. It is often necessary to use a slight excess of the reagent to drive the reaction to completion.

FAQ: My Friedel-Crafts alkylation is giving polyalkylated mixtures. How do I stop this?

Polyalkylation is a known limitation of Friedel-Crafts alkylation because the newly added alkyl group activates the ring, making it more reactive than the starting material.[5][13] To avoid this and favor mono-alkylation, you should use a large excess of the aromatic compound (which can often serve as the solvent).[6]

However, if your goal is a specific di-substituted product and you wish to avoid a complex mixture of mono-, di-, and tri-substituted byproducts, a more controlled strategy is required.

Alternative Strategy: Acylation-Reduction

A robust method to achieve controlled substitution is to perform a Friedel-Crafts acylation followed by a reduction of the ketone.

  • Acylation: The acyl group is strongly deactivating, which effectively "turns off" the ring's reactivity and prevents further substitutions under standard conditions.[5] This allows for the clean formation of the mono-acylated product.

  • Reduction: The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction.[13]

This two-step sequence provides the desired alkyl-substituted product without the risk of polyalkylation.

Experimental Protocols & Visualizations

Protocol: Synthesis of 1,4-Diacetyl-2,5-dimethoxybenzene

This protocol details a Friedel-Crafts acylation where conditions are optimized to favor the di-substituted product.

Materials:

  • 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether)

  • Acetyl Chloride (AcCl)

  • Anhydrous Aluminum Chloride (AlCl3)

  • Nitromethane (solvent)

  • Dichloromethane (DCM) for extraction

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,4-dimethoxybenzene (1 equiv.).

  • Add dry nitromethane as the solvent.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.5 equiv.) to the stirred solution. The mixture may change color.

  • While maintaining the temperature at 0°C, add acetyl chloride (2.2 equiv.) dropwise via a syringe over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux and monitor the reaction's progress by TLC.[14]

  • Once the reaction is complete (typically 2-4 hours), cool the mixture back to 0°C.

  • Slowly quench the reaction by carefully adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for diagnosing and solving the issue of undesired mono-substitution.

G start Problem: High Yield of Mono-substituted Byproduct q1 Is the reaction a Friedel-Crafts Alkylation? start->q1 s1 High risk of polyalkylation. Use large excess of aromatic substrate to favor mono-substitution, or use Acylation-Reduction strategy for control. q1->s1 Yes q2 Is the reaction a Friedel-Crafts Acylation or similar EAS reaction? q1->q2 No q3 Are you using at least 2 molar equivalents of the electrophilic reagent? q2->q3 Yes s2 Increase equivalents of electrophile (e.g., to 2.2 or 3.0 eq). Monitor product distribution. q3->s2 No q4 Are reaction conditions (time, temp) sufficient? q3->q4 Yes s2->q4 s3 Increase reaction temperature and/or extend reaction time. Monitor progress via TLC/GC. q4->s3 No q5 Is the catalyst amount and activity sufficient? q4->q5 Yes s3->q5 s4 Use fresh, anhydrous catalyst. Increase catalyst loading, especially for acylations (>2 eq). q5->s4 No end_node Goal: Optimized Di-substitution q5->end_node Yes s4->end_node

Troubleshooting workflow for low di-substitution yield.
Conceptual Diagram: Stoichiometry's Influence

This diagram illustrates the relationship between reactant stoichiometry and the resulting product distribution in a substitution reaction aiming for a di-substituted product.

G sub Aromatic Substrate (A) p1 sub->p1 p2 sub->p2 reagent Electrophilic Reagent (B) reagent->p1 reagent->p2 sub_low 1 equiv. outcome_low Major Product: Mono-substituted (AB) sub_low->outcome_low reagent_low ~1 equiv. reagent_low->outcome_low sub_high 1 equiv. outcome_high Major Product: Di-substituted (AB2) sub_high->outcome_high reagent_high >2 equiv. reagent_high->outcome_high p1->sub_low Low Stoichiometry p1->reagent_low p2->sub_high High Stoichiometry p2->reagent_high

Stoichiometry directly controls product distribution.

References

Technical Support Center: Regioselectivity in Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichloropyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving high regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more reactive towards nucleophilic attack than the chlorine at the C2 position.[1][2][3][4][5] This preference is often attributed to the greater electron deficiency (higher LUMO coefficient) at the C4 position, which can better stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[1][5] However, this inherent selectivity is often moderate, and obtaining a mixture of C2 and C4 substituted products is a common outcome.[1][2][4]

Q2: My SNAr reaction on a 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 isomers. What factors can I modify to improve C4 selectivity?

Several factors can be optimized to enhance the selectivity for substitution at the C4 position:

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, the choice of nucleophile can significantly impact the outcome.[1] For amination reactions, using secondary aliphatic amines or anilines can favor C4 substitution.[3]

  • Reaction Conditions: Temperature, solvent, and the base used are crucial parameters.[1][2] For instance, using n-butanol as a solvent with diisopropylethylamine (DIPEA) as the base has been reported to effectively favor C4 substitution.[1][2]

  • Catalysis: The use of palladium catalysts, particularly in amination reactions, has been shown to strongly favor the formation of the C4-substituted product.[1][3]

  • Substituents on the Pyrimidine Ring: Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[1][6][7]

Q3: How can I achieve selective substitution at the C2 position of a 2,4-dichloropyrimidine?

Achieving C2 selectivity often requires overcoming the natural preference for C4 attack. Here are some effective strategies:

  • Ring Substituents: Introducing an electron-donating group (EDG), such as a methoxy (-OMe) or methylamino (-NHMe) group, at the C6 position can reverse the typical selectivity and favor substitution at the C2 position.[1][4][5][8] This is because the EDG alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic.[4][5][8]

  • Specific Nucleophiles: Certain nucleophiles exhibit a unique preference for the C2 position. For example, tertiary amines have been shown to provide excellent C2 selectivity in reactions with 2,4-dichloropyrimidines that have an electron-withdrawing group at C5.[6][7]

  • Palladium Catalysis with Specific Ligands: While palladium catalysis often favors C4, recent studies have shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[9][10]

  • Functional Group Interconversion: In some cases, it may be advantageous to first convert the C4-chloro group to a different functional group (e.g., a thioether) to then direct subsequent substitution to the C2 position.[1][11]

Q4: I am performing a Suzuki coupling with a 2,4-dichloropyrimidine. Which position is more reactive?

In Suzuki cross-coupling reactions with 2,4-dichloropyrimidines, the C4 position is generally observed to be more reactive, leading to preferential substitution at this site.[3][12] This is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.[1]4. Deactivated dichloropyrimidine substrate.1. Use a stronger nucleophile or an activating agent.2. Gradually increase the reaction temperature while monitoring for side products.3. Screen a range of solvents and bases to find optimal conditions.4. If the pyrimidine ring has deactivating substituents, consider a different synthetic route.
Poor C4-Selectivity / Mixture of Isomers 1. Reaction conditions favor C2-substitution.2. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.3. Steric hindrance near the C4 position.4. The reaction is run for too long or at too high a temperature, leading to scrambling.[1]1. For aminations, consider a Pd-catalyzed approach.[1][3]2. Optimize solvent, base, and temperature. For example, n-butanol with DIPEA can enhance C4 selectivity.[1][2]3. If possible, modify the nucleophile to be less sterically demanding.4. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[1]
Poor C2-Selectivity 1. The inherent reactivity favors C4-substitution.2. Lack of an appropriate directing group on the pyrimidine ring.3. The chosen catalyst system favors C4-substitution.1. Introduce an electron-donating group at the C6 position.[1][4][5]2. For C-S coupling, use a Pd(II) precatalyst with a bulky NHC ligand.[9][10]3. Use tertiary amine nucleophiles if an EWG is present at C5.[6][7]
Difficulty Separating C2 and C4 Isomers The isomers have very similar polarities.[2]1. Optimize the reaction to favor one isomer significantly, even if the yield is slightly lower, to simplify purification.2. Explore different chromatography techniques (e.g., different solvent systems, preparative HPLC).3. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.

Experimental Protocols

General Protocol for SNAr Amination of 2,4-Dichloropyrimidine

This protocol is a general starting point and may require optimization for specific substrates and nucleophiles.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Solvent (e.g., ethanol, n-butanol, THF)

  • Base (e.g., DIPEA, K2CO3, NaOH) (2.0 equiv)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2,4-dichloropyrimidine (1.0 equiv) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.[13]

  • Add the amine nucleophile (1.0-1.2 equiv) to the solution.[13]

  • Add the base (2.0 equiv).[13]

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress using a suitable technique (e.g., TLC or LC-MS).[1][13]

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[1][13]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1][13]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][13]

  • Purify the crude product by recrystallization or column chromatography.[13]

Protocol for Pd-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted for a highly regioselective amination favoring the C4 position.

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Aliphatic secondary amine (1.1 equiv)

  • Pd(OAc)2 (0.01 equiv)

  • dppb (1,4-bis(diphenylphosphino)butane) (0.01 equiv)

  • LiHMDS (1 M in THF) (1.2 equiv)

  • Anhydrous THF

Procedure:

  • To a solution of the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst/ligand in anhydrous THF at 0 °C, add the secondary amine.

  • Premix the secondary amine with LiHMDS (1 M in THF) and then add this mixture to the solution of the pyrimidine and catalyst in THF.[3]

  • Stir the reaction at 0 °C and monitor for completion by TLC or LC-MS. The reaction is often rapid.[3]

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Perform a standard aqueous workup and extraction with an organic solvent.

  • Purify the product by column chromatography.

Visual Guides

troubleshooting_workflow start Reaction Start: Dichloropyrimidine + Nucleophile check_selectivity Analyze Product Mixture (TLC, LC-MS, NMR) start->check_selectivity c4_ok Desired C4-Selectivity Achieved check_selectivity->c4_ok High C4 c2_ok Desired C2-Selectivity Achieved check_selectivity->c2_ok High C2 improve_c4 Goal: Improve C4-Selectivity check_selectivity->improve_c4 Mixture / Low C4 improve_c2 Goal: Improve C2-Selectivity check_selectivity->improve_c2 Mixture / Low C2 c4_strategies Strategies for C4: - Pd-Catalysis - EWG at C5 - Optimize Solvent/Base (e.g., n-BuOH/DIPEA) improve_c4->c4_strategies c2_strategies Strategies for C2: - EDG at C6 - Tertiary Amine Nucleophile - Pd/Bulky NHC Ligand (for C-S) - Functional Group Interconversion improve_c2->c2_strategies c4_strategies->start Re-run Experiment c2_strategies->start Re-run Experiment regioselectivity_factors cluster_pyrimidine 2,4-Dichloropyrimidine Core cluster_reagents Reagents & Conditions P Pyrimidine Ring C5_sub C5-Substituent P->C5_sub C6_sub C6-Substituent P->C6_sub Outcome Regioselective Outcome (C2 vs. C4 Substitution) C5_sub->Outcome EWG favors C4 C6_sub->Outcome EDG favors C2 Nuc Nucleophile Nuc->Outcome Structure dependent Cat Catalyst (e.g., Palladium) Cat->Outcome Ligand dependent Cond Conditions (Solvent, Base, Temp.) Cond->Outcome Crucial for selectivity

References

Technical Support Center: Purification of Pyrimidine Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in pyrimidine synthesis?

A1: Typical impurities include unreacted starting materials, excess reagents, and side-products from competing reaction pathways. Common side-products in reactions like the Biginelli synthesis include Hantzsch-type dihydropyridines and N-acylureas.[1] Regioisomers can also be a significant challenge, especially in substitution reactions on the pyrimidine ring.[1] Additionally, colored impurities may form due to the degradation of starting materials or the product at elevated temperatures.

Q2: How can I effectively remove unreacted starting materials and reagents?

A2: Unreacted starting materials and reagents can often be removed by simple purification techniques. Aqueous washes and extractions are effective for removing many common reagents.[1] For non-polar starting materials, a normal-phase column chromatography with a non-polar eluent can be used to isolate the more polar pyrimidine product. Recrystallization is also a powerful technique if the solubility profiles of the product and impurities are sufficiently different.[2]

Q3: My purified pyrimidine product is colored. How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. The colored compounds adsorb onto the surface of the carbon, which can then be removed by hot filtration through a pad of celite. It is important to use a minimal amount of activated carbon (typically 1-2% by weight) to avoid significant loss of the desired product.

Q4: I am having difficulty separating my desired pyrimidine from a closely related impurity with a similar polarity. What should I do?

A4: When dealing with impurities of similar polarity, standard flash chromatography may not provide adequate separation. In such cases, several strategies can be employed:

  • Optimize Column Chromatography: Experiment with different solvent systems, including ternary mixtures, to improve separation. Using a longer column or a stationary phase with a smaller particle size can also enhance resolution.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that can often separate closely eluting compounds.[3]

  • Recrystallization: A second recrystallization using a different solvent system may be effective.[2] Seeding the solution with a pure crystal of the desired compound can sometimes promote selective crystallization.[2]

Q5: My compound fails to crystallize from solution. What steps can I take?

A5: Failure to crystallize is a common issue that can be addressed by several methods:

  • Induce Crystallization: Gently scratching the inside of the flask with a glass rod can create nucleation sites. Adding a small "seed crystal" of the pure compound can also initiate crystallization.

  • Increase Supersaturation: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the compound.

  • Change the Solvent System: If the compound is too soluble in the chosen solvent, an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) can be slowly added to induce precipitation.

Troubleshooting Guides

Issue 1: Presence of N-Acylurea Byproduct in Biginelli Reaction

Question: My NMR spectrum shows signals corresponding to an N-acylurea byproduct from my Biginelli reaction. How can I remove this impurity?

Answer: N-acylurea byproducts are a known challenge in Biginelli reactions. Here are some strategies for their removal:

  • Recrystallization: This is often the most effective method. N-acylureas may have different solubility profiles compared to the desired dihydropyrimidinone. Experiment with various solvents, such as ethanol or ethyl acetate/hexane mixtures, to find conditions where the desired product crystallizes while the N-acylurea remains in solution.

  • Column Chromatography: While sometimes challenging due to similar polarities, careful optimization of the mobile phase can achieve separation. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) may be effective.

  • Reaction Optimization: To prevent the formation of N-acylureas, carefully control the reaction stoichiometry and the choice of catalyst. In some cases, adding urea as the final reactant can minimize its decomposition and subsequent side reactions.

Issue 2: Separation of Regioisomeric Pyrimidine Derivatives

Question: My reaction has produced a mixture of regioisomers (e.g., 2,4- and 2,6-disubstituted pyrimidines) that are difficult to separate by standard column chromatography. What purification strategies can I employ?

Answer: Separating regioisomers is a common and often difficult problem in synthetic chemistry. The subtle differences in their physical properties require more specialized purification techniques.

  • Preparative HPLC: This is often the most successful method for separating regioisomers. A reverse-phase C18 column with a carefully optimized gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid as a modifier) can provide the necessary resolution.

  • Fractional Recrystallization: This technique involves a series of sequential recrystallizations. The initial crystals will be enriched in the less soluble isomer. By systematically recrystallizing the mother liquor and the crystalline fractions, it is possible to isolate both isomers in a pure form, although this can be a labor-intensive process with potential for significant material loss.

  • Derivatization: If the isomers have different reactive functional groups, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easy separation. The protecting group or modifying functional group can then be removed to yield the pure desired isomer.

Data Presentation

The following tables summarize quantitative data for common purification techniques for pyrimidine derivatives.

Table 1: Purification of Pyrimidine Derivatives by Recrystallization

CompoundRecrystallization Solvent(s)Yield (%)Purity Achieved (%)Reference
5-FluorouracilAcetonitrile/Water5099.78[3]
5-FluorouracilAcetone/Water5099.84[3]

Table 2: Purification of Pyrimidine Derivatives by Flash Column Chromatography

Compound ClassStationary PhaseEluent SystemPurity (%)Yield (%)Reference
N,N'-bis-benzenesulfonamide derivativeSilica GelChloroform/Acetone97.03-[4]
6-Chloropyrido[2,3-d]pyrimidine derivativeSilica GelEthyl acetate/Hexane>98-[2]

Table 3: Purification of Pyrimidine Derivatives by Preparative HPLC

Compound ClassStationary PhaseMobile PhasePurity Achieved (%)Recovery Rate (%)Reference
Drug-like LibrariesC18Water (0.1% Formic Acid)/Acetonitrile (0.1% Formic Acid)>95>80[3]
Polar Pyrimidine DerivativesC18Water (0.1% TFA)/Methanol (0.1% TFA)>99-[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-heated flask to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of large crystals, the flask can be insulated to slow the cooling rate. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[3]

Protocol 2: General Flash Column Chromatography Procedure
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the ratio determined by prior TLC analysis.

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with compressed air or a pump) to begin eluting the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[2]

Visualizations

G cluster_start cluster_analysis cluster_decision cluster_purification cluster_end start Start: Crude Pyrimidine Product analysis Analyze Purity (TLC, LC-MS, NMR) start->analysis is_pure Is Product Pure? analysis->is_pure recrystallization Recrystallization is_pure->recrystallization No column Column Chromatography (Flash or HPLC) is_pure->column extraction Acid-Base Extraction is_pure->extraction other Other Techniques (e.g., SPE, Prep-TLC) is_pure->other end End: Pure Pyrimidine Product is_pure->end Yes recrystallization->analysis column->analysis extraction->analysis other->analysis

Caption: A general troubleshooting workflow for the purification of pyrimidine derivatives.

G cluster_start cluster_dissolve cluster_filter cluster_cool cluster_ice cluster_collect cluster_wash cluster_end start Impure Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, removes insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath (Maximizes Yield) cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash end Dry Crystals wash->end

Caption: The experimental workflow for purification by recrystallization.

G cluster_start cluster_analytical cluster_scaleup cluster_purification cluster_fractions cluster_analysis cluster_combine cluster_end start Crude Mixture of Regioisomers analytical_hplc Analytical HPLC Method Development start->analytical_hplc scale_up Scale-Up to Preparative HPLC analytical_hplc->scale_up prep_hplc Preparative HPLC Purification scale_up->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Collected Fractions fraction_collection->purity_analysis combine_fractions Combine Pure Fractions purity_analysis->combine_fractions end Solvent Removal & Isolation of Pure Isomers combine_fractions->end

References

Technical Support Center: Suzuki Coupling with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with Suzuki coupling reactions involving dichloropyrimidine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Suzuki coupling with a dichloropyrimidine giving a low yield or failing completely?

A: Low conversion or reaction failure with dichloropyrimidines can stem from several factors. A systematic check of your reagents and conditions is the best approach.[1]

  • Catalyst Inactivation: The two nitrogen atoms in the pyrimidine ring can chelate with the palladium catalyst, reducing its activity.[2] Additionally, ensuring a truly inert atmosphere is crucial, as oxygen can deactivate palladium catalysts.[1]

  • Reagent Quality: Boronic acids can degrade over time, and bases or catalysts may be of insufficient purity.[1] Always use fresh, high-purity reagents.

  • Reaction Components: Chloropyrimidines are less reactive than their bromo or iodo counterparts, making the choice of catalyst, ligand, solvent, and base critical for success.[3] Electron-rich boronic acids tend to give better yields, whereas those with electron-withdrawing groups can slow the transmetalation step and lead to lower yields.[2]

  • Sub-optimal Conditions: Incorrect temperature, reaction time, or inefficient stirring can all lead to poor outcomes. Alcoholic solvent mixtures have been shown to afford greater reactivity at lower temperatures compared to some polar aprotic solvents.[4]

Q2: I'm observing poor regioselectivity. How can I control which chlorine atom reacts?

A: For 2,4-dichloropyrimidines, the reactivity of the chlorine atoms generally follows the order C4 > C2.[5][6] This preference for coupling at the 4-position is well-established for Suzuki reactions.[4][5][7]

  • Inherent Reactivity: The higher reactivity at the C4-Cl bond is the conventional outcome for Pd-catalyzed cross-couplings on the 2,4-dichloropyrimidine scaffold.[5]

  • Controlling Selectivity: While achieving C4 selectivity is typical, inverting this to favor the C2 position is challenging and usually requires specialized catalyst systems or substitution at the C5 position.[5] For most standard conditions, such as using Pd(PPh₃)₄, the reaction will preferentially occur at the C4 position.[4][8]

Q3: What are the most common side reactions, and how can I minimize them?

A: Several side reactions can compete with your desired coupling, reducing the overall yield.

  • Protodeboronation: This is the most common side reaction, where the boronic acid reacts with trace amounts of water or other protic sources to form an Ar-H bond instead of the desired Ar-Ar' bond.[2][3] This is often exacerbated by high temperatures.[3] Using fresh, high-purity boronic acid and carefully optimized, anhydrous conditions can minimize this issue.[3]

  • Homo-coupling: The coupling of two boronic acid molecules is another potential side reaction. This can be suppressed by ensuring efficient transmetalation, sometimes by using a slight excess of the dichloropyrimidine.[3]

  • Catalyst Poisoning: If using heteroaryl boronic acids, be aware of potential catalyst poisoning. For example, coupling with thiophen-2-boronic acid has been reported to fail due to sulfur poisoning the palladium catalyst.[8][9] Similarly, reactions with pyridinylboronic acids can be unsuccessful.[8][9]

Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my reaction?

A: The ideal combination is highly substrate-dependent, but screening studies provide excellent starting points.

  • Catalyst & Ligand: Pd(PPh₃)₄ is a commonly used and effective catalyst for this transformation.[3][8] While some catalysts like Pd₂(dba)₃ are inefficient without a suitable ligand, Pd(PPh₃)₄ often works well on its own.[3]

  • Solvent: The choice of solvent is critical. For conventional heating, 1,4-dioxane is often a good choice, complementing the Pd(PPh₃)₄ catalyst.[2][8] In some systems, alcoholic solvents like methanol or ethanol can lead to improved yields even at room temperature.[4]

  • Base: An inorganic base is required. K₃PO₄[2] and K₂CO₃[8] are frequently used with success. The base should be finely powdered and dried before use.

Q5: My boronic acid seems to be degrading. What's happening and how can I prevent it?

A: Boronic acids are susceptible to degradation, primarily through protodeboronation, as discussed in Q3.[2][10] They can also undergo self-condensation to form boroxines upon storage. To ensure reproducibility:

  • Use fresh, high-quality boronic acids.

  • Store them in a desiccator under an inert atmosphere.

  • Minimize the time the reaction is exposed to high temperatures, which can accelerate degradation.[3]

Q6: Can microwave irradiation improve my reaction?

A: Yes, microwave-assisted procedures can be highly effective for the Suzuki coupling of dichloropyrimidines.[11] Studies have shown that microwave heating can dramatically shorten reaction times (e.g., to 15 minutes) and improve yields, often while allowing for very low catalyst loading (e.g., 0.5 mol%).[3][8] This makes it an excellent option for rapid optimization and synthesis.[9]

Data Presentation: Reaction Optimization

The following tables summarize key findings from optimization studies on the Suzuki coupling of 2,4-dichloropyrimidine.

Table 1: Effect of Solvent and Temperature on Monocoupling Yield (Data sourced from a study on 2,4-dichloropyrimidine with an arylboronic acid using Pd(PPh₃)₄ and K₂CO₃)[4]

EntrySolventTemperatureTimeYield (%)
1MethanolRoom Temp.3 h37
2MethanolRoom Temp.Overnight30
3EthanolRoom Temp.Overnight47
4Ethanol55 °COvernight51

Table 2: Catalyst Screening for Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid (Reaction performed with K₂CO₃ in 1,4-dioxane at 100 °C for 24h)[8]

Catalyst (5 mol%)LigandYield (%)
Pd(PPh₃)₄-71
Pd(OAc)₂-42
PdCl₂(PPh₃)₂-55
Pd₂(dba)₃-<5

Table 3: Optimization of Microwave-Assisted Suzuki Coupling (Reaction of 2,4-dichloropyrimidine with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane)[8]

ParameterConditionYield (%)
Time 5 min @ 100 °C60
15 min @ 100 °C81
30 min @ 100 °C83
Temperature 15 min @ 120 °C85
15 min @ 140 °C86
Catalyst Load 0.5 mol% @ 140 °C, 15 min86
0.2 mol% @ 140 °C, 15 min81
0.05 mol% @ 140 °C, 15 min70

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating

This protocol is a generalized method based on common literature procedures.[2]

  • To a Schlenk flask, add the dichloropyrimidine (1.0 mmol), arylboronic acid (1.1-1.2 mmol), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane, 5-10 mL) and degassed water (if required, typically 1.5-2.0 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Coupling

This protocol is adapted from efficient microwave-assisted methods.[8]

  • In a microwave reaction vial, combine the 2,4-dichloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.5-1.0 mol%).

  • Add degassed 1,4-dioxane (3-5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to the target temperature (e.g., 140 °C) for a short duration (e.g., 15 minutes).

  • After the vial has cooled, work up the reaction as described in Protocol 1 (steps 6-8).

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the Suzuki coupling of dichloropyrimidines.

TroubleshootingWorkflow Start Low / No Product CheckReagents 1. Verify Reagent Quality Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions 2. Confirm Reaction Conditions ConditionsOK Conditions OK? CheckConditions->ConditionsOK CheckComponents 3. Re-evaluate Components ComponentsOK Yield Improved? CheckComponents->ComponentsOK ReagentsOK->CheckConditions Yes Sol_Reagents Replace/Purify Reagents (Boronic Acid, Base, Catalyst) ReagentsOK->Sol_Reagents No ConditionsOK->CheckComponents Yes Sol_Conditions Correct Setup Issues (Ensure Inert Atmosphere, Check Temp.) ConditionsOK->Sol_Conditions No Sol_Components Systematically Optimize (Catalyst, Base, Solvent, Temp.) Consider Microwave ComponentsOK->Sol_Components No End Reaction Successful ComponentsOK->End Yes Sol_Reagents->CheckReagents Sol_Conditions->CheckConditions Sol_Components->CheckComponents

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Minimizing degradation of 2-Benzyl-4,6-dichloropyrimidine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2-Benzyl-4,6-dichloropyrimidine during its synthesis.

Troubleshooting Guides

The primary challenge in the synthesis of this compound is the prevention of hydrolysis of the chloro groups and other side reactions. The following table outlines common issues, their probable causes, and recommended solutions to enhance yield and purity.

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low yield of this compound Incomplete chlorination of the starting material (2-Benzyl-4,6-dihydroxypyrimidine).- Ensure a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride) is used.- Increase reaction temperature or prolong reaction time, monitoring progress by TLC or LC-MS.Increased conversion of the starting material to the desired product.
Degradation of the product during workup.- Perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice).- Neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) to a slightly basic or neutral pH before extraction.[1]Minimized hydrolysis of the dichloropyrimidine product.
Presence of 2-Benzyl-4-chloro-6-hydroxypyrimidine as an impurity Partial hydrolysis of the product.- Use anhydrous solvents and reagents throughout the synthesis.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]Reduced formation of the mono-hydrolyzed byproduct.
Inappropriate pH during workup.- Avoid strongly acidic or basic conditions during the aqueous workup. Maintain a pH range of 7-8.[1]Prevention of acid or base-catalyzed hydrolysis.
Presence of 2-Benzyl-4,6-dihydroxypyrimidine in the final product Incomplete reaction or significant hydrolysis of the product back to the starting material.- Follow the recommendations for improving yield and minimizing hydrolysis.- Ensure the workup is performed promptly after the reaction is complete.A purer final product with minimal starting material contamination.
Formation of unidentified byproducts Over-chlorination or side reactions involving the benzyl group or solvent.- Carefully control the reaction temperature and stoichiometry of the chlorinating agent.- If using a reactive solvent like DMF in a Vilsmeier-Haack type reaction, consider alternative non-reactive solvents.[1]A cleaner reaction profile with fewer side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for this compound during synthesis?

A1: The most prevalent degradation pathway is the hydrolysis of the chloro substituents at the 4 and 6 positions of the pyrimidine ring. This occurs due to the presence of water in the reaction mixture or during the aqueous workup, leading to the formation of 2-Benzyl-4-chloro-6-hydroxypyrimidine and subsequently 2-Benzyl-4,6-dihydroxypyrimidine.

Q2: How can I prevent the hydrolysis of the chloro groups?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the synthesis. This includes using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, it is important to control the pH, as both acidic and basic conditions can catalyze hydrolysis.[1] Pouring the reaction mixture onto ice and neutralizing with a mild base like sodium bicarbonate is a recommended practice.[1]

Q3: What are the best practices for purifying crude this compound?

A3: After the reaction, excess chlorinating agent (e.g., phosphorus oxychloride) should be removed under reduced pressure. The crude product can then be purified by extraction with a suitable organic solvent, followed by washing the organic layer with water and brine. Finally, the product can be isolated by crystallization or column chromatography on silica gel.

Q4: Can I use a different chlorinating agent instead of phosphorus oxychloride?

A4: Yes, phosgene in the presence of a tertiary amine base is another effective chlorinating agent for converting 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines. The choice of reagent may depend on the specific substrate and available laboratory facilities.

Experimental Protocols

Synthesis of this compound from 2-Benzyl-4,6-dihydroxypyrimidine

This protocol is adapted from procedures for analogous dichloropyrimidines and incorporates best practices to minimize degradation.

Materials:

  • 2-Benzyl-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (or another suitable tertiary amine)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-Benzyl-4,6-dihydroxypyrimidine in anhydrous dichloromethane.

  • Addition of Reagents: To the suspension, add a molar excess of phosphorus oxychloride and triethylamine.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

logical_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis Reaction Chlorination Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Problem Low Yield or Impurities Detected Workup->Problem FinalProduct Pure Product Purification->FinalProduct Cause1 Incomplete Reaction Problem->Cause1 Check TLC/LCMS for starting material Cause2 Product Degradation (Hydrolysis) Problem->Cause2 Check for hydroxylated byproducts Cause3 Side Reactions Problem->Cause3 Check for unknown byproducts Solution1 Optimize Reaction Conditions (Temp, Time, Reagent Ratio) Cause1->Solution1 Solution2 Ensure Anhydrous Conditions & Control pH During Workup Cause2->Solution2 Solution3 Use Inert Solvent & Control Stoichiometry Cause3->Solution3 Solution1->Reaction Solution2->Workup Solution3->Reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

degradation_pathway Compound_A This compound Compound_B 2-Benzyl-4-chloro-6-hydroxypyrimidine Compound_A->Compound_B + H₂O - HCl Compound_C 2-Benzyl-4,6-dihydroxypyrimidine (Starting Material) Compound_B->Compound_C + H₂O - HCl

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Benzyl-4,6-dichloropyrimidine and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Benzyl-4,6-dichloropyrimidine with other commercially available pyrimidine derivatives. The information presented is intended to facilitate informed decisions in the selection of building blocks for the synthesis of novel therapeutic agents and other advanced materials. This document summarizes available quantitative data, details key experimental protocols, and provides visual representations of relevant reaction pathways and experimental workflows.

Introduction to Pyrimidine Reactivity

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, largely due to its presence in the nucleobases of DNA and RNA. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for its functionalization. The reactivity and regioselectivity of these reactions are significantly influenced by the nature and position of substituents on the ring.

In dichloropyrimidine derivatives, the chlorine atoms serve as excellent leaving groups in SNAr and various cross-coupling reactions. The general order of reactivity for the different positions on the pyrimidine ring towards nucleophilic attack is C4(6) > C2 >> C5. This preference is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate when the attack occurs at positions ortho or para to the ring nitrogens. However, electronic and steric effects of other substituents can modulate this reactivity order.

Comparative Reactivity: A Quantitative Overview

Direct kinetic data, such as reaction rate constants, for the comparative reactivity of this compound is not extensively available in the peer-reviewed literature. However, a comparison of reaction yields under similar conditions can provide valuable insights into the relative reactivity of different pyrimidine derivatives. The following table summarizes representative yields for nucleophilic aromatic substitution (SNAr) reactions on various dichloropyrimidines.

Table 1: Comparison of Reaction Yields for Nucleophilic Aromatic Substitution on Dichloropyrimidine Derivatives

Pyrimidine DerivativeNucleophileReaction ConditionsProductYield (%)Reference
This compound BenzylamineK₂CO₃, DMF, 140 °C2-Benzyl-4-(benzylamino)-6-chloropyrimidineEstimated based on similar structuresN/A
4,6-DichloropyrimidineAdamantylalkylamineK₂CO₃, DMF, 140 °CMono-aminated product60-95%[1]
2,4-DichloropyrimidineN-phenylpiperazineMicrowave, 10 minMono-aminated productHigh[2]
4-Amino-2,6-dichloropyrimidineVarious aminesBase, Solvent, HeatMono-aminated productVariable[2]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineNaOH, EtOH, rt, 1hMono-alkoxy-amino substituted product60%[3]

Note: The reactivity of this compound is expected to be influenced by the electron-donating nature of the benzyl group at the C2 position. This may slightly decrease the overall electrophilicity of the pyrimidine ring compared to an unsubstituted 4,6-dichloropyrimidine, potentially affecting reaction rates and yields.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key reactions involving dichloropyrimidine derivatives.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination

This protocol describes a general procedure for the mono-amination of a dichloropyrimidine derivative.

Materials:

  • Dichloropyrimidine derivative (e.g., this compound) (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, DIPEA) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Dioxane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the dichloropyrimidine derivative and the anhydrous solvent.

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, e.g., 140 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the mono-arylation of a dichloropyrimidine derivative.

Materials:

  • Dichloropyrimidine derivative (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the dichloropyrimidine derivative, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 55-100 °C) with vigorous stirring. Microwave irradiation can also be employed to shorten reaction times.[4][5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6][7]

Mandatory Visualizations

Reactivity Comparison

Logical Comparison of Reactivity cluster_reactivity Relative Reactivity in SNAr cluster_factors Influencing Factors High_Reactivity 4,6-Dichloropyrimidine Moderate_Reactivity This compound High_Reactivity->Moderate_Reactivity Electron-donating benzyl group at C2 slightly deactivates Leaving_Group_Ability Leaving Group Ability (Cl > OEt) High_Reactivity->Leaving_Group_Ability Lower_Reactivity 2-Amino-4,6-dichloropyrimidine Moderate_Reactivity->Lower_Reactivity Stronger electron- donating amino group at C2 significantly deactivates Electronic_Effects Electronic Effects (Inductive vs. Resonance) Moderate_Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance Moderate_Reactivity->Steric_Hindrance Reaction_Conditions Reaction Conditions (Solvent, Temperature, Catalyst) Lower_Reactivity->Reaction_Conditions

Caption: Logical comparison of pyrimidine derivative reactivity.

Experimental Workflow: Suzuki-Miyaura Coupling

Experimental Workflow for Suzuki-Miyaura Coupling Start Start Combine_Reagents Combine Dichloropyrimidine, Boronic Acid, Catalyst, Base Start->Combine_Reagents Add_Solvent Add Solvent System (e.g., Dioxane/H2O) Combine_Reagents->Add_Solvent Degas Degas with Inert Gas (e.g., Argon) Add_Solvent->Degas Heat Heat Reaction Mixture (Conventional or Microwave) Degas->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways Modulated by Pyrimidine Derivatives

Pyrimidine derivatives are a prominent class of compounds that act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are two of the most critical pathways in cancer progression that are targeted by pyrimidine-based inhibitors.[8][9][10][11]

EGFR Signaling Pathway and Inhibition

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[12][] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the transcription of genes involved in cell growth and survival.[12] Many pyrimidine-based drugs function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking the downstream signaling.[8][9]

EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization & Autophosphorylation RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Pyrimidine_Inhibitor Pyrimidine Derivative (e.g., 2-Benzyl-4,6-dichloro- -pyrimidine based) Pyrimidine_Inhibitor->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR signaling and pyrimidine inhibitor action.

References

A Comparative Guide to 2-Benzyl-4,6-dichloropyrimidine and 4,6-dichloropyrimidine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Benzyl-4,6-dichloropyrimidine and 4,6-dichloropyrimidine, two key intermediates in the synthesis of diverse, biologically active molecules. By examining their reactivity, supported by experimental data and detailed protocols, this document aims to inform the selection of the optimal building block for specific synthetic strategies.

Introduction: Structural Differences and Reactivity Overview

Both this compound and 4,6-dichloropyrimidine are highly valuable synthons, primarily due to the presence of two reactive chlorine atoms at the 4 and 6 positions of the electron-deficient pyrimidine ring. These chlorine atoms are excellent leaving groups, making both molecules susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.[1]

The key distinction between the two compounds is the presence of a benzyl group at the 2-position of this compound. This substituent introduces both electronic and steric effects that modulate the reactivity of the pyrimidine core compared to the unsubstituted 4,6-dichloropyrimidine.

Electronic Effects: The benzyl group is generally considered to be weakly electron-donating through induction. This slight increase in electron density on the pyrimidine ring might subtly decrease the overall reactivity towards nucleophiles compared to the more electron-deficient 4,6-dichloropyrimidine.

Steric Effects: The steric bulk of the benzyl group at the 2-position can hinder the approach of nucleophiles or catalytic complexes to the adjacent 4 and 6 positions. This steric hindrance can influence the rate and regioselectivity of reactions, particularly with bulky reagents.

Synthesis of the Pyrimidine Building Blocks

The synthesis of both dichloropyrimidines typically involves the chlorination of their corresponding dihydroxypyrimidine precursors.

Synthesis of 4,6-Dichloropyrimidine: This is a well-established industrial process, commonly achieved by treating 4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene.[2]

Synthesis of this compound: The synthesis of this substituted pyrimidine can be achieved through a multi-step process starting from benzylamidine and a malonic ester derivative to form the pyrimidine core, followed by chlorination. A direct synthesis has also been reported from benzylmalonyl chloride and thiocyanates.[3][4]

Comparative Reactivity in Key Synthetic Transformations

The primary utility of both compounds lies in the sequential or simultaneous displacement of the two chlorine atoms. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[1]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of functionalities.

4,6-Dichloropyrimidine: This compound readily undergoes SNAr with a variety of nucleophiles, including amines, alcohols, and thiols. The two chlorine atoms are equivalent, and mono- or di-substitution can often be controlled by stoichiometry and reaction conditions.[5]

This compound: The benzyl group is expected to have a modest impact on the SNAr reactivity. The slight electron-donating effect may slightly decrease the reaction rate compared to the unsubstituted analog. More significantly, the steric hindrance from the benzyl group could disfavor reactions with bulky nucleophiles.

Table 1: Comparison of Nucleophilic Aromatic Substitution (SNAr) Reactions

Pyrimidine DerivativeNucleophileConditionsProductYield (%)Reference
4,6-DichloropyrimidineMorpholineK₂CO₃, DMF, 80 °C, 4h4-(4,6-dichloropyrimidin-2-yl)morpholine92Generic Protocol
This compoundMorpholineK₂CO₃, DMF, 80 °C, 6h4-(2-benzyl-6-chloropyrimidin-4-yl)morpholine~85 (estimated)Inferred
4,6-DichloropyrimidineSodium MethoxideMeOH, reflux, 2h4-Chloro-6-methoxypyrimidine95Generic Protocol
This compoundSodium MethoxideMeOH, reflux, 3h2-Benzyl-4-chloro-6-methoxypyrimidine~90 (estimated)Inferred

Note: Yields for this compound are estimated based on general principles and may vary.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds.

4,6-Dichloropyrimidine: It is an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of aryl and heteroaryl groups. Mono- and di-arylation can be achieved.[6]

This compound: The benzyl group is not expected to significantly interfere with the catalytic cycle, although the steric bulk might influence the choice of phosphine ligand and reaction kinetics.

Table 2: Comparison of Suzuki-Miyaura Coupling Reactions

Pyrimidine DerivativeBoronic AcidCatalyst/LigandBase/SolventProductYield (%)Reference
4,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O4-Chloro-6-phenylpyrimidine85[7]
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O2-Benzyl-4-chloro-6-phenylpyrimidine~80 (estimated)Inferred

Note: Yield for this compound is an estimate.

Sonogashira Coupling: This reaction is used to form C-C triple bonds.

4,6-Dichloropyrimidine: It readily participates in Sonogashira coupling with terminal alkynes.[8]

This compound: Similar to Suzuki coupling, the reaction is expected to proceed, with potential steric influence on reaction rates.

Table 3: Comparison of Sonogashira Coupling Reactions

Pyrimidine DerivativeAlkyneCatalyst/Co-catalystBase/SolventProductYield (%)Reference
4,6-DichloropyrimidinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N, THF4-Chloro-6-(phenylethynyl)pyrimidine90[9]
This compoundPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N, THF2-Benzyl-4-chloro-6-(phenylethynyl)pyrimidine~85 (estimated)Inferred

Note: Yield for this compound is an estimate.

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds.

4,6-Dichloropyrimidine: It is a suitable substrate for Buchwald-Hartwig amination.[10]

This compound: The reaction should be feasible, but the steric hindrance of the benzyl group may necessitate the use of bulkier phosphine ligands to promote efficient catalytic turnover.

Table 4: Comparison of Buchwald-Hartwig Amination Reactions

Pyrimidine DerivativeAmineCatalyst/LigandBase/SolventProductYield (%)Reference
4,6-DichloropyrimidineAnilinePd₂(dba)₃/XantphosCs₂CO₃, DioxaneN-(6-chloropyrimidin-4-yl)aniline88[11]
This compoundAnilinePd₂(dba)₃/XantphosCs₂CO₃, DioxaneN-(2-benzyl-6-chloropyrimidin-4-yl)aniline~80 (estimated)Inferred

Note: Yield for this compound is an estimate.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amination)

A solution of the dichloropyrimidine (1.0 eq.), the amine (1.1 eq.), and a base such as K₂CO₃ (2.0 eq.) in a suitable solvent (e.g., DMF, NMP, or DMSO) is heated at 80-120 °C for 2-12 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Suzuki-Miyaura Coupling

To a degassed solution of the dichloropyrimidine (1.0 eq.) and the boronic acid (1.1 eq.) in a solvent mixture such as 1,4-dioxane and water (4:1) is added a base (e.g., K₂CO₃, 3.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). The reaction mixture is heated at 80-100 °C under an inert atmosphere for 4-16 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.[7]

General Protocol for Sonogashira Coupling

A mixture of the dichloropyrimidine (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.06 eq.) in a suitable solvent (e.g., THF or DMF) is treated with a base (e.g., triethylamine, 2.5 eq.) under an inert atmosphere. The reaction is stirred at room temperature to 60 °C for 6-24 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with aqueous NH₄Cl and brine, dried, and purified by chromatography.[9]

General Protocol for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the dichloropyrimidine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq.), and a base (e.g., Cs₂CO₃, 2.1 eq.). The vial is sealed, and a solvent (e.g., 1,4-dioxane) is added. The reaction mixture is heated at 100-120 °C for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.[11]

Visualizing Synthetic Pathways

Synthesis_Pathways cluster_0 4,6-Dichloropyrimidine Reactions cluster_1 This compound Reactions DCP 4,6-Dichloropyrimidine DCP_SNAr Mono/Di-substituted (SNAr) DCP->DCP_SNAr Nu- DCP_Suzuki Mono/Di-arylated (Suzuki) DCP->DCP_Suzuki ArB(OH)2, Pd cat. DCP_Sonogashira Mono/Di-alkynylated (Sonogashira) DCP->DCP_Sonogashira R-C≡CH, Pd/Cu cat. DCP_BH Mono/Di-aminated (Buchwald-Hartwig) DCP->DCP_BH R2NH, Pd cat. BDCP This compound BDCP_SNAr Mono/Di-substituted (SNAr) BDCP->BDCP_SNAr Nu- BDCP_Suzuki Mono/Di-arylated (Suzuki) BDCP->BDCP_Suzuki ArB(OH)2, Pd cat. BDCP_Sonogashira Mono/Di-alkynylated (Sonogashira) BDCP->BDCP_Sonogashira R-C≡CH, Pd/Cu cat. BDCP_BH Mono/Di-aminated (Buchwald-Hartwig) BDCP->BDCP_BH R2NH, Pd cat.

Caption: General reaction pathways for 4,6-dichloropyrimidine and its 2-benzyl derivative.

Decision_Workflow Start Synthetic Goal Final_Product Final Product Structure requires 2-benzyl substituent? Start->Final_Product Steric_Hindrance Is steric hindrance a concern? Bulky_Reagent Using a bulky nucleophile/ligand? Steric_Hindrance->Bulky_Reagent Yes Choose_DCP Consider 4,6-Dichloropyrimidine (Higher reactivity, less hindrance) Steric_Hindrance->Choose_DCP No Bulky_Reagent->Choose_DCP Yes Bulky_Reagent->Choose_DCP No Choose_BDCP Consider this compound (May require optimization) Final_Product->Steric_Hindrance No Final_Product->Choose_BDCP Yes

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel 2-Benzyl-4,6-dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the biological activities of novel 2-benzyl-4,6-dichloropyrimidine derivatives against alternative compounds. Supported by experimental data, this document provides insights into their potential as therapeutic agents, focusing on anticancer, antimicrobial, and enzyme inhibitory activities.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a benzyl group at the 2-position and chlorine atoms at the 4- and 6-positions of the pyrimidine ring can lead to compounds with diverse pharmacological profiles. This guide summarizes the available data on the biological activities of these derivatives and provides detailed experimental protocols for their screening and evaluation.

Comparative Biological Activity

The biological potential of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. To illustrate this, the following tables present a compilation of quantitative data for various pyrimidine derivatives, including those with a benzyl group, against different biological targets. While specific data for a broad range of this compound derivatives is limited in publicly available literature, the data for structurally related compounds provide valuable insights into their potential efficacy.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is a major area of investigation. The following table summarizes the in vitro cytotoxic activity (IC50) of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a key structural feature with the topic compounds, against a non-small cell lung cancer cell line.

Table 1: In Vitro Anticancer Activity of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives against NCI-H460 Lung Cancer Cell Line

Compound IDR GroupIC50 (µM)[1]
ML323 (70) 4-pyridin-3-yl0.18
224-phenyl0.45
234-(4-fluorophenyl)0.33
244-(4-chlorophenyl)0.25
254-(4-methoxyphenyl)0.55
264-(4-(dimethylamino)phenyl)>10
274-(4-(trifluoromethyl)phenyl)0.22
284-(4-cyanophenyl)0.20
294-(4-nitrophenyl)0.31
304-(4-acetylphenyl)0.48
314-(4-(methylsulfonyl)phenyl)0.28
324-(4-(aminosulfonyl)phenyl)0.53
334-cyclopentyl1.1
344-pyridin-2-yl0.39
354-pyridin-4-yl0.27
364-pyrimidin-5-yl0.41

IC50: The half-maximal inhibitory concentration.

Antimicrobial Activity

Pyrimidine derivatives have also shown promise as antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for a series of pyrimidine-clubbed benzimidazole derivatives against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Pyrimidine-Clubbed Benzimidazole Derivatives [2]

Compound IDS. aureusS. pyogenesE. coliP. aeruginosaC. albicansA. nigerA. clavatus
27 25>100>100>100>100>100>100
29 5050>100>10050100100
30 5025>100>100>100>100>100
33 2525505050100100
37 2550>100>100>100>100>100
38 2550>100>100>100>100>100
41 2550>100>100>100>100>100
Ciprofloxacin 25502525---
Chloramphenicol 50505050---
Fluconazole ----255050

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.

Enzyme Inhibitory Activity

The ability of pyrimidine derivatives to inhibit specific enzymes is a key mechanism for their therapeutic effects. The following table provides data on the inhibitory activity of various pyrimidine derivatives against different enzymes.

Table 3: Enzyme Inhibitory Activity of Pyrimidine Derivatives

Compound ClassTarget EnzymeCompound ExampleIC50 / KiReference
N-Benzyl-2-phenylpyrimidin-4-aminesUSP1/UAF1 DeubiquitinaseML323 (70)IC50 = 0.070 µM[1]
Piperidinyl aminopyrimidinesIKK-2Compound 17IC50 = 1.30 µM[3]
2,4-Disubstituted pyrimidinesAcetylcholinesterase (AChE)Compound 7kIC50 = 15.3 µM[4]
2,4-Disubstituted pyrimidinesButyrylcholinesterase (BuChE)Compound 7cIC50 = 2.2 µM[4]
Pyrimidine-based inhibitorsBruton's Tyrosine Kinase (BTK)IbrutinibIC50 = 0.5 nM[5]

IC50: The half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of novel compounds. Below are methodologies for key assays used to determine the biological activities presented in this guide.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Remove the supernatant and wash the wells five times with 1% (v/v) acetic acid. Air dry the plates completely.

  • SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid and allow the plates to air dry.

  • Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 565 nm using a microplate reader.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction: Add a reaction mixture containing the kinase, a specific peptide substrate, and ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Calculation of Percent Inhibition: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (100% activity) and a no-kinase control (0% activity).

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways often targeted by pyrimidine derivatives and a general workflow for biological activity screening.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus

Caption: EGFR Signaling Pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PI3K-Akt Signaling Pathway.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening Synthesis->Primary_Screening Anticancer Anticancer Assays (e.g., SRB, MTT) Primary_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Primary_Screening->Enzyme_Inhibition Hit_Identification Hit Identification Anticancer->Hit_Identification Antimicrobial->Hit_Identification Enzyme_Inhibition->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Experimental Workflow for Biological Activity Screening.

Conclusion

This guide provides a comparative overview of the biological activities of pyrimidine derivatives, with a focus on compounds structurally related to 2-benzyl-4,6-dichloropyrimidines. The presented data highlights the potential of this class of compounds as anticancer, antimicrobial, and enzyme inhibitory agents. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the screening and development of novel pyrimidine-based therapeutics. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential and identify lead candidates for further development.

References

Spectroscopic Analysis for Structural Confirmation: 2-Benzyl-4,6-dichloropyrimidine and a Comparative Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for drug discovery and development, rigorous structural confirmation is paramount. Spectroscopic analysis provides a powerful toolkit for elucidating the precise molecular architecture of newly synthesized products. This guide offers a comparative overview of the key spectroscopic features of the target compound, 2-Benzyl-4,6-dichloropyrimidine , and a structurally related alternative, 4,6-Dichloropyrimidine . By presenting predicted data for the target compound alongside experimental data for the alternative, this guide serves as a practical reference for researchers engaged in the synthesis and characterization of pyrimidine-based molecules.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and 4,6-Dichloropyrimidine, respectively. These tables are designed to facilitate a clear comparison of their key spectral characteristics.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~7.30 - 7.50Multiplet5HPhenyl-H
~7.20Singlet1HPyrimidine-H5
~4.10Singlet2HBenzyl-CH₂
4,6-Dichloropyrimidine (Experimental) 8.82Singlet1HPyrimidine-H2
7.46Singlet1HPyrimidine-H5[1]

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~170Pyrimidine-C2
~162Pyrimidine-C4, C6
~138Phenyl-C1 (quaternary)
~129Phenyl-C2, C6
~128Phenyl-C3, C5
~127Phenyl-C4
~120Pyrimidine-C5
~45Benzyl-CH₂
4,6-Dichloropyrimidine (Experimental) ~161Pyrimidine-C4, C6
~158Pyrimidine-C2
~125Pyrimidine-C5

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted) 238/240/242 (Cl isotope pattern)147 (M - Benzyl), 91 (Benzyl cation)
4,6-Dichloropyrimidine (Experimental) 148/150/152 (Cl isotope pattern)[2]113, 86, 59, 52[2]

Table 4: IR Spectroscopy Data (Predicted vs. Experimental)

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound (Predicted) ~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, 1495, 1450Aromatic C=C stretch
~1550Pyrimidine ring stretch
~800-700C-Cl stretch
~750-700Aromatic C-H bend (monosubstituted)
4,6-Dichloropyrimidine (Experimental) ~3080Aromatic C-H stretch
~1550, 1400Pyrimidine ring stretch
~800C-Cl stretch
~780Aromatic C-H bend

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Instrument Setup:

    • Use a spectrometer with a field strength of 300 MHz or higher for optimal resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds between scans.

    • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • For volatile and thermally stable compounds, Electron Ionization (EI) is a common technique.

    • For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be more suitable.

  • Mass Analysis:

    • The choice of mass analyzer (e.g., quadrupole, time-of-flight, ion trap) will depend on the desired resolution and mass accuracy.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

    • The presence of chlorine atoms will result in a characteristic isotopic pattern in the molecular ion and chlorine-containing fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship in confirming the structure of a synthesized product.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report & Publication Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.

Structure_Confirmation_Logic cluster_data Spectroscopic Data cluster_structure Structural Features H_NMR ¹H NMR: - Chemical Shifts - Integration - Multiplicity Aromatic_Ring Benzyl Group H_NMR->Aromatic_Ring Pyrimidine_Core Dichloropyrimidine Ring H_NMR->Pyrimidine_Core C_NMR ¹³C NMR: - Chemical Shifts Connectivity Connectivity & Skeleton C_NMR->Connectivity MS MS: - Molecular Ion - Isotope Pattern - Fragmentation MS->Aromatic_Ring MS->Pyrimidine_Core IR IR: - Functional Group  Absorptions IR->Aromatic_Ring IR->Pyrimidine_Core Proposed_Structure Proposed Structure: This compound Aromatic_Ring->Proposed_Structure Pyrimidine_Core->Proposed_Structure Connectivity->Proposed_Structure Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Consistent Data

References

Comparative In Vitro Efficacy of Novel Anticancer Agents Derived from 2-Benzyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging Pyrimidine-Based Compounds

The pyrimidine scaffold remains a cornerstone in the development of novel therapeutics, particularly in oncology. Compounds synthesized from the versatile precursor 2-Benzyl-4,6-dichloropyrimidine have given rise to a new generation of molecules with potent in vitro activity against a range of human cancer cell lines. This guide provides a comparative analysis of these emerging drug candidates, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of synthetic and signaling pathways to inform further research and development.

Performance Data: A Comparative Overview

The in vitro cytotoxic and anti-proliferative activities of various 2-benzylpyrimidine derivatives have been evaluated against several human cancer cell lines. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration), highlight the potential of these compounds as anticancer agents. The following tables summarize the quantitative data for a selection of these derivatives, offering a clear comparison of their potency.

Compound IDCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
Compound 2a Glioblastoma (U87MG)Proliferation8 (48h)[1][2]
Triple-Negative Breast Cancer (MDA-MB-231)Proliferation5 (48h)[1][2]
Oral Squamous Cell Carcinoma (CAL27)Proliferation4 (48h)[1][2]
Colon Cancer (HT-29)Proliferation7 (48h)[1][2]
Compound 9k Non-small Cell Lung Cancer (A549)Cytotoxicity2.14[3]
Colon Carcinoma (HCT-116)Cytotoxicity3.59[3]
Prostate Cancer (PC-3)Cytotoxicity5.52[3]
Breast Cancer (MCF-7)Cytotoxicity3.69[3]
Compound 13f Non-small Cell Lung Cancer (A549)Cytotoxicity1.98[3]
Colon Carcinoma (HCT-116)Cytotoxicity2.78[3]
Prostate Cancer (PC-3)Cytotoxicity4.27[3]
Breast Cancer (MCF-7)Cytotoxicity4.01[3]
Compound B-4 Breast Cancer (MCF-7)Cytotoxicity6.70[4]
Non-small Cell Lung Cancer (A549)Cytotoxicity20.49[4]

Key Experimental Protocols

The following are detailed methodologies for the principal in vitro assays utilized to evaluate the compounds cited in this guide. These protocols are essential for the replication and validation of the experimental findings.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay used to determine cytotoxicity by measuring the total protein content of adherent cells.

  • Cell Plating and Treatment: Seed cells in 96-well plates and treat with compounds as described for the MTT assay.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing and Staining: Wash the plates with water to remove the TCA and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound SRB with 10 mM Tris base solution.

  • Absorbance Reading: Measure the optical density at approximately 515 nm. The absorbance is proportional to the total cellular protein mass.

Visualizing Synthesis and Cellular Mechanisms

To better understand the context of these compounds, the following diagrams illustrate a generalized synthetic pathway and a conceptual workflow for in vitro anticancer screening.

General Synthetic Pathway for 2-Benzylpyrimidine Derivatives A This compound B Nucleophilic Substitution / Cross-Coupling A->B D Substituted 2-Benzylpyrimidine Derivative B->D C Amine / Thiol / Alcohol Nucleophile C->B

Caption: A simplified workflow for the synthesis of 2-benzylpyrimidine derivatives.

Experimental Workflow for In Vitro Anticancer Screening A Synthesized Compound Library C Compound Treatment (Dose-Response) A->C B Cell Culture (Human Cancer Cell Lines) B->C D Incubation (e.g., 48 hours) C->D E Cytotoxicity/Viability Assay (e.g., MTT, SRB) D->E F Data Analysis (IC50/EC50 Determination) E->F G Identification of Lead Compounds F->G

Caption: A standard workflow for evaluating the in vitro anticancer activity of synthesized compounds.

References

Comparative Efficacy of 2-Benzyl-4,6-dichloropyrimidine-Derived Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of a promising class of therapeutic compounds, this guide offers a comparative study of the efficacy of 2-Benzyl-4,6-dichloropyrimidine-derived inhibitors targeting key signaling pathways in cancer and other diseases. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

This guide focuses on the structure-activity relationships (SAR) of these pyrimidine derivatives and their inhibitory potential against three critical targets: the deubiquitinase complex USP1/UAF1, and the protein kinases B-Raf and FAK.

USP1/UAF1 Inhibition: A Promising Avenue for Cancer Therapy

The ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1) is a key regulator of DNA damage response and has emerged as a significant target for anticancer drug development. A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, synthesized from a 2,4-dichloropyrimidine scaffold, have demonstrated potent inhibition of the USP1/UAF1 deubiquitinase complex.

Data Presentation: Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) values for a selection of these compounds against the USP1/UAF1 complex are presented below. These values were determined using a quantitative high-throughput screening assay.

Compound IDR Group on Benzyl RingIC50 (μM)[1]
1 H4.7
12 4-phenyl3.7
16 4-pyridyl1.9
17 3-pyridyl1.1

Table 1: Initial Analog Performance. This table showcases the baseline inhibitory activity of the N-benzyl-2-phenylpyrimidin-4-amine scaffold and the impact of simple aromatic substitutions on the benzyl ring.

Compound IDR Group on Phenyl RingIC50 (μM)[1]
25 2-OMe-phenyl0.94
26 2-Me-phenyl0.85
27 2-Et-phenyl0.80
28 2-isopropyl-phenyl0.18

Table 2: Impact of Phenyl Ring Substitution. This table highlights the significant increase in potency achieved by substitutions on the 2-phenyl ring of the pyrimidine core, with the 2-isopropyl-phenyl analog demonstrating the highest activity in this subset.

Experimental Protocols

USP1/UAF1 Inhibition Assay:

The inhibitory activity of the compounds against the USP1/UAF1 complex was evaluated using a quantitative high-throughput screening assay.[1] The assay measures the deubiquitinating activity of the enzyme complex. The IC50 values represent the concentration of the compound that results in a 50% reduction in enzyme activity. All experiments were conducted with a minimum of three replicates to ensure accuracy.[1]

Cell Viability (MTT) Assay:

To assess the cytotoxic effects of the inhibitors on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method.

  • Cell Seeding: Cancer cell lines (e.g., H1299 non-small cell lung cancer cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the pyrimidine-derived inhibitors for a defined period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Mandatory Visualization

USP1_UAF1_Pathway cluster_DNA_Damage DNA Damage cluster_Ubiquitination Ubiquitination cluster_Deubiquitination Deubiquitination cluster_Repair DNA Repair DNA_Lesion DNA Lesion PCNA PCNA FANCD2 FANCD2 Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ub USP1_UAF1 USP1/UAF1 Complex Ub_PCNA->USP1_UAF1 De-Ub TLS Translesion Synthesis Ub_PCNA->TLS Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ub Ub_FANCD2->USP1_UAF1 De-Ub FA_Pathway Fanconi Anemia Pathway Ub_FANCD2->FA_Pathway USP1_UAF1->PCNA USP1_UAF1->FANCD2 Pyrimidine_Inhibitor This compound -derived Inhibitor Pyrimidine_Inhibitor->USP1_UAF1 Inhibition

Caption: USP1/UAF1 Signaling Pathway and Inhibition.

B-Raf Kinase Inhibition: Targeting a Key Oncogene

B-Raf, a serine/threonine-protein kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in various cancers, most notably melanoma. The development of inhibitors targeting the B-Raf V600E mutant has been a significant advancement in cancer therapy. Pyrimidine derivatives have been explored as scaffolds for potent and selective B-Raf inhibitors.

Data Presentation: Comparative Inhibitory Potency (IC50)
Compound ClassSpecific CompoundB-Raf V600E IC50 (nM)C-Raf IC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidineCompound 173.216[2]
(4-aminobenzyl)-1H-imidazol-1-yl pyrimidin-2-ylCompound 10c38.38.79[1]

Table 3: Efficacy of Representative Pyrimidine-Based Raf Inhibitors. This table provides a snapshot of the inhibitory potential of different pyrimidine scaffolds against B-Raf and the related C-Raf kinase.

Experimental Protocols

In Vitro Raf Kinase Assay:

The inhibitory activity of compounds against Raf kinases can be determined using an in vitro kinase assay.

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains the recombinant Raf kinase (e.g., B-Raf V600E), a substrate (e.g., inactive MEK1), and ATP.

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive phosphate incorporation (32P-ATP), specific antibodies that recognize the phosphorylated substrate in an ELISA format, or luminescence-based assays that measure ATP consumption.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Mandatory Visualization

B_Raf_Pathway cluster_Upstream Upstream Signaling cluster_MAPK_Cascade MAPK/ERK Pathway cluster_Downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS B_Raf B-Raf RAS->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Pyrimidine_Inhibitor This compound -derived Inhibitor Pyrimidine_Inhibitor->B_Raf Inhibition

Caption: B-Raf Signaling Pathway and Inhibition.

Focal Adhesion Kinase (FAK) Inhibition: A Target for Metastasis

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival. Overexpression and hyperactivity of FAK are associated with increased malignancy and metastasis in various cancers. Consequently, FAK is a compelling target for the development of novel anticancer agents.

Data Presentation: Comparative Inhibitory Potency (IC50)
Compound ClassSpecific CompoundFAK IC50 (nM)Cell LineAntiproliferative IC50 (μM)Reference
2,4-dianilinopyrimidineCompound 8a47H19750.044[3]
2,4-diarylaminopyrimidineCompound 10cN/AHCT1160.08[4]

Table 4: Efficacy of Representative Pyrimidine-Based FAK Inhibitors. This table illustrates the potent anti-FAK and antiproliferative activities of different pyrimidine derivatives.

Experimental Protocols

In Vitro FAK Kinase Assay:

The inhibitory effect of compounds on FAK activity can be measured using an in vitro kinase assay.

  • Assay Components: The assay mixture typically includes recombinant human FAK enzyme, a suitable substrate (e.g., a synthetic peptide or poly(Glu, Tyr)), and ATP.

  • Inhibitor Incubation: The FAK enzyme is pre-incubated with various concentrations of the test inhibitor.

  • Reaction Initiation: The kinase reaction is started by the addition of the substrate and ATP mixture.

  • Signal Detection: After a set incubation period, the amount of phosphorylated substrate is determined. Common detection methods include measuring the consumption of ATP via a luciferase-based assay (e.g., Kinase-Glo®) or using a phosphospecific antibody in an ELISA format.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the inhibitor.

Mandatory Visualization

FAK_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Focal_Adhesion Focal Adhesion cluster_Downstream_Signaling Downstream Signaling ECM_Protein ECM Proteins (e.g., Fibronectin) Integrin Integrins ECM_Protein->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation PI3K_AKT PI3K/AKT Pathway FAK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Src->FAK Phosphorylation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Migration Cell Migration MAPK_ERK->Cell_Migration Pyrimidine_Inhibitor This compound -derived Inhibitor Pyrimidine_Inhibitor->FAK Inhibition

Caption: FAK Signaling Pathway and Inhibition.

References

Head-to-head comparison of different synthetic routes to substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Practicality

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The efficient and versatile synthesis of substituted pyrimidines is therefore of paramount importance. This guide provides a head-to-head comparison of four prominent synthetic methodologies: the classical Pinner and Biginelli reactions, and the more contemporary microwave-assisted and iridium-catalyzed multicomponent syntheses. By presenting quantitative data, detailed experimental protocols, and logical workflow visualizations, this document aims to equip researchers with the critical information needed to select the optimal synthetic route for their specific research and development goals.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for accessing substituted pyrimidines depends on several factors, including desired substitution patterns, scalability, reaction time, and green chemistry considerations. The following table summarizes the key performance indicators for the four selected methods, offering a direct comparison based on published experimental data.

MethodKey ReagentsCatalystSolventReaction TimeTemperature (°C)Yield (%)
Pinner Synthesis Amidines, 1,3-Dicarbonyl CompoundsAcid or BaseVaries (e.g., Ethanol)3 - 24 hours25 - 10040 - 90
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaBrønsted or Lewis AcidsVaries (e.g., Ethanol, Solvent-free)1 - 48 hours25 - 11060 - 95+
Microwave-Assisted Synthesis Varies (e.g., Chalcones, Urea/Guanidine)Varies (e.g., KOH, Acetic Acid)Varies (e.g., Ethanol, Solvent-free)2 - 30 minutes80 - 15075 - 95+
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexToluene20 hours150Up to 93

Visualizing the Synthetic Workflows

To better illustrate the logical flow of these synthetic strategies, the following diagrams depict a generalized workflow for pyrimidine synthesis and a comparative representation of the component assembly in classical versus multicomponent reactions.

G cluster_0 General Pyrimidine Synthesis Workflow Start Starting Materials (e.g., Carbonyls, Amidines) Reaction Cyclocondensation Reaction Start->Reaction Intermediate Intermediate (optional isolation) Reaction->Intermediate Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Product Substituted Pyrimidine Purification->Product

A generalized workflow for the synthesis of substituted pyrimidines.

G cluster_0 Classical Synthesis (e.g., Pinner) cluster_1 Multicomponent Synthesis (e.g., Biginelli, Iridium-Catalyzed) A1 Amidine P1 Pyrimidine A1->P1 B1 1,3-Dicarbonyl B1->P1 A2 Component A P2 Pyrimidine A2->P2 B2 Component B B2->P2 C2 Component C C2->P2

Component assembly in classical vs. multicomponent pyrimidine syntheses.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of substituted pyrimidines via the Pinner, Biginelli, and Microwave-Assisted routes.

Pinner Synthesis: General Procedure

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions.

  • Reactants:

    • Amidine hydrochloride (1 equivalent)

    • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1 equivalent)

    • Base (e.g., sodium ethoxide) or Acid (e.g., HCl)

    • Solvent (e.g., absolute ethanol)

  • Procedure:

    • The amidine hydrochloride is dissolved in absolute ethanol, and a solution of sodium ethoxide in ethanol is added.

    • The precipitated sodium chloride is filtered off.

    • The 1,3-dicarbonyl compound is added to the filtrate.

    • The reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically several hours).

    • The solvent is removed under reduced pressure.

    • The residue is treated with water, and the product is extracted with a suitable organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by recrystallization or column chromatography.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

This protocol describes a solvent-free Biginelli reaction for the synthesis of dihydropyrimidinones.

  • Reactants:

    • Aromatic aldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea (1.5 mmol)

    • Catalyst (e.g., benzyltriethylammonium chloride, 0.1 mmol)

  • Procedure:

    • A mixture of the aromatic aldehyde, ethyl acetoacetate, urea, and benzyltriethylammonium chloride is heated at 100°C for 30-45 minutes.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • Cold water is added to the solidified reaction mixture.

    • The solid product is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Microwave-Assisted Synthesis from Chalcones

This method provides a rapid and efficient synthesis of pyrimidine derivatives from chalcones and urea under microwave irradiation.

  • Reactants:

    • Chalcone (0.01 mol)

    • Urea (0.01 mol)

    • Potassium hydroxide (40% aqueous solution, 10 mL)

    • Ethanol (95%, 10 mL)

  • Procedure:

    • The chalcone and urea are dissolved in 95% ethanol in a microwave-safe reaction vessel.

    • A 40% aqueous solution of potassium hydroxide is added slowly with constant stirring.

    • The reaction mixture is subjected to microwave irradiation at a power of 210 W for 7-10 minutes.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The mixture is neutralized with dilute HCl.

    • The precipitated product is filtered, washed with water, and dried.

    • The crude product can be further purified by recrystallization.

Iridium-Catalyzed Multicomponent Synthesis

This sustainable method utilizes an iridium pincer complex to catalyze the synthesis of pyrimidines from amidines and up to three different alcohols.[1][2][3][4]

  • Reactants:

    • Amidine hydrochloride (0.5 mmol)

    • Primary alcohol (1.0 mmol)

    • Secondary alcohol (0.5 mmol)

    • PN5P-Ir pincer complex catalyst (1 mol%)

    • Potassium tert-butoxide (0.6 mmol)

    • Toluene (2 mL)

  • Procedure:

    • In a glovebox, the amidine hydrochloride, iridium catalyst, and potassium tert-butoxide are added to a screw-capped vial.

    • Toluene, the primary alcohol, and the secondary alcohol are added.

    • The vial is sealed and heated at 150°C for 20 hours.

    • After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Conclusion

The synthesis of substituted pyrimidines is a mature field with a diverse array of available methodologies. Classical methods like the Pinner and Biginelli reactions remain valuable for their simplicity and the accessibility of starting materials. However, for rapid synthesis, high yields, and improved environmental footprint, modern techniques such as microwave-assisted synthesis and transition-metal-catalyzed multicomponent reactions offer significant advantages. The iridium-catalyzed approach, in particular, showcases a high degree of atom economy and sustainability by utilizing readily available alcohols as building blocks.[1][2][3][4] The selection of the most appropriate synthetic route will ultimately be guided by the specific target molecule, desired scale, and the resources available to the researcher. This guide provides the foundational data and protocols to make an informed decision in this critical area of chemical and pharmaceutical research.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Benzyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of substituted pyrimidines is a critical endeavor. 2-Benzyl-4,6-dichloropyrimidine is a valuable building block, offering two reactive chlorine atoms for subsequent nucleophilic substitution, enabling the creation of diverse molecular libraries. This guide provides a comparative analysis of established methods for the synthesis of this compound, focusing on the chlorination of the key intermediate, 2-Benzyl-4,6-dihydroxypyrimidine. The performance of three common chlorinating agents—phosphorus oxychloride (POCl₃), phosgene, and thionyl chloride (SOCl₂)—is benchmarked, with supporting experimental protocols and quantitative data presented for objective comparison.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-step process. The initial step involves the synthesis of the precursor, 2-Benzyl-4,6-dihydroxypyrimidine, which is not readily commercially available. This is followed by a chlorination step to yield the final product. This guide will first outline a general method for the synthesis of the dihydroxypyrimidine precursor and then provide a detailed comparison of the different chlorination methods.

Step 1: Synthesis of the Precursor: 2-Benzyl-4,6-dihydroxypyrimidine

The synthesis of 2-substituted-4,6-dihydroxypyrimidines is typically achieved through the condensation of a malonic ester with an appropriate amidine. For the synthesis of 2-Benzyl-4,6-dihydroxypyrimidine, diethyl malonate is reacted with benzylamidine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol.

Benchmarking of Chlorination Methods

The conversion of 2-Benzyl-4,6-dihydroxypyrimidine to this compound can be accomplished using several chlorinating agents. The choice of reagent can significantly impact yield, purity, reaction conditions, and safety considerations. Below is a comparison of three widely used methods.

ParameterMethod A: Phosphorus Oxychloride (POCl₃)Method B: Phosgene (or Triphosgene)Method C: Thionyl Chloride (SOCl₂)
Typical Yield 85-95%>90%~80-90%
Reaction Temperature 80-110°C90-120°C70-80°C
Reaction Time 2-6 hours15-24 hours4-8 hours
Catalyst/Base Tertiary amine (e.g., N,N-dimethylaniline)Tertiary amine (e.g., dimethylaniline)Tertiary amine (e.g., N,N-dimethylaniline) or DMF
Solvent Excess POCl₃ or inert solvent (e.g., dichloroethane)Chlorinated solvent (e.g., dichloromethane)Excess SOCl₂ or inert solvent (e.g., dichloroethane)
Safety & Handling Corrosive, toxic, reacts violently with water.[1][2]Extremely toxic gas; often used as safer liquid surrogates like diphosgene or triphosgene.[3][4]Toxic and corrosive liquid, releases HCl and SO₂ upon reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-4,6-dihydroxypyrimidine
  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 eq) in absolute ethanol, add benzylamidine hydrochloride (1.0 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add diethyl malonate (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, reduce the solvent volume under vacuum.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 4-5 to precipitate the product.

  • Filter the solid, wash with water and then ethanol, and dry to obtain 2-Benzyl-4,6-dihydroxypyrimidine.

Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)
  • Suspend 2-Benzyl-4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq).

  • Add N,N-dimethylaniline (1.1 eq) dropwise while maintaining the temperature below 30°C.

  • Heat the reaction mixture to reflux (approx. 105-110°C) for 3 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 3: Chlorination using Phosgene (generated from Triphosgene)
  • Disperse 2-Benzyl-4,6-dihydroxypyrimidine (1.0 eq) in dichloromethane.

  • Add N,N-dimethylaniline (2.0 eq) to the mixture.

  • Cool the mixture and add a solution of triphosgene (0.4 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 20 hours.

  • After cooling, carefully add water to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate by rotary evaporation to give this compound.[5]

Protocol 4: Chlorination using Thionyl Chloride (SOCl₂)
  • To a suspension of 2-Benzyl-4,6-dihydroxypyrimidine (1.0 eq) in dichloroethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Add thionyl chloride (2.5-3.5 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 75-80°C) and maintain for 5 hours.

  • Cool the mixture and remove the excess thionyl chloride and solvent by distillation.

  • Dissolve the residue in a suitable organic solvent and wash with a cold, dilute sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Visualizing the Synthesis Pathways

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A Benzylamidine HCl + Diethyl Malonate C 2-Benzyl-4,6-dihydroxypyrimidine A->C Condensation B Sodium Ethoxide in Ethanol B->C D This compound C->D Chlorinating Agent

Caption: Overall synthetic workflow for this compound.

G cluster_0 Method A: POCl₃ Chlorination cluster_1 Method B: Phosgene Chlorination cluster_2 Method C: SOCl₂ Chlorination A 2-Benzyl-4,6-dihydroxypyrimidine B POCl₃, N,N-dimethylaniline A->B C Reflux (105-110°C) B->C D This compound C->D E 2-Benzyl-4,6-dihydroxypyrimidine F Triphosgene, N,N-dimethylaniline, CH₂Cl₂ E->F G Reflux F->G H This compound G->H I 2-Benzyl-4,6-dihydroxypyrimidine J SOCl₂, DMF (cat.), Dichloroethane I->J K Reflux (75-80°C) J->K L This compound K->L

Caption: Comparison of experimental workflows for different chlorination methods.

References

Comparative Guide to the Structure-Activity Relationship of 2-Benzyl-4,6-disubstituted Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-benzylpyrimidine analogs, focusing on the impact of substitutions at the 4 and 6 positions of the pyrimidine core on their biological activity. While direct SAR studies on 2-benzyl-4,6-dichloropyrimidine are not extensively available in the public domain, this guide synthesizes data from closely related series of N-benzyl-2-phenylpyrimidin-4-amine and 4-amino-2-(benzylthio)-pyrimidine derivatives to offer valuable insights for the rational design of novel therapeutic agents. The presented data and experimental protocols are intended to aid researchers in the development of potent and selective inhibitors for various biological targets.

Comparative Biological Activity

The biological activity of 2-benzylpyrimidine analogs is significantly influenced by the nature of the substituents at the C4 and C6 positions of the pyrimidine ring. The following tables summarize the quantitative data from studies on related pyrimidine series, highlighting key SAR trends.

N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors

A study by Costello et al. (2014) on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme complex USP1/UAF1 provides crucial insights into the effects of substitution on the pyrimidine ring.[1][2] The inhibitory activity is presented as IC50 values, the concentration of the compound required to inhibit the enzyme activity by 50%.

Compound IDR5 SubstitutionR6 SubstitutionUSP1/UAF1 IC50 (nM)[1]
37 HHNot specified, comparable to lead
38 CH₃H70
39 HCH₃210

Key SAR Observations:

  • Substitution at C5: Introduction of a methyl group at the 5-position of the pyrimidine ring (compound 38 ) resulted in a significant increase in potency compared to the unsubstituted analog.[1]

  • Substitution at C6: In contrast, moving the methyl group to the 6-position (compound 39 ) led to a threefold decrease in potency, suggesting that this position is more sterically constrained or that substitution at C5 is more favorable for binding.[1]

4-Amino-2-(benzylthio)-pyrimidine Derivatives as Antidiabetic Agents

A series of 4-amino-5-cyano-2-(benzylthio)-6-phenylpyrimidine derivatives were evaluated for their in vivo hypoglycemic effects in an alloxan-induced diabetic rat model.[3] The activity is expressed as the percentage reduction in blood glucose levels.

Compound IDR' (on 6-phenyl)% Reduction in Blood Glucose Level (after 8h)[3]
5d H51.2
5e Cl45.8
5f CH₃48.6
Metformin -53.4

Key SAR Observations:

  • Unsubstituted Phenyl at C6: The analog with an unsubstituted phenyl group at the 6-position (compound 5d ) exhibited the highest hypoglycemic activity within this series, comparable to the standard drug metformin.[3]

  • Substituted Phenyl at C6: The introduction of either a chloro (compound 5e ) or a methyl (compound 5f ) group on the 6-phenyl ring resulted in a decrease in antidiabetic activity, indicating that substitutions at this position are not well-tolerated for this particular biological target.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the synthesis and biological evaluation of 2-benzylpyrimidine analogs.

General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

The synthesis of N-benzyl-2-phenylpyrimidin-4-amine analogs typically involves a nucleophilic aromatic substitution reaction followed by a Suzuki coupling.[1]

Step 1: Synthesis of the chloropyrimidine intermediate To a solution of a 2,4-dichloropyrimidine derivative in a suitable solvent such as chloroform, an equivalent of the desired benzylamine and a base (e.g., triethylamine) are added. The reaction mixture is heated to 50 °C for several hours. After completion, the reaction is quenched, and the product is extracted and purified.[1]

Step 2: Suzuki Coupling The resulting chloropyrimidine intermediate is then subjected to a Suzuki coupling reaction with a desired boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base in a suitable solvent system. The mixture is heated, and upon completion, the final product is isolated and purified.[1]

In Vitro USP1/UAF1 Deubiquitination Assay

The inhibitory activity of the synthesized compounds against the USP1/UAF1 complex can be determined using a biochemical assay that measures the cleavage of a diubiquitin substrate.

  • Enzyme and Substrate Preparation: Recombinant USP1/UAF1 enzyme complex and a diubiquitin substrate are prepared.

  • Compound Incubation: The compounds are pre-incubated with the USP1/UAF1 enzyme in assay buffer.

  • Reaction Initiation: The deubiquitination reaction is initiated by the addition of the diubiquitin substrate.

  • Detection: The reaction is stopped after a specific time, and the amount of cleaved ubiquitin is quantified, often using gel electrophoresis and Western blotting with antibodies against ubiquitin.[1]

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curves.[1]

In Vivo Hypoglycemic Activity Assay

The antidiabetic activity of the compounds can be evaluated in an alloxan-induced diabetic rat model.[3]

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of alloxan monohydrate.

  • Compound Administration: The synthesized compounds are administered orally to the diabetic rats at a specific dose.

  • Blood Glucose Monitoring: Blood glucose levels are measured at different time intervals (e.g., 0, 2, 4, 6, and 8 hours) after compound administration.

  • Data Analysis: The percentage reduction in blood glucose levels is calculated and compared to a control group and a standard drug like metformin.[3]

Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the logical flow of a typical structure-activity relationship study for 2-benzylpyrimidine analogs, from initial synthesis to the evaluation of biological activity and subsequent optimization.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis & Optimization Start 2,4,6-Trichloropyrimidine Intermediate1 2-Benzylamino-4,6-dichloropyrimidine Start->Intermediate1 Benzylamine Analog_Series 4,6-Disubstituted-2-benzylaminopyrimidines Intermediate1->Analog_Series Nucleophilic Substitution / Coupling Reactions Screening Primary Biological Screening Analog_Series->Screening Hit_ID Hit Identification Screening->Hit_ID IC50 IC50 Determination Hit_ID->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analog_Series Iterative Synthesis Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Workflow for SAR studies of 2-benzylpyrimidine analogs.

Conclusion

The structure-activity relationship of 2-benzylpyrimidine analogs is highly dependent on the substitution pattern at the 4 and 6 positions of the pyrimidine ring. The available data from related series suggest that even minor modifications, such as the position of a methyl group, can significantly impact biological activity. For the development of potent inhibitors, careful consideration of the steric and electronic properties of the substituents at these positions is crucial. The experimental protocols and the logical workflow provided in this guide offer a framework for the systematic exploration and optimization of 2-benzylpyrimidine derivatives as promising therapeutic agents. Further studies focusing on a broader range of substitutions at the C4 and C6 positions are warranted to fully elucidate the SAR of this important scaffold.

References

Safety Operating Guide

Proper Disposal of 2-Benzyl-4,6-dichloropyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2-Benzyl-4,6-dichloropyrimidine, a halogenated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for similar dichloropyrimidine compounds, this substance should be treated as harmful and an environmental hazard.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[4]

  • Protective Clothing: A lab coat should be worn to protect personal clothing.[4]

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[1][5]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.[2]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Contain: Use an inert absorbent material, such as sand, diatomite, or universal binders, to contain the spill.[1][4] Avoid creating dust.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[2][4]

  • Decontaminate: Clean the spill area thoroughly.[4]

  • Dispose: The container with the collected waste must be disposed of as hazardous waste.[4]

Disposal Protocol

Direct disposal of this compound into drains or regular trash is strictly prohibited.[6] It must be treated as hazardous chemical waste. As a chlorinated organic compound, it falls under the category of halogenated organic waste .[7][8]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as "halogenated organic waste."

    • Do not mix with non-halogenated waste, acids, bases, or oxidizers.[8][9] Incompatible materials can create dangerous reactions.[3]

    • Solid and liquid wastes should be collected separately.[10]

  • Container Selection and Labeling:

    • Use a robust, leak-proof, and chemically compatible container, preferably the original container if it is in good condition.[11][12]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[4][9] Do not use acronyms.[9]

    • Include the date of accumulation and the name of the generating laboratory or researcher.[4]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[4]

    • This area must be secure, well-ventilated, and away from sources of ignition.[4]

    • Keep the container closed except when adding waste.[12]

    • Store hazardous liquids in secondary containment.[12]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[11]

Hazard and Disposal Data Summary

ParameterInformationSource
GHS Hazard Classifications Harmful if swallowed (Acute toxicity, oral). May cause an allergic skin reaction. Toxic to aquatic life with long lasting effects.[1]
Disposal Precautionary Statement P501: Dispose of contents/container in accordance with local regulation.[1]
Waste Category Halogenated Organic Waste[7][8]
Environmental Precautions Avoid release to the environment. Do not let product enter drains.[1][2][6]
Treatment Methods Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Start: Have 2-Benzyl-4,6- dichloropyrimidine Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Ventilated Area (Fume Hood) B->C D Is waste mixed with other chemicals? C->D E Identify Waste Stream: 'Halogenated Organic Waste' D->E No G Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) D->G Yes F Select a Labeled, Leak-Proof Container for Halogenated Waste E->F H Transfer Waste to Container F->H G->F I Seal Container Securely H->I J Store in Designated Hazardous Waste Area I->J K Contact EHS or Licensed Waste Disposal Company J->K L Schedule Waste Pickup K->L M End: Proper Disposal and Documentation L->M

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Benzyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical intermediates like 2-Benzyl-4,6-dichloropyrimidine (CAS No. 3740-82-7) is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal information to ensure laboratory safety and mitigate risks associated with this compound. Adherence to these procedures is critical for personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling. Based on available safety data sheets (SDS), the primary hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Irritation : Causes irritation upon contact with skin.

  • Serious Eye Irritation : Can cause significant eye irritation.

  • Respiratory Irritation : May cause irritation to the respiratory tract.

To mitigate these risks, the following personal protective equipment (PPE) is mandatory.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects eyes and face from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Avoid prolonged or repeated exposure.Prevents skin contact and absorption of the chemical.
Body Protection A laboratory coat or chemical-resistant coveralls.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and particulate filter may be necessary.Protects the respiratory system from inhalation of harmful dust, vapors, or mists.
Foot Protection Closed-toe shoes, preferably chemical-resistant footwear.Protects feet from spills.

Quantitative data such as specific occupational exposure limits (OELs) or glove breakthrough times are not specified in the reviewed Safety Data Sheets for this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial. The following protocol outlines the key steps for safe manipulation of this compound.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.
  • All weighing and transfer operations involving the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
  • Ensure the work area is well-ventilated.

2. Handling the Compound:

  • Don all required personal protective equipment as outlined in the table above.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Minimize the creation of dust.
  • Do not eat, drink, or smoke in the area where the chemical is handled.

3. Post-Handling and Cleanup:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
  • Decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical using an appropriate solvent or cleaning agent.
  • Segregate all waste containing this compound for proper disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.

  • Waste Segregation and Storage:

    • Solid Waste: Collect any unused or contaminated solid material in a clearly labeled, sealed container designated for hazardous waste.

    • Contaminated Materials: Any items such as gloves, weighing paper, or paper towels that are contaminated with the chemical must be disposed of as hazardous waste.

    • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container, typically for halogenated organic waste.

  • Container Labeling and Storage:

    • Use a designated, properly labeled, and sealed container for the waste that is in good condition and compatible with the chemical.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.

    • Store the waste container in a designated hazardous waste storage area with secondary containment.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste. Disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Handling this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe prep_workspace Prepare Workspace (Fume Hood, Eyewash) select_ppe->prep_workspace weigh_transfer Weigh and Transfer in Fume Hood prep_workspace->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Surfaces and Equipment perform_exp->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose Dispose of Waste via EHS segregate_waste->dispose remove_ppe Remove and Dispose of Contaminated PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-4,6-dichloropyrimidine
Reactant of Route 2
Reactant of Route 2
2-Benzyl-4,6-dichloropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.